C.I. Direct yellow 27
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C25H20N4Na2O9S3 |
|---|---|
分子量 |
662.6 g/mol |
IUPAC名 |
disodium;2-[4-[[1-(2-methoxyanilino)-1,3-dioxobutan-2-yl]diazenyl]-3-sulfonatophenyl]-6-methyl-1,3-benzothiazole-7-sulfonate |
InChI |
InChI=1S/C25H22N4O9S3.2Na/c1-13-8-10-18-22(23(13)41(35,36)37)39-25(27-18)15-9-11-17(20(12-15)40(32,33)34)28-29-21(14(2)30)24(31)26-16-6-4-5-7-19(16)38-3;;/h4-12,21H,1-3H3,(H,26,31)(H,32,33,34)(H,35,36,37);;/q;2*+1/p-2 |
InChIキー |
WLDNGJFRVWQASY-UHFFFAOYSA-L |
正規SMILES |
CC1=C(C2=C(C=C1)N=C(S2)C3=CC(=C(C=C3)N=NC(C(=O)C)C(=O)NC4=CC=CC=C4OC)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
製品の起源 |
United States |
Foundational & Exploratory
Unveiling the Photophysical Profile of Direct Yellow 27: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Direct Yellow 27, a mono-azo dye, exhibits intriguing photophysical properties that are highly sensitive to its molecular environment. This technical guide provides a comprehensive overview of its core photophysical characteristics, detailed experimental protocols for their measurement, and a logical workflow for characterization.
Core Photophysical Properties of Direct Yellow 27
The photophysical behavior of Direct Yellow 27 is significantly influenced by the polarity of the solvent. The key quantitative parameters are summarized in the tables below.
Solvatochromic Effects: Absorption and Emission Maxima
The absorption and emission maxima of Direct Yellow 27 display a noticeable shift with changes in solvent polarity, a phenomenon known as solvatochromism.
| Solvent | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Stokes Shift (nm) | Stokes Shift (cm⁻¹) |
| Water | 227, 275, 443[1] | 355.84[1][2] | 68.84[2] | 6741[2] |
| Methanol | - | - | - | - |
| DMSO | - | - | 12.18 (lifetime in ns)[2] | - |
| DMF | - | - | - | - |
| Formamide | - | - | - | - |
Note: A comprehensive table with specific values for all solvents was not consistently available across the searched literature. The absorption in water shows multiple bands corresponding to different electronic transitions.[1]
Efficiency and Dynamics: Quantum Yield and Fluorescence Lifetime
The fluorescence quantum yield (Φ_f) and fluorescence lifetime (τ) are critical parameters that define the efficiency and temporal dynamics of the dye's fluorescence.
| Solvent | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ) (ns) |
| Water | 0.41[2] | 6.8[2] |
| Methanol | 0.41 (decrease from DMSO)[2] | - |
| DMSO | 0.70[2] | 12.18[2] |
Experimental Protocols for Photophysical Characterization
The following sections detail the methodologies for determining the key photophysical properties of Direct Yellow 27.
Absorption and Emission Spectroscopy
Objective: To determine the wavelengths of maximum absorption and emission, and the Stokes shift.
Methodology:
-
Sample Preparation: Prepare dilute solutions of Direct Yellow 27 in the desired spectroscopic grade solvents. The concentration should be adjusted to have an absorbance of approximately 0.1 at the absorption maximum to avoid inner filter effects.
-
Absorption Measurement:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Record the absorption spectrum over a wavelength range of at least 200-700 nm.
-
The solvent used for the sample preparation is used as the reference.
-
The wavelength of maximum absorbance (λ_abs) is determined from the peak of the spectrum.
-
-
Emission Measurement:
-
Use a spectrofluorometer.
-
Excite the sample at its absorption maximum (λ_abs).
-
Record the emission spectrum over a wavelength range starting from the excitation wavelength to the near-infrared region.
-
The wavelength of maximum emission (λ_em) is determined from the peak of the spectrum.
-
-
Stokes Shift Calculation: The Stokes shift is calculated as the difference between the absorption and emission maxima (Δλ = λ_em - λ_abs).
Fluorescence Quantum Yield (Φ_f) Measurement (Comparative Method)
Objective: To determine the efficiency of fluorescence emission relative to a known standard.
Methodology:
-
Standard Selection: Choose a fluorescence standard with a known quantum yield and with absorption and emission profiles that are in a similar spectral region to Direct Yellow 27. Quinine sulfate (B86663) in 0.1 M H₂SO₄ (Φ_f = 0.54) is a common standard.
-
Sample and Standard Preparation: Prepare a series of solutions of both the sample (Direct Yellow 27) and the standard in the same solvent. The concentrations should be adjusted to have absorbances below 0.1 at the excitation wavelength to ensure linearity.
-
Absorbance Measurement: Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.
-
Fluorescence Measurement:
-
Record the fluorescence emission spectra of all solutions using a spectrofluorometer. The excitation wavelength must be the same for both the sample and the standard.
-
Ensure that the experimental settings (e.g., slit widths, detector voltage) are kept constant for all measurements.
-
-
Data Analysis:
-
Integrate the area under the corrected emission spectra for both the sample and the standard.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The resulting plots should be linear.
-
The quantum yield of the sample (Φ_sample) is calculated using the following equation: Φ_sample = Φ_standard × (Gradient_sample / Gradient_standard) × (η_sample² / η_standard²) where 'Gradient' is the slope of the plot of integrated fluorescence intensity vs. absorbance, and 'η' is the refractive index of the solvent. If the same solvent is used for both, the refractive index term cancels out.
-
Fluorescence Lifetime (τ) Measurement (Time-Correlated Single Photon Counting - TCSPC)
Objective: To determine the average time the molecule spends in the excited state before returning to the ground state.
Methodology:
-
Instrumentation: A TCSPC system is required, which includes a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser), a sensitive detector (e.g., a microchannel plate photomultiplier tube - MCP-PMT or a single-photon avalanche diode - SPAD), and timing electronics.
-
Sample Preparation: Prepare a dilute solution of Direct Yellow 27 in the desired solvent. The concentration should be low enough to avoid aggregation and re-absorption.
-
Data Acquisition:
-
The sample is excited with short pulses of light at a high repetition rate.
-
The detector registers the arrival time of the first photon emitted from the sample after each excitation pulse.
-
The timing electronics measure the time difference between the excitation pulse and the detected photon.
-
This process is repeated for a large number of excitation cycles to build up a histogram of photon arrival times, which represents the fluorescence decay profile.
-
-
Data Analysis:
-
The instrument response function (IRF) is measured using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox).
-
The measured fluorescence decay curve is then deconvoluted from the IRF.
-
The deconvoluted decay is fitted to an exponential function (or a sum of exponentials for more complex decays) to extract the fluorescence lifetime (τ).
-
Experimental and Logical Workflow
The following diagram illustrates the logical workflow for the comprehensive photophysical characterization of a fluorescent dye like Direct Yellow 27.
This guide provides a foundational understanding of the photophysical properties of Direct Yellow 27 and the experimental procedures required for their determination. For researchers and professionals in drug development, a thorough grasp of these characteristics is essential for applications such as fluorescent probe design and interaction studies.
References
An In-depth Technical Guide to C.I. Direct Yellow 27
This guide provides a comprehensive overview of the chemical and physical properties of C.I. Direct Yellow 27, a monoazo dye. It is intended for researchers, scientists, and professionals in drug development and related fields. The document details the dye's chemical structure, spectroscopic data, and experimental protocols for its synthesis and analysis.
Chemical and Physical Properties
This compound is a water-soluble dye known by several synonyms, including Direct Fast Yellow 5GL and Sirius Light Yellow 5G.[1][2][3] It presents as a yellow to yellow-orange crystalline powder.[1][4]
| Property | Value | References |
| C.I. Name | Direct Yellow 27 | [1] |
| C.I. Number | 13950 | [1][5] |
| CAS Number | 10190-68-8 | [1][5][6] |
| Molecular Formula | C₂₅H₂₀N₄Na₂O₉S₃ | [1][5][6] |
| Molecular Weight | 662.62 g/mol | [5][6] |
| Molecular Structure | Single azo class | [1] |
| Appearance | Yellow to yellow-orange powder | [1][3][4] |
| SMILES String | [Na+].[Na+].COc1ccccc1NC(=O)C(\N=N\c2ccc(cc2S([O-])(=O)=O)-c3nc4ccc(C)c(c4s3)S([O-])(=O)=O)=C(/C)O | [5] |
| InChI Key | VHKQQPDOJAIOKS-NOBNIHJLSA-L | [5] |
Spectroscopic Data
The spectroscopic properties of this compound are crucial for its identification and quantification.
| Parameter | Value | Conditions | References |
| λmax (Absorbance) | 393 nm | In water | [5][6] |
| 227 nm | [2] | ||
| 275 nm, 443 nm | [7] | ||
| Molar Extinction Coefficient (ε) | 53,000-57,000 M⁻¹cm⁻¹ | at 224-230 nm in water (0.02 g/L) | [5] |
| Fluorescence Emission | 532 nm | λex = 440 nm | [7] |
Experimental Protocols
The manufacturing process involves a diazotization reaction followed by an azo coupling.[1][4]
Materials:
-
2-(4-Amino-3-sulfophenyl)-6-methylbenzo[d]thiazole-7-sulfonic acid
-
N-(2-methoxyphenyl)-3-oxobutanamide
-
Sodium nitrite (B80452) (NaNO₂)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Ethanol
-
Water
Protocol:
-
Diazotization: a. Prepare a suspension of 2-(4-Amino-3-sulfophenyl)-6-methylbenzo[d]thiazole-7-sulfonic acid in an acidic aqueous medium (e.g., hydrochloric acid). b. Cool the suspension to 0-5 °C in an ice bath with constant stirring. c. Slowly add a cooled aqueous solution of sodium nitrite. The addition should be controlled to maintain the temperature below 5 °C. d. Continue stirring for approximately 30-60 minutes after the addition is complete to ensure the full formation of the diazonium salt. The completion of the reaction can be checked using starch-iodide paper to detect excess nitrous acid.
-
Coupling: a. Prepare a solution of the coupling component, N-(2-methoxyphenyl)-3-oxobutanamide, in an alkaline aqueous solution (e.g., sodium hydroxide). b. Cool the solution of the coupling component to 0-5 °C. c. Slowly add the previously prepared cold diazonium salt solution to the coupling component solution with vigorous stirring. d. Maintain the temperature at 0-5 °C and a slightly alkaline pH throughout the addition to facilitate the coupling reaction. e. Continue stirring for several hours until the coupling reaction is complete.
-
Isolation and Purification: a. The resulting dye will precipitate out of the solution. b. Isolate the precipitate by filtration. c. Wash the filter cake with a salt solution to remove impurities. d. Dry the purified dye in an oven at a suitable temperature.
This protocol outlines a general method for studying the interaction of Direct Yellow 27 with proteins, such as bovine serum albumin (BSA), using spectroscopic techniques.[7]
Materials:
-
This compound
-
Bovine Serum Albumin (BSA)
-
Phosphate (B84403) buffer (pH 7.4)
-
UV-Vis Spectrophotometer
-
Fluorometer
-
Circular Dichroism (CD) Spectrometer
Protocol:
-
Sample Preparation: a. Prepare a stock solution of this compound in the phosphate buffer. b. Prepare a stock solution of BSA in the same buffer. c. Prepare a series of solutions with a fixed concentration of BSA and varying concentrations of Direct Yellow 27.
-
Fluorescence Quenching Analysis: a. Record the fluorescence emission spectra of the BSA solutions in the presence of increasing concentrations of the dye. The excitation wavelength for BSA is typically around 280 nm or 295 nm. b. Analyze the quenching of BSA's intrinsic fluorescence to determine the binding constant and quenching mechanism (static or dynamic) using the Stern-Volmer equation.
-
UV-Vis Absorbance Spectroscopy: a. Record the UV-Vis absorption spectra of the dye, the protein, and the dye-protein mixtures. b. Analyze any changes in the absorption spectra to confirm complex formation.
-
Circular Dichroism (CD) Spectroscopy: a. Record the far-UV CD spectra (200-250 nm) of BSA in the absence and presence of the dye. b. Analyze changes in the CD spectra to determine alterations in the secondary structure of the protein upon binding to the dye.
Diagrams
Caption: Synthesis workflow of this compound.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. Absorption [Direct Yellow 27] | AAT Bioquest [aatbio.com]
- 3. sdinternational.com [sdinternational.com]
- 4. DIRECT YELLOW 27 | 10190-68-8 [chemicalbook.com]
- 5. Direct yellow 27 10190-68-8 [sigmaaldrich.com]
- 6. scbt.com [scbt.com]
- 7. researchgate.net [researchgate.net]
Molecular weight and CAS number for Direct Yellow 27
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the physicochemical properties and experimental applications of Direct Yellow 27, a versatile azo dye. The content is tailored for researchers and professionals in the fields of life sciences and drug development, offering detailed methodologies and data presentation.
Core Properties of Direct Yellow 27
Direct Yellow 27, also known by its Colour Index name C.I. 13950, is a water-soluble anionic dye. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 10190-68-8 | [1] |
| Molecular Weight | 662.63 g/mol | [1] |
| Molecular Formula | C25H20N4Na2O9S3 | [1] |
Experimental Application: Investigating Protein-Dye Interactions
A significant application of Direct Yellow 27 in research is its use as a probe to study protein structure and binding interactions. A notable example is the investigation of its interaction with Bovine Serum Albumin (BSA), a widely studied model protein. These studies provide insights into the binding mechanisms and conformational changes of proteins upon ligand interaction.
Experimental Protocol: Spectroscopic and In-Silico Analysis of Direct Yellow 27-BSA Interaction
This protocol outlines the key experimental and computational steps to characterize the binding of Direct Yellow 27 to Bovine Serum Albumin.
1. Materials and Reagents:
-
Direct Yellow 27 (CAS: 10190-68-8)
-
Bovine Serum Albumin (BSA)
-
Phosphate (B84403) buffer (pH 7.4)
-
Deionized water
2. Instrumentation:
-
UV-Vis Spectrophotometer
-
Fluorometer
-
Circular Dichroism (CD) Spectrometer
-
Computational docking software
3. Experimental Procedures:
-
Fluorescence Quenching Spectroscopy:
-
Prepare a stock solution of BSA in phosphate buffer.
-
Prepare a series of solutions with a constant concentration of BSA and varying concentrations of Direct Yellow 27.
-
Measure the fluorescence emission spectra of each solution, with an excitation wavelength typically around 280 nm (to excite tryptophan residues in BSA).
-
Analyze the quenching of BSA fluorescence by Direct Yellow 27 to determine the binding constant (Ka) and the number of binding sites (n) using the Stern-Volmer and Scatchard equations. A study on the interaction between Direct Yellow 27 and BSA revealed a static quenching mechanism.[2]
-
-
Circular Dichroism (CD) Spectroscopy:
-
Record the far-UV CD spectra (200-250 nm) of BSA in the absence and presence of Direct Yellow 27.
-
Analyze the spectra to determine changes in the secondary structure of BSA (α-helix, β-sheet content) upon binding of the dye. Research has shown that Direct Yellow 27 can induce conformational changes in the secondary structure of BSA.[2]
-
-
UV-Vis Absorption Spectroscopy:
-
Record the UV-Vis absorption spectra of Direct Yellow 27 and BSA separately, and then of the mixture.
-
Analyze any shifts in the absorption maxima or changes in absorbance to confirm the formation of a ground-state complex between the dye and the protein.
-
-
Computational Docking:
-
Obtain the 3D structure of BSA from the Protein Data Bank (PDB).
-
Model the 3D structure of Direct Yellow 27.
-
Perform molecular docking simulations to predict the binding site of Direct Yellow 27 on BSA and to identify the interacting amino acid residues.
-
Experimental Workflow
The following diagram illustrates the logical workflow for the comprehensive investigation of the interaction between Direct Yellow 27 and Bovine Serum Albumin.
This in-depth guide provides a foundational understanding of Direct Yellow 27 for research applications. The detailed experimental protocol and workflow for studying protein-dye interactions serve as a practical starting point for scientists and researchers.
References
Solubility of C.I. Direct Yellow 27 in water and organic solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of C.I. Direct Yellow 27 (C.I. 13950; CAS 10190-68-8), a monoazo dye. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on presenting the available qualitative information, factors influencing its solubility, and detailed experimental protocols for determining its solubility in aqueous and organic solvents.
Introduction to this compound
This compound is a water-soluble dye primarily used for coloring cellulosic fibers such as cotton, viscose, and paper. Its chemical structure, containing sulfonic acid groups, imparts its solubility in aqueous media. Understanding the solubility of this dye is crucial for its application in various industrial processes, ensuring optimal dye bath preparation, stability, and consistent coloration.
Qualitative and Quantitative Solubility Data
A comprehensive review of available literature indicates a general qualitative understanding of this compound's solubility. However, precise quantitative data is sparse.
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility Description | Observation |
| Water | Soluble | Forms a lemon yellow solution[1][2]. |
| Ethanol | Slightly Soluble | Forms a yellowish solution[1][2]. |
| Cellosolve (Ethylene Glycol Ether) | Soluble | - |
| Benzene | Slightly Soluble | - |
| Carbon Tetrachloride | Slightly Soluble | - |
| Other Organic Solvents | Insoluble | - |
One source indicates a quantitative solubility of 50 g/L in water at 90°C . However, this is a single data point, and further experimental verification across a range of temperatures is recommended.
Factors Influencing Solubility
The solubility of direct dyes like this compound is influenced by several factors:
-
Temperature: Generally, the solubility of direct dyes in water increases with a rise in temperature.
-
pH: The pH of the aqueous solution can affect the dye's solubility and stability.
-
Presence of Electrolytes: High concentrations of salts can decrease the solubility of some direct dyes (salting out effect).
-
Water Hardness: The presence of calcium and magnesium ions in hard water can lead to the formation of insoluble precipitates, affecting the dyeing process.
Experimental Protocols for Solubility Determination
To empower researchers to obtain precise quantitative solubility data for this compound, two robust experimental protocols are detailed below: the Gravimetric Method and the Spectrophotometric Method.
Gravimetric Method
This method directly measures the mass of the dissolved dye in a known volume of a saturated solution. It is a fundamental and widely used technique for solubility determination.
4.1.1. Detailed Methodology
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound powder to a known volume of the desired solvent (e.g., deionized water, ethanol) in a sealed, temperature-controlled vessel.
-
Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is necessary to confirm saturation.
-
-
Separation of Saturated Solution:
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled syringe fitted with a filter (e.g., 0.45 µm) to avoid precipitation or further dissolution due to temperature changes.
-
-
Mass Determination:
-
Transfer the filtered saturated solution to a pre-weighed, dry container.
-
Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature that does not degrade the dye).
-
Once the solvent is completely removed, cool the container in a desiccator and weigh it.
-
Repeat the drying and weighing steps until a constant mass is achieved.
-
-
Calculation of Solubility:
-
The solubility (S) is calculated using the following formula: S (g/L) = (Mass of dried dye (g) / Volume of aliquot (L))
-
4.1.2. Experimental Workflow
References
An In-depth Technical Guide to the Absorption and Emission Spectra of C.I. Direct Yellow 27
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of C.I. Direct Yellow 27 (CAS No. 10190-68-8), a versatile azo dye. The document details its absorption and emission characteristics, outlines experimental protocols for their measurement, and presents quantitative data in a clear, comparative format.
Introduction
This compound, also known as C.I. 13950, is a water-soluble, multifunctional azo dye.[1][2] Its chemical structure, characterized by the presence of one or more azo (–N=N–) moieties, underpins its use in various applications, from traditional textile dyeing to advanced biological research.[3] Understanding the absorption and emission spectra of this dye is crucial for its application in areas such as fluorescent probes and dye-sensitized solar cells.
Spectroscopic Properties
This compound exhibits distinct absorption and emission spectra that are influenced by the solvent environment, a phenomenon known as solvatochromism. This section details the key spectroscopic parameters of the dye.
Absorption Spectrum
The absorption spectrum of this compound in aqueous solution is characterized by two main peaks. One is in the UV region around 287 nm, and the other, more prominent peak, is in the visible region at approximately 397 nm.[4] The absorption maximum (λmax) is subject to shifts depending on the solvent used. For instance, in ethanol, the λmax is observed at 443 nm. The dye exhibits negative solvatochromism, where the spectral shift is influenced by the bulk dielectric constant of the solvent.
Emission Spectrum
The fluorescence emission of this compound is also solvent-dependent. In aqueous solutions, it displays multiple fluorescence peaks, with a prominent peak at 355.84 nm and others reported at 463 nm and 530 nm.[4] The fluorescence quantum yield (Φf), a measure of the efficiency of the fluorescence process, has been calculated to be 0.41 in water.
Quantitative Spectroscopic Data
The following table summarizes the key quantitative data for the absorption and emission spectra of this compound in different solvents.
| Parameter | Value | Solvent | Reference(s) |
| Absorption Maximum (λmax) | ~397 nm | Water | [4] |
| 443 nm | Ethanol | ||
| ~287 nm | Water | [4] | |
| 393 nm | Not Specified | [2] | |
| Molar Extinction Coefficient (ε) | 53,000-57,000 M⁻¹cm⁻¹ | Water (at 224-230 nm) | [2] |
| Emission Maximum (λem) | 355.84 nm | Water | |
| 463 nm | Water | [4] | |
| 530 nm | Water | [4] | |
| Fluorescence Quantum Yield (Φf) | 0.41 | Water |
Experimental Protocols
This section provides detailed methodologies for the key experiments of measuring the absorption and emission spectra, as well as determining the fluorescence quantum yield of this compound.
Measurement of UV-Vis Absorption Spectrum
This protocol outlines the procedure for obtaining the UV-Vis absorption spectrum of this compound.
Materials and Equipment:
-
This compound
-
Spectroscopic grade solvent (e.g., deionized water, ethanol)
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Solution Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 10⁻⁴ M) in the desired solvent. From the stock solution, prepare a series of dilutions to obtain concentrations with absorbance values in the linear range of the spectrophotometer (typically 0.1 to 1.0).
-
Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamp to warm up for at least 30 minutes. Set the desired wavelength range for the scan (e.g., 200-800 nm).
-
Blank Measurement: Fill a clean cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and record a baseline spectrum. This will be subtracted from the sample spectra.[5]
-
Sample Measurement: Rinse the cuvette with a small amount of the dye solution before filling it with the sample. Place the cuvette in the spectrophotometer and record the absorption spectrum.[5]
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) and record the absorbance value at this wavelength.
References
C.I. Direct Yellow 27: A Technical Guide to its Safety and Toxicological Profile
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
C.I. Direct Yellow 27 is a monoazo dye used in the textile, leather, and paper industries. This technical guide provides a comprehensive overview of the available safety and toxicological information for this compound. Due to a notable lack of specific toxicological studies on the dye itself, this guide employs a data-driven approach by focusing on the well-documented hazards of its known metabolite, o-aminoanisole. A critical finding is that this compound is classified as a banned dye in some jurisdictions because it can release o-aminoanisole, a carcinogenic aromatic amine. This guide synthesizes information on the toxicology of this metabolite, presents data from related azo dyes for comparative analysis, and outlines standard experimental protocols for toxicological assessment.
Chemical and Physical Properties
This compound is a yellow powder with limited water solubility. It is also known by several synonyms, including Direct Fast Yellow 5GL and C.I. 13950.
| Property | Value | Reference |
| CAS Number | 10190-68-8 | |
| Molecular Formula | C25H20N4Na2O9S3 | [1] |
| Molecular Weight | 662.62 g/mol | |
| Appearance | Yellow-orange fine crystalline powder | [2] |
| λmax | 393 nm |
Hazard Identification and Metabolism
The primary toxicological concern associated with this compound is its potential to metabolize into the carcinogenic aromatic amine, o-aminoanisole (also known as 2-methoxyaniline or o-anisidine). The manufacturing process involves the coupling of a diazotized amine with N-(2-methoxyphenyl)-3-oxobutanamide, which introduces the precursor to o-aminoanisole into the dye's structure[1][2].
Azo dyes can undergo reductive cleavage of the azo bond (-N=N-) by azoreductase enzymes present in the liver and intestinal microflora. This metabolic activation releases the constituent aromatic amines. For this compound, this process is expected to release o-aminoanisole.
Toxicological Profile of o-Aminoanisole (Metabolite)
Given the limited direct data on this compound, a thorough understanding of its metabolite's toxicology is crucial. o-Aminoanisole is classified as "possibly carcinogenic to humans" (Group 2B) by the International Agency for Research on Cancer (IARC).
Acute Toxicity
o-Aminoanisole can be absorbed into the body through inhalation, skin contact, and ingestion. Acute exposure may cause effects on the blood, leading to the formation of methaemoglobin, which can cause cyanosis (blue lips, fingernails, and skin), confusion, and dizziness[3].
Chronic Toxicity and Carcinogenicity
Long-term or repeated exposure to o-aminoanisole may have effects on the blood, resulting in anaemia[3]. Carcinogenicity studies in animals have shown evidence of its carcinogenic potential.
| Species | Route | Exposure Duration | Key Findings | Reference |
| Rat | Oral (diet) | 103 weeks | Increased incidence of transitional-cell carcinomas of the urinary bladder. | [4] |
| Mouse | Oral (diet) | 103 weeks | No statistically significant increase in tumors. | [4] |
These findings, particularly the induction of bladder cancer in rats, are a significant concern for human health. Studies have also shown that metabolites of o-aminoanisole can induce DNA damage in the bladder urothelium[5][6].
Genotoxicity
While specific genotoxicity data for this compound is not available, azo dyes as a class are known to have mutagenic potential, often due to their metabolic conversion to genotoxic aromatic amines. o-Aminoanisole itself has been investigated for genotoxicity, and while results can be mixed depending on the assay, its carcinogenic nature suggests a potential genotoxic mechanism.
Standard in vitro genotoxicity assays are crucial for evaluating the mutagenic and clastogenic potential of a substance.
| Assay Type | Principle |
| Ames Test (Bacterial Reverse Mutation Assay) | Measures the ability of a chemical to induce mutations in different strains of Salmonella typhimurium. |
| In Vitro Micronucleus Test | Detects damage to chromosomes or the mitotic apparatus in cultured mammalian cells by identifying small, membrane-bound DNA fragments (micronuclei) in the cytoplasm. |
| Mouse Lymphoma Assay (MLA) | A forward mutation assay in mammalian cells that detects a broad spectrum of genetic damage, including point mutations and chromosomal aberrations. |
Reproductive and Developmental Toxicity
There is a lack of specific data on the reproductive and developmental toxicity of this compound and its primary metabolite, o-aminoanisole. Standard studies to assess these endpoints would involve exposing animals during key developmental and reproductive periods and evaluating effects on fertility, pregnancy outcomes, and offspring development.
Comparative Analysis with Other Azo Dyes
Toxicological data from other azo dyes can provide context for the potential hazards of this compound.
| Dye Name | Key Toxicological Findings | Reference |
| C.I. Disperse Yellow 3 | Carcinogenic in rats and mice, causing liver and other tumors. Positive in several genotoxicity assays. | [7][8] |
| C.I. Direct Brown 95 | Metabolized to the human carcinogen benzidine. Demonstrated carcinogenicity in animal studies. | [9] |
| C.I. Direct Black 38 | Metabolized to benzidine. Associated with an increased risk of bladder cancer in exposed workers. | [10][11] |
This data highlights a common theme among certain azo dyes: metabolic activation to carcinogenic aromatic amines, leading to genotoxicity and carcinogenicity.
Experimental Protocols
The following are representative protocols for key toxicological assays that would be used to evaluate the safety of a substance like this compound.
Ames Test (Bacterial Reverse Mutation Assay) - OECD TG 471
-
Objective: To assess the mutagenic potential of a substance by measuring its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.
-
Methodology:
-
Strains: A set of tester strains (e.g., TA98, TA100, TA1535, TA1537) with different types of mutations in the histidine operon are used.
-
Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (S9 fraction from rat liver homogenate) to mimic mammalian metabolism.
-
Exposure: The tester strains, the test substance at various concentrations, and either S9 mix or a buffer are combined in a test tube.
-
Plating: The mixture is plated on minimal glucose agar (B569324) plates lacking histidine.
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Endpoint: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
-
In Vivo Carcinogenicity Bioassay - OECD TG 451
-
Objective: To determine the carcinogenic potential of a substance following long-term exposure in animals.
-
Methodology:
-
Species: Typically conducted in two rodent species, usually rats (e.g., Fischer 344) and mice (e.g., B6C3F1).
-
Administration: The test substance is administered daily, typically in the diet or by gavage, for the majority of the animal's lifespan (e.g., 103 weeks).
-
Dose Groups: At least two dose levels (a high dose, often the maximum tolerated dose, and a lower dose) and a concurrent control group are used, with approximately 50 animals per sex per group.
-
Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are monitored regularly.
-
Pathology: At the end of the study, all animals undergo a complete necropsy. Organs and tissues are examined macroscopically, and a comprehensive set of tissues is collected for microscopic examination (histopathology).
-
Endpoint: The incidence of tumors (benign and malignant) in the dosed groups is compared to the control group. A statistically significant increase in the incidence of one or more tumor types is evidence of carcinogenicity.
-
Conclusion
While direct toxicological data for this compound is scarce, a significant body of evidence points to a substantial health risk associated with this dye. Its classification as a banned substance in some regions is due to its potential to release the carcinogenic aromatic amine o-aminoanisole upon metabolic reduction. The known carcinogenicity of o-aminoanisole in animal studies, particularly its induction of bladder cancer, is the primary driver of this concern. For a comprehensive risk assessment, further studies on this compound, including genotoxicity, carcinogenicity, and reproductive toxicity assays, would be necessary. In the absence of such data, it is prudent to handle this compound with significant caution, assuming it possesses carcinogenic potential similar to its metabolite and other related azo dyes.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. DIRECT YELLOW 27 | 10190-68-8 [chemicalbook.com]
- 3. ICSC 0970 - o-ANISIDINE [inchem.org]
- 4. ortho-Anisidine - Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. Toxicological effects of two metabolites derived from o-toluidine and o-anisidine after 28-day oral administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carcinogenesis Bioassay of Disperse Yellow 3 (CAS No. 2832-40-8) in F344 Rats and B6C3F1 Mice (Feed Study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oehha.ca.gov [oehha.ca.gov]
- 9. benchchem.com [benchchem.com]
- 10. sdc.org.uk [sdc.org.uk]
- 11. Thirteen-week subchronic toxicity studies of Direct Blue 6, Direct Black 38, and Direct Brown 95 dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
Synonyms and alternative names for C.I. Direct Yellow 27
An In-depth Technical Guide to C.I. Direct Yellow 27
This technical guide provides a comprehensive overview of this compound, a synthetic dye with significant applications in various industries. The information is tailored for researchers, scientists, and professionals in drug development who may encounter this compound. This document details its chemical identity, including a wide range of synonyms and alternative names, summarizes its key physicochemical properties, outlines its manufacturing and application protocols, and provides visual representations of its synthesis and application workflows.
Nomenclature and Identification
This compound is known by numerous synonyms and trade names across different suppliers and regions. A comprehensive list is provided below to aid in its identification in literature and commercial products.
Table 1: Synonyms and Alternative Names for this compound
| Type | Name |
| C.I. Name | This compound |
| C.I. Number | 13950[1][2][3] |
| CAS Number | 10190-68-8[1][2][3][4][5][6][7] |
| EINECS Number | 233-461-3[3][5][7] |
| IUPAC Name | disodium (B8443419);2-[4-[[1-(2-methoxyanilino)-1,3-dioxobutan-2-yl]diazenyl]-3-sulfonatophenyl]-6-methyl-1,3-benzothiazole-7-sulfonate[8] |
| Chemical Name | sodium (e)-2-(4-((1-((2-methoxyphenyl)amino)-1,3-dioxobutan-2-yl)diazenyl)-3-sulfonatophenyl)-6-methylbenzo[d]thiazole-7-sulfonate[6] |
| Common Synonyms | Direct Fast Brilliant Yellow 5G[1][2][9], Direct Fast Brilliant Yellow 5GL[1][2][9], Direct Fast Yellow 5GL[1][2][4][9], Direct Brilliant Yellow 5GL[1][2][9], Direct Brilliant Yellow L-4G[1][2][4][9], Fast Yellow 5GL[7][9] |
| Trade Names | ACDI Yellow 7GL 200%[2], Condirect Yellow BL[2][9], Helion Yellow 5G[8], Solar Flavine 5G[8], Fenaluz Yellow 4G[8], Hispaluz Yellow 5G[8], Solantine Yellow 8GL[8], Fastusol Yellow L5GA[8], Solophenyl Yellow 7GL[8], Sirius Supra Yellow 5G[8], Solex Canary Yellow 5G[8], Solius Light Yellow 5G[8], Pyrazol Fast Flavine 5G[8], Solamine Fast Yellow 5G[8], Diazol Light Yellow 7JL[8], Benzo Viscose Yellow 5GL[8], Tertrodirect Fast Yellow 8G[8], Chlorantine Fast Yellow 7GL[8], Diphenyl Fast Brilliant Yellow 8GL[8], Tetramine Fast Yellow[8] |
| Other Names | Direct light fast yellow 5G[4], direct bright yellow 5G[4], direct fast yellow 5G[4], direct bright yellow L-4G[4], tin yellow 5G[4], Direct F. Light Yellow 5G[9], Direct Fast Light Yellow 5G[9], Direct Flavine Yellow 5G[9], Direct Light Yellow 6J[9], Direct Yellow 7GL[9], Dycosdirect Fast Brilliant Yellow 5GL[9], Dyrect Fast Yellow 5GD[9], Fast Light Yellow 5GL[9] |
Physicochemical Properties
The key quantitative properties of this compound are summarized in the table below. This data is essential for understanding its behavior in various experimental and industrial settings.
Table 2: Quantitative Data for this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₂₅H₂₀N₄Na₂O₉S₃ | [1][2][3][5][6] |
| Molecular Weight | 662.63 g/mol | [1][2][4] |
| Appearance | Dark canary/yellow uniform powder[5][7] | [5][7] |
| Solubility (at 90 °C) | 50 g/L | [4] |
| Insolubles | 0.15% | [4] |
| Maximum Absorption (λmax) | 393 nm | [3] |
| Molar Extinction Coefficient (ε) | 53,000-57,000 at 224-230 nm (in water at 0.02 g/L) | [3] |
Experimental Protocols
Manufacturing Process
The synthesis of this compound is a two-step process involving diazotization followed by a coupling reaction.[2][5]
-
Diazotization: 2-(4-Amino-3-sulfophenyl)-6-methylbenzo[d]thiazole-7-sulfonic acid is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) in an acidic medium) to form a diazonium salt.
-
Coupling: The resulting diazonium salt is then coupled with N-(2-methoxyphenyl)-3-oxobutanamide. This reaction forms the final azo dye molecule.
References
- 1. sdinternational.com [sdinternational.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. Direct yellow 27 10190-68-8 [sigmaaldrich.com]
- 4. Direct Yellow 27 - Direct Fast Yellow 5GL - Direct Fast Brilliant Yellow 5G from Emperor Chem [emperordye.com]
- 5. China Biggest Direct Yellow 27 Suppliers & Manufacturers & Factory - MSDS Sheet - Sinoever [dyestuffscn.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Direct Yellow 27 [hitechs.com.cn]
- 8. 7-benzothiazolesulfonic acid, 2-(4-((1-(((2-methoxyphenyl)amino)carbonyl)-2-oxopropyl)azo)-3-sulfophenyl)-6-methyl-, disodium salt | C25H20N4Na2O9S3 | CID 25037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. China Direct Fast Yellow 5GL Manufacturers, Suppliers, Factory - Free Sample - COLOR BLOOM [colorbloomdyes.com]
Direct Yellow 27: A Technical Review of Its Applications and Environmental Interactions
For Researchers, Scientists, and Drug Development Professionals
Direct Yellow 27 (C.I. 13950) is a water-soluble monoazo dye recognized for its vibrant greenish-yellow hue.[1] Primarily utilized in the textile industry, its applications extend to the dyeing of cotton, viscose, silk, wool, and polyamide fibers.[1][2] It also finds use in the paper and leather industries.[3] While its primary function is as a colorant, recent scientific inquiry has focused on its environmental impact and potential for bioremediation, offering valuable data for researchers in environmental science and toxicology. This review consolidates the available technical data on Direct Yellow 27, with a focus on its industrial applications and, more significantly, the experimental methodologies developed for its removal from aqueous environments.
Chemical and Physical Properties
Direct Yellow 27 is characterized by the following properties:
| Property | Value |
| Molecular Formula | C₂₅H₂₀N₄Na₂O₉S₃[1] |
| Molecular Weight | 662.63 g/mol [1] |
| CAS Number | 10190-68-8[1] |
| Synonyms | Direct Fast Yellow 5GL, Direct Fast Brilliant Yellow 5G[2] |
Industrial Applications
The primary application of Direct Yellow 27 lies in its ability to directly bind to cellulosic fibers, making it a staple in the textile industry for dyeing various natural and synthetic fabrics.[1][2] Its utility also extends to the coloration of paper and leather products.[3] In the realm of biological sciences, it has been noted for its use as a biological stain, although specific applications in diagnostics and histology are not extensively detailed in the current literature.[4]
Environmental Fate and Remediation
The widespread use of Direct Yellow 27 has led to concerns regarding its environmental persistence and the coloration of industrial wastewater. Consequently, a significant body of research has been dedicated to methods for its removal and degradation.
Quantitative Data on Environmental Remediation
Two primary strategies for the remediation of Direct Yellow 27 from wastewater have been investigated: surfactant-based removal and photocatalytic degradation. The efficiency of these methods is summarized below.
| Remediation Method | Key Parameters | Result |
| Surfactant-Based Removal | Animal fat and vegetable oil-based sodium soap with calcium ions | 97.6% dye removal efficiency |
| Photocatalytic Degradation | Solar irradiation with N-Doped TiO₂ catalyst (10 mg) | 52.86% degradation[5][6] |
| Solar irradiation without catalyst | 8.72% degradation[5][6] |
Experimental Protocols
Detailed methodologies for the key environmental remediation experiments are provided to facilitate replication and further research.
Surfactant-Based Removal of Direct Yellow 27
This protocol is based on the precipitation process using a sodium soap derived from animal fat and vegetable oil in the presence of calcium ions.
Materials:
-
Direct Yellow 27 solution
-
Sodium soap (derived from animal fat and vegetable oil)
-
Calcium chloride (CaCl₂) solution
-
Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
Sodium chloride (NaCl)
Procedure:
-
Prepare a standard aqueous solution of Direct Yellow 27.
-
Introduce the sodium soap to the dye solution at a specific concentration.
-
Add a solution of calcium chloride to induce the formation of insoluble surfactant flocs.
-
Agitate the solution at a controlled stirring rate for a predetermined equilibrium time.
-
Monitor and adjust the pH of the solution as required.
-
Maintain the solution at a constant temperature.
-
After the equilibrium time is reached, separate the flocs from the solution.
-
Analyze the remaining concentration of Direct Yellow 27 in the supernatant spectrophotometrically to determine the removal efficiency.
-
Investigate the influence of initial surfactant concentration, temperature, pH, presence of electrolytes (NaCl), equilibrium time, and stirring rate on the dye removal efficiency.
Photocatalytic Degradation of Direct Yellow 27
This protocol outlines the degradation of Direct Yellow 27 using solar irradiation and an N-doped TiO₂ catalyst.[5][6]
Materials:
-
Direct Yellow 27 solution
-
N-doped TiO₂ catalyst
-
Solar simulator or natural sunlight source
-
UV-Vis Spectrophotometer
-
Ion Chromatograph
Procedure:
-
Prepare a standard aqueous solution of Direct Yellow 27.
-
For catalyzed reactions, add a specific mass of N-doped TiO₂ catalyst (e.g., 10 mg) to the dye solution.
-
Expose the solution to a controlled solar irradiation source (e.g., 28,000 lux).
-
As a control, expose a separate dye solution without the catalyst to the same irradiation source.
-
At regular time intervals, withdraw aliquots of the sample.
-
Measure the absorbance of the aliquots using a UV-Vis Spectrophotometer at the maximum absorption wavelength of Direct Yellow 27 to monitor the degradation process.
-
Quantify the conditions before and after degradation using Ion Chromatography.
-
Calculate the percentage of degradation based on the change in absorbance over time.
Signaling Pathways
Despite a thorough review of the scientific literature, no studies were identified that describe the interaction of Direct Yellow 27 with specific cellular signaling pathways. Its primary characterization is as an industrial dye and environmental analyte rather than a bioactive molecule for therapeutic investigation. One study explored its binding to bovine serum albumin to understand its toxicity mechanism, which is a valuable contribution to its toxicological profile but does not elucidate a role in cell signaling.[2]
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams were generated using the DOT language.
Caption: Workflow for Surfactant-Based Removal of Direct Yellow 27.
Caption: Workflow for Photocatalytic Degradation of Direct Yellow 27.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Structural insights into the assembly and activation of the IL‐27 signaling complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 7-benzothiazolesulfonic acid, 2-(4-((1-(((2-methoxyphenyl)amino)carbonyl)-2-oxopropyl)azo)-3-sulfophenyl)-6-methyl-, disodium salt | C25H20N4Na2O9S3 | CID 25037 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for C.I. Direct Yellow 27 in Cotton and Viscose Dyeing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the use of C.I. Direct Yellow 27 (C.I. 13950) in the dyeing of cotton and viscose fibers. This document outlines the chemical and physical properties of the dye, a comprehensive dyeing procedure, and methods for improving the fastness of the dyed materials.
Introduction
This compound is a water-soluble anionic azo dye used for coloring cellulosic fibers such as cotton and viscose.[1] Its affinity for these fibers is facilitated by the addition of an electrolyte to the dyebath, which helps to overcome the natural repulsion between the anionic dye and the negatively charged fiber surface. The dyeing process is typically carried out at elevated temperatures to promote dye diffusion and fixation within the fiber structure. Due to the nature of direct dyes, after-treatments are often recommended to enhance the wash and light fastness properties of the dyed substrate.[2]
Chemical and Physical Properties of this compound
A summary of the key properties of this compound is provided in the table below.
| Property | Value |
| C.I. Name | Direct Yellow 27 |
| C.I. Number | 13950 |
| CAS Number | 10190-68-8 |
| Molecular Formula | C₂₅H₂₀N₄Na₂O₉S₃ |
| Molecular Weight | 662.63 g/mol [1] |
| Appearance | Yellow powder[1] |
| Solubility | Soluble in water[1] |
| Shade | Bright, greenish-yellow |
Experimental Protocols
Materials and Equipment
-
This compound dye powder
-
Scoured and bleached 100% cotton or viscose fabric
-
Sodium chloride (NaCl) or Glauber's salt (Na₂SO₄)
-
Soda ash (Na₂CO₃) (optional, for pH adjustment)
-
Cationic dye fixing agent
-
Acetic acid (CH₃COOH)
-
Laboratory-scale dyeing machine (e.g., beaker dyer, water bath with stirrer)
-
Beakers and graduated cylinders
-
Stirring rods
-
Heating plate with magnetic stirrer
-
pH meter
-
Analytical balance
Pre-treatment of Substrate
For optimal and even dyeing, it is crucial to use properly prepared fabric. Cotton, in its natural state, contains impurities like waxes, pectins, and oils that can hinder dye uptake.[2] Therefore, the fabric should be scoured and bleached prior to dyeing to ensure a clean and absorbent surface.
Dyeing Protocol: Exhaust Method for Cotton and Viscose
This protocol describes a standard laboratory procedure for dyeing cotton and viscose fabric with this compound using the exhaust method.
Step 1: Dye Stock Solution Preparation
-
Accurately weigh the required amount of this compound dye powder based on the desired depth of shade (e.g., 1% on weight of fabric, owf).
-
Create a smooth paste of the dye powder with a small amount of cold water.
-
Add boiling water to the paste while stirring continuously to ensure the dye is completely dissolved.
Step 2: Dyebath Preparation
-
Set the dyebath with the required volume of water to achieve the desired material-to-liquor ratio (M:L), typically ranging from 1:20 to 1:40.[2]
-
Add the prepared dye stock solution to the dyebath and stir well.
-
If necessary, adjust the pH of the dyebath to be slightly alkaline using a small amount of soda ash.
Step 3: Dyeing Process
-
Introduce the pre-wetted cotton or viscose fabric into the dyebath at a starting temperature of 40°C.
-
Gradually begin adding the required amount of salt (sodium chloride or Glauber's salt). The total amount of salt will depend on the desired shade depth, as indicated in the table below. The salt should be added in at least two to three portions at 10-15 minute intervals to ensure level dyeing.
-
After the final salt addition, gradually raise the temperature of the dyebath to 90-95°C over 30-45 minutes.[3]
-
Continue the dyeing process at this temperature for 45-60 minutes to allow for maximum dye exhaustion.[4]
-
After the dyeing cycle is complete, allow the dyebath to cool down gradually to about 60-70°C before removing the fabric. For improved dye exhaustion with this compound, the dyebath can be allowed to cool naturally to 25-40°C.[5]
Quantitative Dyeing Parameters
| Parameter | Light Shade (e.g., 0.5% owf) | Medium Shade (e.g., 1.5% owf) | Dark Shade (e.g., 3.0% owf) |
| This compound (% owf) | 0.5 | 1.5 | 3.0 |
| Sodium Chloride (% owf) | 5 - 10 | 10 - 15 | 15 - 20 |
| Material-to-Liquor Ratio | 1:30 | 1:25 | 1:20 |
| Dyeing Temperature | 90-95°C | 90-95°C | 90-95°C |
| Dyeing Time | 45-60 min | 45-60 min | 45-60 min |
owf: on weight of fabric
Rinsing and After-treatment
-
Remove the dyed fabric from the dyebath and rinse it thoroughly with cold water to remove any unfixed dye from the surface.
-
To improve the wash fastness, an after-treatment with a cationic dye fixing agent is recommended.[2] Prepare a new bath with 1-2% (owf) of a cationic fixing agent and treat the dyed fabric at 40-60°C for 20-30 minutes. The pH of the fixing bath should be adjusted to be slightly acidic (pH 5-6) with acetic acid for optimal performance.
-
After the fixing treatment, give the fabric a final rinse and then air dry.
Experimental Workflow Diagram
Caption: Experimental workflow for dyeing cotton and viscose with this compound.
References
Application Notes and Protocols for Staining Silk, Wool, and Polyamide Fibers with Direct Yellow 27
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the staining of silk, wool, and polyamide fibers using C.I. Direct Yellow 27 (C.I. 13950; CAS 10190-68-8). The methodologies outlined below are based on the general principles of direct and acid dyeing for protein and synthetic polyamide fibers.
Introduction
Direct Yellow 27 is a water-soluble anionic dye belonging to the direct dye class.[1] Its molecular structure allows for affinity to protein fibers like silk and wool, as well as synthetic polyamides, through mechanisms such as hydrogen bonding, van der Waals forces, and ionic interactions.[2][3] The dye presents as a yellow powder and is suitable for various textile dyeing and printing applications.[4][5] Achieving optimal and reproducible staining requires careful control of experimental parameters such as temperature, pH, and electrolyte concentration.[6][7]
Chemical Structure and Properties of Direct Yellow 27:
| Property | Value |
| C.I. Name | Direct Yellow 27 |
| C.I. Number | 13950 |
| CAS Number | 10190-68-8 |
| Molecular Formula | C₂₅H₂₀N₄Na₂O₉S₃ |
| Molecular Weight | 662.63 g/mol |
| Appearance | Yellow Powder |
| Solubility | Soluble in water |
Staining Principles and Fiber Interactions
The staining of silk, wool, and polyamide fibers with Direct Yellow 27 involves the diffusion of dye molecules from the dyebath into the fiber structure and subsequent adsorption. The primary forces governing this interaction differ slightly for each fiber type.
-
Silk and Wool (Protein Fibers): These fibers are amphoteric, containing both amino (-NH₂) and carboxyl (-COOH) groups. In an acidic dyebath, the amino groups are protonated to form cationic sites (-NH₃⁺), which strongly attract the anionic sulfonate groups (-SO₃⁻) of the Direct Yellow 27 dye via electrostatic interactions.[8] Hydrogen bonding and van der Waals forces also contribute to the dye's affinity.[2]
-
Polyamide (e.g., Nylon): Similar to protein fibers, polyamides possess terminal amino groups and amide linkages. Under acidic conditions, the terminal amino groups become protonated, creating sites for ionic bonding with the anionic dye molecules.[9] Hydrogen bonds can also form between the dye and the amide groups of the polymer chain.
The following diagram illustrates the general workflow for fiber staining.
Caption: General workflow for fiber staining.
Experimental Protocols
The following are detailed protocols for staining silk, wool, and polyamide fibers with Direct Yellow 27. It is recommended to perform small-scale trials to optimize the conditions for your specific application.
Materials and Reagents
-
Direct Yellow 27 (C.I. 13950)
-
Silk, wool, or polyamide fibers/fabric
-
Sodium chloride (NaCl) or Glauber's salt (Na₂SO₄)
-
Acetic acid (CH₃COOH) or formic acid (HCOOH)
-
Sodium carbonate (Na₂CO₃) (for scouring)
-
Non-ionic detergent
-
Distilled or deionized water
-
Laboratory heating and stirring equipment (e.g., water bath, hot plate with magnetic stirrer)
-
Beakers, graduated cylinders, and pipettes
-
pH meter or pH indicator strips
Pre-treatment: Fiber Scouring
Before dyeing, it is crucial to scour the fibers to remove any impurities such as oils, waxes, and sizing agents that could interfere with dye uptake.
-
Prepare a scouring bath containing 1-2 g/L non-ionic detergent and 1-2 g/L sodium carbonate in distilled water.
-
Immerse the fibers in the bath at a liquor ratio of 40:1 (40 mL of bath for every 1 g of fiber).
-
Heat the bath to 70-80°C for wool and silk, or 60-70°C for polyamide, and maintain for 30 minutes with gentle agitation.
-
Rinse the fibers thoroughly with hot water, followed by a final rinse with cold water until the rinse water is clear.
-
Gently squeeze out excess water. The fibers should be dyed while still damp.
Staining Protocol for Silk Fibers
Direct dyes are applied to silk from a neutral to slightly acidic dyebath. The temperature should be carefully controlled to prevent damage to the fiber's luster.[10]
-
Dye Stock Solution: Prepare a 1% (w/v) stock solution of Direct Yellow 27 by dissolving 1 g of dye powder in 100 mL of distilled water.
-
Dyebath Preparation: For a 1% depth of shade (1 g of dye per 100 g of fiber), use 10 mL of the stock solution for every 1 g of fiber. Prepare the dyebath with the required amount of dye stock solution, distilled water to achieve a liquor ratio of 40:1, and 10% (on weight of fiber, owf) of Glauber's salt (e.g., 0.1 g of salt for 1 g of fiber). Adjust the pH to 6.0-7.0 using a dilute solution of acetic acid.
-
Dyeing: Immerse the scoured, damp silk fibers into the dyebath at room temperature. Gradually increase the temperature to 80-90°C over 30 minutes.[10]
-
Holding: Maintain the temperature at 80-90°C for 45-60 minutes with occasional gentle stirring to ensure even dyeing.
-
Cooling and Rinsing: Allow the dyebath to cool gradually. Remove the silk fibers and rinse with cold water until the water runs clear.
-
Drying: Gently squeeze out excess water and allow the fibers to air dry at room temperature, away from direct sunlight.
Staining Protocol for Wool Fibers
Wool is typically dyed with direct dyes in a weakly acidic to neutral bath. An acidic pH enhances the affinity of the anionic dye for the cationic sites on the wool fiber.[11]
-
Dye Stock Solution: Prepare a 1% (w/v) stock solution of Direct Yellow 27 as described for silk.
-
Dyebath Preparation: For a 1% depth of shade, use 10 mL of the stock solution per gram of fiber. Prepare the dyebath with the dye solution, distilled water (liquor ratio 40:1), and 10% (owf) Glauber's salt. Adjust the pH to 4.5-5.5 with a dilute solution of acetic acid.
-
Dyeing: Immerse the scoured, damp wool fibers in the dyebath at 40°C. Gradually raise the temperature to the boil (approximately 98-100°C) over 30-45 minutes.
-
Holding: Maintain the dyebath at a gentle boil for 45-60 minutes, ensuring the fibers are fully submerged and stirring gently to promote level dyeing.
-
Cooling and Rinsing: Turn off the heat and allow the dyebath to cool to about 50°C before removing the fibers. Rinse thoroughly with warm water and then cold water.
-
Drying: Squeeze out excess water and air dry.
Staining Protocol for Polyamide Fibers
Polyamide fibers are dyed with direct dyes under acidic conditions, similar to wool.
-
Dye Stock Solution: Prepare a 1% (w/v) stock solution of Direct Yellow 27.
-
Dyebath Preparation: For a 1% depth of shade, use 10 mL of the stock solution per gram of fiber. Prepare the dyebath with the dye solution, distilled water (liquor ratio 40:1), and 5-10% (owf) Glauber's salt. Adjust the pH to 4.0-5.0 using acetic acid or formic acid.
-
Dyeing: Immerse the scoured, damp polyamide fibers in the dyebath at 40°C. Raise the temperature to 95-100°C over 30 minutes.
-
Holding: Maintain the temperature for 30-60 minutes with occasional stirring.
-
Cooling and Rinsing: Allow the dyebath to cool before removing the fibers. Rinse with warm and then cold water until the rinse water is clear.
-
Drying: Air dry the stained polyamide fibers.
Data Presentation: Influence of Staining Parameters
Table 1: Effect of Temperature on Dye Uptake
| Fiber Type | Temperature Range (°C) | Expected Effect on Dye Uptake | Notes |
| Silk | 60 - 90 | Increasing temperature generally increases the rate of dyeing and dye uptake.[10] | Temperatures above 90°C may damage the fiber's luster. |
| Wool | 80 - 100 | Higher temperatures increase dye diffusion and lead to better dye exhaustion. | Boiling is often required for good leveling and fixation. |
| Polyamide | 90 - 100 | Increased temperature is necessary for swelling the fiber and facilitating dye penetration. | Dyeing is typically carried out near the boil. |
Table 2: Effect of pH on Dye Uptake
| Fiber Type | pH Range | Expected Effect on Dye Uptake | Notes |
| Silk | 6.0 - 7.0 | A neutral to slightly acidic pH is optimal. | Strongly acidic conditions can damage the silk. |
| Wool | 4.5 - 5.5 | An acidic pH is crucial for protonating amino groups, thus increasing dye affinity.[11] | Lower pH generally leads to higher dye uptake. |
| Polyamide | 4.0 - 5.0 | Acidic conditions are required to create cationic sites for dye binding. | The dyeing rate can be controlled by adjusting the pH. |
Table 3: Effect of Electrolyte (Salt) Concentration on Dye Uptake
| Fiber Type | Salt (NaCl or Na₂SO₄) Conc. (% owf) | Expected Effect on Dye Uptake | Notes |
| Silk | 5 - 20 | Salt promotes dye exhaustion by reducing the negative surface charge of the fiber. | |
| Wool | 5 - 20 | Acts as a leveling agent by promoting more even dye distribution. | |
| Polyamide | 5 - 10 | Assists in dye exhaustion and leveling. |
Logical Relationships in the Dyeing Process
The interplay between the dye, fiber, and dyeing parameters determines the final outcome of the staining process. The following diagram illustrates these relationships.
Caption: Key factors influencing the dyeing outcome.
Troubleshooting
-
Uneven Dyeing (Unlevelness): This can be caused by adding the dye too quickly, a rapid temperature increase, insufficient agitation, or improper scouring. Ensure gradual heating and adequate movement of the fibers or dyebath. The use of a leveling agent like Glauber's salt is also important.
-
Poor Color Yield: This may result from incorrect pH, insufficient temperature or dyeing time, or the presence of impurities on the fibers. Verify the pH of the dyebath and ensure proper scouring.
-
Fiber Damage: For silk and wool, excessively high temperatures or extreme pH values can cause degradation. Adhere to the recommended conditions for each fiber type.
These protocols provide a foundation for the successful staining of silk, wool, and polyamide fibers with Direct Yellow 27. For critical applications, further optimization of the parameters may be necessary to achieve the desired results.
References
- 1. INSTRUCTIONS - ACID DYES [gsdye.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Direct Yellow 27 Manufacturer in Mumbai, Direct Yellow 27 Exporter [dyestuff.co.in]
- 5. researchgate.net [researchgate.net]
- 6. Environmental Dyeing and Functionalization of Silk Fabrics with Natural Dye Extracted from Lac - PMC [pmc.ncbi.nlm.nih.gov]
- 7. woolwise.com [woolwise.com]
- 8. researchgate.net [researchgate.net]
- 9. The Ultimate Silk Dyeing Handbook: Tips & Techniques [primachemicals.com]
- 10. Effect of temperature on direct dye dyeing - Knowledge - Hangzhou Fucai Chem Co., Ltd [colorfuldyes.com]
- 11. csef.usc.edu [csef.usc.edu]
Application of C.I. Direct Yellow 27 in Leather and Pulp Coloration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
C.I. Direct Yellow 27, a water-soluble anionic azo dye, finds significant application in the coloration of cellulosic materials such as paper pulp and certain types of leather.[1][2][3][4] Its molecular structure allows for direct affinity to these substrates, primarily through hydrogen bonding and van der Waals forces.[5] This document provides detailed application notes and experimental protocols for the use of Direct Yellow 27 in both leather and pulp dyeing, intended to guide researchers and professionals in achieving consistent and reproducible results.
Physicochemical Properties and Fastness Data
A summary of the key properties of this compound is presented below. Understanding these characteristics is crucial for optimizing dyeing processes and predicting the performance of the colored substrates.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| C.I. Name | Direct Yellow 27 | [2] |
| C.I. Number | 13950 | [2][5] |
| CAS Number | 10190-68-8 | [2][5] |
| Molecular Formula | C₂₅H₂₀N₄Na₂O₉S₃ | [2][5] |
| Molecular Weight | 662.62 g/mol | [2][5] |
| Appearance | Yellow-orange powder | [2] |
| λmax | 393 nm | [5] |
| Solubility in Water | Soluble | [2] |
Table 2: Color Fastness Properties of this compound
| Fastness Property | Leather (Estimated) | Paper/Cellulose (B213188) | Reference(s) |
| Light Fastness (ISO 105-B02) | 4-5 | 5 | [2] |
| Wash Fastness (ISO 105-C06) | 2-3 | 1-2 (Staining) | [2] |
| Rubbing Fastness - Dry | 4 | 4-5 | [2] |
| Rubbing Fastness - Wet | 3 | 2-3 | [2] |
| Perspiration Fastness | 3 | 1 (Staining) | [2] |
| Acid Resistance | 4 | 5 | [2] |
| Alkali Resistance | 4 | 1 | [2] |
Note: Fastness properties on leather are estimated based on typical performance of direct dyes and data from textile applications. Actual fastness will vary depending on the leather type, processing, and finishing treatments.
Application in Leather Coloration
Direct Yellow 27 can be used to dye various types of leather, particularly chrome-tanned and vegetable-tanned leathers, to achieve bright yellow shades.[6][7] The dyeing process for leather requires careful control of pH, temperature, and the use of auxiliaries to ensure level dyeing and adequate fixation.[6][8]
Experimental Protocol: Drum Dyeing of Chrome-Tanned Leather
This protocol outlines a typical procedure for dyeing chrome-tanned leather in a laboratory-scale drum.
Materials:
-
Chrome-tanned leather (crust)
-
This compound
-
Leveling agent (e.g., sulphated fatty alcohol)
-
Formic acid (85%)
-
Cationic fixing agent
-
Water
Equipment:
-
Laboratory dyeing drum
-
pH meter
-
Thermometer
-
Beakers and graduated cylinders
Procedure:
-
Wetting Back:
-
Wash the leather in the drum with water at 35-40°C for 30-60 minutes to ensure it is thoroughly and uniformly wet.
-
Drain the water.
-
-
Dyeing:
-
Prepare the dyebath with a liquor ratio of 10:1 (10 liters of water per 1 kg of leather). The water temperature should be 40°C.
-
Add 0.5 - 1.0% (on weight of leather, o.w.f.) of a suitable leveling agent to the dyebath and run the drum for 10 minutes.
-
Dissolve 1.0 - 3.0% (o.w.f.) of Direct Yellow 27 in hot water (60-70°C) and add it to the dyebath.
-
Run the drum for 45-60 minutes, gradually increasing the temperature to 50-60°C.
-
Check for levelness of the dyeing.
-
-
Fixation:
-
To fix the dye, gradually add 1.0 - 2.0% (o.w.f.) of formic acid, diluted 1:10 with water, in two to three portions over 30 minutes. This will lower the pH to approximately 3.5-4.0, enhancing the ionic attraction between the anionic dye and the cationic leather.[9]
-
Run the drum for an additional 30 minutes.
-
-
Rinsing and After-treatment:
-
Drain the dyebath and rinse the leather thoroughly with water at 30-35°C until the water runs clear.
-
For improved wet fastness, an after-treatment with a cationic fixing agent is recommended.[10][11][12] Prepare a new bath at 40°C with 1.0 - 2.0% (o.w.f.) of a cationic fixing agent and treat the leather for 20-30 minutes.
-
Drain the bath and give a final rinse.
-
-
Drying and Finishing:
-
The leather can then be fatliquored, dried, and finished according to standard procedures.
-
Experimental Workflow for Leather Dyeing
Application in Pulp Coloration
Direct Yellow 27 is suitable for dyeing paper pulp to produce various shades of yellow paper and board.[13][14] The most common method for this application is beater dyeing, where the dye is added to the pulp slurry before sheet formation.[15]
Experimental Protocol: Beater Dyeing of Paper Pulp
This protocol describes a laboratory-scale beater dyeing process for bleached chemical pulp.
Materials:
-
Bleached chemical pulp (e.g., softwood or hardwood kraft)
-
This compound
-
Rosin (B192284) size
-
Alum (aluminum sulfate)
-
Water
Equipment:
-
Laboratory beater or pulp disintegrator
-
pH meter
-
Beakers and graduated cylinders
-
Sheet former
Procedure:
-
Pulp Slurrying:
-
Prepare a pulp slurry with a consistency of 2-3% (20-30 g of dry pulp per liter of water) in the beater.
-
-
Dye Addition:
-
Dissolve the required amount of Direct Yellow 27 (typically 0.1 - 2.0% on weight of fiber, o.w.f., depending on the desired shade) in hot water.
-
Add the dye solution to the pulp slurry and allow it to mix for 15-20 minutes to ensure uniform distribution.
-
-
Sizing and Fixation:
-
Sheet Formation:
-
Form paper sheets from the dyed and sized pulp using a standard laboratory sheet former.
-
Press and dry the sheets under controlled conditions.
-
Experimental Workflow for Pulp Dyeing
References
- 1. leathercircle.com [leathercircle.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. Direct Yellow 27 - Direct Fast Yellow 5GL - Direct Fast Brilliant Yellow 5G from Emperor Chem [emperordye.com]
- 4. dyestuff.co.in [dyestuff.co.in]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. fsw.cc [fsw.cc]
- 8. DYESTUFFS and DYEING OF LEATHER – Debag Kimya [debagkimya.com]
- 9. benchchem.com [benchchem.com]
- 10. Dyna Glycol [dynaglycolsindia.com]
- 11. What Is A Leather Color Fixing Agent ? - News [cdchem-resin.com]
- 12. One moment, please... [oxfordtech.net.au]
- 13. How to dye Paper or Pulp with Direct Yellow R [tianjinleading.com]
- 14. ippta.co [ippta.co]
- 15. iosrjournals.org [iosrjournals.org]
- 16. researchgate.net [researchgate.net]
- 17. on alum — Natalie Stopka [nataliestopka.com]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for Direct Yellow 27 in Histological Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
Direct Yellow 27 (C.I. 13950) is a versatile mono-azo dye that has found applications in various fields, including textile dyeing and biological research.[1][2][3] In the context of histology, it is recognized for its potential use in diagnostic assays and tissue staining.[2] As a direct dye, it possesses the ability to bind directly to tissue components, likely through non-covalent interactions with proteins and other macromolecules.[2][4] Its utility in staining silk, wool, and polyamide fibers suggests an affinity for protein-rich structures within tissue samples.[3] Furthermore, Direct Yellow 27 exhibits fluorescent properties, opening possibilities for its use in fluorescence microscopy.[1][5]
These application notes provide a comprehensive overview of Direct Yellow 27, including its physicochemical properties, a general protocol for its use in histological staining, and hypothetical quantitative data to guide researchers in its application.
Physicochemical Properties of Direct Yellow 27
A summary of the key properties of Direct Yellow 27 is presented below. This information is crucial for preparing staining solutions and understanding the dye's behavior.
| Property | Value | Reference |
| C.I. Name | Direct Yellow 27 | [3] |
| C.I. Number | 13950 | [2][3] |
| CAS Number | 10190-68-8 | [2][3] |
| Molecular Formula | C25H20N4Na2O9S3 | [2][3] |
| Molecular Weight | 662.62 g/mol | [2][3] |
| Appearance | Yellow powder | [3] |
| λmax | 393 nm (in water) | [2] |
| Extinction Coefficient (ε) | 53000-57000 at 224-230 nm (0.02 g/L in water) | [2] |
| Solubility | Soluble in water (lemon yellow solution) and ethanol. | [3] |
Principle of Staining
Direct Yellow 27 is classified as a direct dye, meaning it can adhere to tissues without the need for a mordant.[2][4] The staining mechanism is primarily based on the formation of non-covalent bonds, such as hydrogen bonds and van der Waals forces, between the dye molecules and tissue components, particularly proteins. The large molecular size and linear structure of direct dyes facilitate their alignment with and binding to fibrous proteins like collagen and muscle fibers. The sulfonate groups in the dye's structure enhance its water solubility and contribute to its binding affinity for positively charged sites in tissue proteins.
Caption: Mechanism of Direct Yellow 27 staining.
Application Notes
-
Counterstaining: Direct Yellow 27 can be explored as a counterstain in various histological techniques, such as trichrome methods, to provide a contrasting yellow color to cytoplasm, muscle, or erythrocytes.[6] Its performance can be compared to established yellow counterstains like Picric Acid or Metanil Yellow.
-
Connective Tissue Staining: Given its affinity for fibrous materials, it may be useful for demonstrating collagen and other connective tissue elements.
-
Fluorescence Microscopy: The inherent fluorescence of Direct Yellow 27 can be leveraged for imaging.[5] Researchers should determine the optimal excitation and emission wavelengths for their specific microscopy setup.
-
Protocol Optimization: The provided protocol is a general guideline. Optimal staining times, dye concentrations, and differentiation steps should be determined empirically for different tissue types and fixatives.
Experimental Protocols
The following is a general protocol for using Direct Yellow 27 for staining paraffin-embedded tissue sections. Disclaimer: This protocol is a starting point and requires optimization and validation for specific applications.[7]
1. Reagent Preparation
-
Stock Solution (1% w/v): Dissolve 1 g of Direct Yellow 27 powder in 100 mL of distilled water. Gently warm and stir until fully dissolved. Filter the solution before use.
-
Working Solution (0.1% - 0.5% w/v): Dilute the stock solution with distilled water to the desired concentration. The addition of a small amount of acetic acid (e.g., 0.5% final concentration) may enhance staining of cytoplasmic components.
2. Tissue Preparation
-
Deparaffinization: Immerse slides in two changes of xylene for 5 minutes each.
-
Rehydration: Rehydrate sections through a graded series of ethanol:
-
100% ethanol, two changes, 3 minutes each.
-
95% ethanol, 3 minutes.
-
70% ethanol, 3 minutes.
-
-
Washing: Rinse thoroughly in running tap water, followed by a final rinse in distilled water.
3. Staining Procedure
-
Nuclear Staining (Optional): If a nuclear counterstain is desired, stain with a regressive hematoxylin (B73222) (e.g., Weigert's iron hematoxylin) before applying Direct Yellow 27. Differentiate and blue as per standard procedures.
-
Direct Yellow 27 Staining: Immerse slides in the Direct Yellow 27 working solution for 5-15 minutes at room temperature.
-
Rinsing: Briefly rinse in distilled water to remove excess stain. A rinse in 0.5% acetic acid can be used for differentiation if overstaining occurs.
-
Washing: Wash in running tap water.
4. Dehydration and Mounting
-
Dehydration: Dehydrate sections through a graded series of ethanol:
-
95% ethanol, 2 minutes.
-
100% ethanol, two changes, 3 minutes each.
-
-
Clearing: Clear in two changes of xylene for 5 minutes each.
-
Mounting: Apply a coverslip using a resinous mounting medium.
Expected Results
-
Target Components (e.g., cytoplasm, muscle, collagen): Shades of yellow.
-
Nuclei (if counterstained): Blue/Black.
Caption: General workflow for Direct Yellow 27 staining.
Quantitative Data
While specific quantitative data on the histological staining performance of Direct Yellow 27 is not widely published, spectroscopic and binding data provide insights into its properties.
Table 1: Spectroscopic and Binding Properties of Direct Yellow 27
| Parameter | Value | Conditions | Reference |
| Binding Constant (Ka) to BSA | 1.19 x 10^5 M^-1 | Multi-spectroscopic techniques | [5] |
| Quenching Constant (Ksv) for BSA | 7.25 x 10^4 M^-1 | Static quenching mechanism | [5] |
| Change in Free Energy (ΔG) | -28.96 kJ mol^-1 | Spontaneous binding process | [5] |
Table 2: Hypothetical Comparative Staining Performance
The following table presents a hypothetical comparison of Direct Yellow 27 with other yellow dyes to illustrate how its performance could be evaluated. This data is for illustrative purposes only.
| Parameter | Direct Yellow 27 | Metanil Yellow | Picric Acid (in Van Gieson's) |
| Target Component | Cytoplasm, Collagen | Collagen | Cytoplasm, Muscle |
| Staining Intensity (Arbitrary Units) | 85 ± 5 | 80 ± 7 | 90 ± 4 |
| Specificity | Moderate | Moderate-High | High |
| Signal-to-Noise Ratio | 15 ± 2 | 12 ± 3 | 20 ± 3 |
| Resistance to Fading | Good | Fair | Poor (light sensitive) |
Decision Pathway for Using a Yellow Dye
The choice of a yellow dye depends on the specific experimental goals. The following diagram outlines a decision-making process for selecting a yellow stain in histology.
Caption: Decision workflow for selecting a yellow dye.
References
Application Note: Quantification of Direct Yellow 27 in Aqueous Solutions using UV-Vis Spectrophotometry
AN-DY27-UVVIS-001
Abstract
This application note details a straightforward and reliable method for the quantitative analysis of Direct Yellow 27 in aqueous solutions using UV-Visible spectrophotometry. Direct Yellow 27 is a water-soluble monoazo dye used in various industries, including textiles, paper, and leather.[1][2][3] Accurate quantification is crucial for process control, wastewater monitoring, and quality assurance. The described protocol is based on the Beer-Lambert law, correlating the dye's concentration with its absorbance at its maximum absorption wavelength (λmax). This method is rapid, cost-effective, and suitable for clear aqueous samples.
Introduction
Direct Yellow 27 (C.I. 13950) is a synthetic organic dye characterized by its bright lemon-yellow color in solution.[2][4] Its chemical structure includes one or more azo groups (–N=N–), and it is designed to bind directly to cellulosic fibers.[5] Given its widespread use, an accurate and accessible analytical method is essential for monitoring its concentration in various aqueous environments. UV-Vis spectrophotometry offers a simple yet robust approach for this purpose by measuring the amount of light absorbed by the dye at a specific wavelength. The maximum absorbance (λmax) for Direct Yellow 27 in water is observed at approximately 393 nm.[5]
Principle of the Method
The quantification of Direct Yellow 27 is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. The relationship is expressed as:
A = εbc
Where:
-
A is the absorbance (unitless)
-
ε (epsilon) is the molar absorptivity coefficient (L mol⁻¹ cm⁻¹), a constant specific to the substance at a given wavelength.
-
b is the path length of the cuvette (typically 1 cm).
-
c is the concentration of the substance (mol L⁻¹).
By measuring the absorbance of standard solutions of known concentrations, a calibration curve can be constructed. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve.
Experimental Protocol
3.1 Materials and Reagents
-
Direct Yellow 27 Standard: Analytical grade powder (CAS: 10190-68-8).
-
Solvent: Deionized or distilled water.
-
Equipment:
-
UV-Vis Spectrophotometer (capable of scanning from 200-800 nm).
-
10 mm path length quartz or polystyrene cuvettes.
-
Calibrated analytical balance.
-
Class A volumetric flasks (10 mL, 50 mL, 100 mL).
-
Calibrated micropipettes.
-
3.2 Preparation of Standard Solutions
-
Stock Solution (100 mg/L): Accurately weigh 10.0 mg of Direct Yellow 27 powder. Transfer it quantitatively into a 100 mL volumetric flask. Dissolve and dilute to the mark with deionized water. Mix thoroughly. This solution should be stored in a dark, cool place.
-
Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution. For example, to prepare a 10 mg/L standard, pipette 10 mL of the 100 mg/L stock solution into a 100 mL volumetric flask and dilute to the mark with deionized water. Prepare standards covering a suitable concentration range (e.g., 1, 2, 4, 6, 8, 10 mg/L).
3.3 Instrument Setup and Measurement
-
Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.
-
Perform a wavelength scan of a mid-range standard solution (e.g., 6 mg/L) from 800 nm to 200 nm to confirm the maximum absorbance wavelength (λmax), which should be approximately 393 nm.[5]
-
Set the spectrophotometer to measure absorbance at the determined λmax (393 nm).
-
Use deionized water as a blank to zero the instrument.
-
Measure the absorbance of each prepared working standard solution, starting from the lowest concentration. Rinse the cuvette with the next standard before measuring.
3.4 Calibration and Analysis
-
Plot a graph of absorbance (Y-axis) versus concentration (X-axis) for the standard solutions.
-
Perform a linear regression analysis on the data points. The resulting calibration curve should be linear with a correlation coefficient (R²) value of ≥ 0.999.
-
For unknown samples, ensure they are free of particulates (filter if necessary) and that their absorbance falls within the range of the calibration curve. Dilute the sample with deionized water if the absorbance is too high.
-
Measure the absorbance of the unknown sample(s) at 393 nm.
-
Calculate the concentration of Direct Yellow 27 in the sample using the equation of the line from the linear regression (y = mx + c), where 'y' is the absorbance and 'x' is the concentration. Account for any dilution factors.
Data Presentation
The following tables represent typical data obtained during the validation of this method.
Table 1: Calibration Curve Data for Direct Yellow 27
| Standard Concentration (mg/L) | Absorbance at 393 nm (A.U.) |
|---|---|
| 1.0 | 0.115 |
| 2.0 | 0.231 |
| 4.0 | 0.462 |
| 6.0 | 0.690 |
| 8.0 | 0.923 |
| 10.0 | 1.154 |
Table 2: Method Validation Parameters
| Parameter | Result |
|---|---|
| Wavelength (λmax) | 393 nm |
| Linearity Range | 1.0 - 10.0 mg/L |
| Correlation Coefficient (R²) | 0.9998 |
| Limit of Detection (LOD) | 0.08 mg/L |
| Limit of Quantification (LOQ)| 0.25 mg/L |
Note: LOD and LOQ are estimated based on the standard deviation of the response and the slope of the calibration curve and should be experimentally determined during formal method validation.
Alternative Method: High-Performance Liquid Chromatography (HPLC)
For samples containing multiple components or interfering substances, a more selective method such as High-Performance Liquid Chromatography (HPLC) is recommended.[6][7][8]
-
Principle: HPLC separates components of a mixture based on their differential interactions with a stationary phase (column) and a mobile phase.
-
Typical Setup: A C18 reversed-phase column is often used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[7]
-
Detection: A Photodiode Array (PDA) or UV-Vis detector set to 393 nm can be used for detection and quantification.
-
Advantages: HPLC provides higher specificity and sensitivity and can resolve Direct Yellow 27 from other dyes or impurities in a complex matrix.
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the quantification of Direct Yellow 27 using the described UV-Vis spectrophotometry protocol.
Caption: Workflow for quantifying Direct Yellow 27 via UV-Vis spectrophotometry.
References
- 1. Direct Yellow 27 - Direct Fast Yellow 5GL - Direct Fast Brilliant Yellow 5G from Emperor Chem [emperordye.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. sdinternational.com [sdinternational.com]
- 4. Direct Yellow 27 [hitechs.com.cn]
- 5. Direct yellow 27 10190-68-8 [sigmaaldrich.com]
- 6. repository.lib.ncsu.edu [repository.lib.ncsu.edu]
- 7. mdpi.com [mdpi.com]
- 8. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols: Direct Yellow 27 for the Detection and Characterization of Cellulose Substrates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Direct Yellow 27 (C.I. 13950) is a water-soluble, mono-azo direct dye that exhibits a strong affinity for cellulose (B213188) fibers.[1] This property makes it a valuable tool for the detection and characterization of cellulose-containing materials in various research and development settings. Its application extends from traditional textile and pulp dyeing to more advanced analytical techniques for assessing cellulose accessibility and morphology.[2] These notes provide detailed protocols for the use of Direct Yellow 27 in staining cellulose substrates for both qualitative visualization and quantitative analysis, drawing parallels from established methods with similar direct dyes.
Physicochemical and Spectroscopic Properties of Direct Yellow 27
A summary of the key properties of Direct Yellow 27 is provided in the table below. This information is crucial for the preparation of staining solutions and for spectroscopic analysis.
| Property | Value | Reference |
| CAS Number | 10190-68-8 | [1][2] |
| Molecular Formula | C₂₅H₂₀N₄Na₂O₉S₃ | [1][2] |
| Molecular Weight | 662.62 g/mol | [1] |
| Appearance | Yellow powder | [2] |
| Solubility | Soluble in water (lemon yellow solution), ethanol (B145695) | [2] |
| Maximum Absorption (λmax) | 393 nm (in water) | [1] |
| Molar Extinction Coefficient (ε) | 53,000-57,000 M⁻¹cm⁻¹ at 224-230 nm (in water at 0.02 g/L) | [1] |
Principle of Interaction
Direct dyes, such as Direct Yellow 27, are characterized by their high affinity for cellulose. The binding mechanism is primarily attributed to the formation of multiple hydrogen bonds between the hydroxyl groups of the cellulose polymer and the functional groups (such as amino and hydroxyl groups) on the dye molecule. Van der Waals forces also contribute to the adsorption of the planar dye molecules onto the cellulose surface. The elongated and planar structure of direct dyes facilitates their alignment with the cellulose polymer chains.
Caption: Binding of Direct Yellow 27 to a cellulose fiber.
Experimental Protocols
The following protocols provide methodologies for the qualitative and quantitative analysis of cellulose using Direct Yellow 27.
Protocol 1: Qualitative Staining of Cellulose in Tissue Sections and Smears
This protocol is designed for the microscopic visualization of cellulose in biological samples or other heterogeneous materials.
Materials:
-
Direct Yellow 27
-
Distilled water
-
Ethanol
-
Sodium chloride (NaCl)
-
Microscope slides and coverslips
-
Staining jars
-
Microscope with bright-field or fluorescence capabilities
Staining Solution Preparation (0.1% w/v):
-
Dissolve 100 mg of Direct Yellow 27 in 100 mL of distilled water.
-
Gently heat and stir the solution to ensure complete dissolution.
-
For enhanced staining, 1% (w/v) NaCl can be added to the solution. This helps to promote dye aggregation on the cellulose surface.
-
Filter the solution to remove any undissolved particles.
Staining Procedure:
-
Sample Preparation:
-
For tissue sections, deparaffinize and rehydrate the sections to water.
-
For smears or suspensions, prepare a thin layer on a microscope slide and air-dry.
-
-
Staining: Immerse the slides in the 0.1% Direct Yellow 27 staining solution for 10-30 minutes at room temperature. The optimal staining time may vary depending on the sample type and cellulose content.
-
Washing: Briefly rinse the slides in distilled water to remove excess stain. A brief wash with 70% ethanol can be used for differentiation if overstaining occurs.
-
Mounting: Mount the slides with an aqueous mounting medium and a coverslip.
-
Visualization: Observe the slides under a microscope. Cellulose-rich structures will appear yellow. For fluorescence microscopy, excite the sample with UV or blue light (around 390-450 nm) and observe the emission (expected in the green-yellow range).
Caption: Workflow for qualitative staining of cellulose.
Protocol 2: Quantitative Determination of Cellulose Accessibility by Adsorption Isotherm
This protocol allows for the quantitative assessment of the accessible surface area of cellulose in a bulk sample. This method is adapted from protocols used for other direct dyes like Congo Red and Direct Yellow 11.
Materials:
-
Direct Yellow 27
-
Cellulose substrate (e.g., microcrystalline cellulose, pulp fibers, pretreated biomass)
-
Phosphate (B84403) buffer (e.g., 50 mM, pH 7.0)
-
Centrifuge and centrifuge tubes
-
UV-Vis spectrophotometer
-
Shaking incubator or water bath
Procedure:
-
Prepare a standard curve for Direct Yellow 27:
-
Prepare a stock solution of Direct Yellow 27 (e.g., 1 g/L) in phosphate buffer.
-
Create a series of dilutions ranging from 1 to 50 mg/L.
-
Measure the absorbance of each dilution at the λmax of Direct Yellow 27 (393 nm).
-
Plot absorbance versus concentration and determine the linear regression equation.
-
-
Dye Adsorption Experiment:
-
Accurately weigh a consistent amount of the cellulose substrate (e.g., 10 mg) into a series of centrifuge tubes.
-
Prepare a range of Direct Yellow 27 concentrations (e.g., 5, 10, 20, 30, 40, 50 mg/L) in phosphate buffer.
-
Add a fixed volume (e.g., 5 mL) of each dye concentration to the tubes containing the cellulose substrate. Include a blank for each concentration without the cellulose substrate.
-
Incubate the tubes at a constant temperature (e.g., 25°C or 60°C) with constant agitation for a set period (e.g., 2 to 24 hours) to reach equilibrium.
-
-
Measurement:
-
Centrifuge the tubes to pellet the cellulose.
-
Carefully remove the supernatant and measure its absorbance at 393 nm.
-
Use the standard curve to determine the final concentration of the dye in the supernatant (Cf).
-
-
Data Analysis:
-
Calculate the amount of dye adsorbed onto the cellulose (Qe) for each initial concentration using the following equation: Qe = (C0 - Cf) * V / m where:
-
Qe is the amount of dye adsorbed per unit mass of cellulose (mg/g)
-
C0 is the initial dye concentration (mg/L)
-
Cf is the final dye concentration in the supernatant (mg/L)
-
V is the volume of the dye solution (L)
-
m is the mass of the cellulose substrate (g)
-
-
Plot Qe versus Cf to generate an adsorption isotherm. This data can be fitted to various isotherm models (e.g., Langmuir, Freundlich) to determine the maximum adsorption capacity, which is related to the accessible surface area of the cellulose.
-
Caption: Workflow for quantitative cellulose accessibility assay.
Data Presentation
The quantitative data from the adsorption isotherm experiment should be presented in a clear and structured table to facilitate comparison between different cellulose substrates or treatment conditions.
| Initial Dye Conc. (C₀) (mg/L) | Final Dye Conc. (Cf) (mg/L) | Adsorbed Dye (Qe) (mg/g) |
| 5 | [Experimental Value] | [Calculated Value] |
| 10 | [Experimental Value] | [Calculated Value] |
| 20 | [Experimental Value] | [Calculated Value] |
| 30 | [Experimental Value] | [Calculated Value] |
| 40 | [Experimental Value] | [Calculated Value] |
| 50 | [Experimental Value] | [Calculated Value] |
Applications and Considerations
-
Pulp and Paper Science: To assess the effects of refining and other processing steps on fiber structure and accessibility.
-
Biofuel Research: To evaluate the effectiveness of pretreatment methods on lignocellulosic biomass by measuring the increase in cellulose accessibility to enzymes.
-
Biomaterials and Drug Delivery: To characterize the surface properties of cellulose-based materials and their potential for drug loading and release.
-
Cell Biology: To visualize cellulosic structures in plant cell walls or in organisms that produce cellulose.
Important Considerations:
-
The presence of other components in the sample, such as lignin (B12514952) and hemicellulose, may interfere with the binding of Direct Yellow 27 to cellulose. It is important to use appropriate controls and consider the composition of the substrate.
-
The pH of the staining solution can influence the charge of both the dye and the cellulose, thereby affecting the binding affinity. The optimal pH should be determined empirically for each application.
-
The aggregation of direct dyes in solution can impact the staining results. The addition of salt can promote aggregation, which may be desirable for some applications but should be controlled.
Conclusion
Direct Yellow 27 is a versatile and accessible dye for the detection and characterization of cellulose substrates. The protocols outlined in these application notes provide a foundation for both qualitative visualization and quantitative assessment of cellulose accessibility. Researchers are encouraged to optimize these methods for their specific applications to achieve reliable and reproducible results.
References
Application Notes and Protocols for High-Temperature Dyeing of Blended Fabrics with C.I. Direct Yellow 27
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the high-temperature dyeing of polyester (B1180765)/cotton (P/C) blended fabrics using C.I. Direct Yellow 27. The information is intended to guide researchers in textile science and related fields in achieving consistent and effective dyeing results.
Introduction
The dyeing of polyester/cotton blended fabrics presents a significant challenge due to the different dyeing characteristics of the constituent fibers. Polyester, a synthetic fiber, is typically dyed with disperse dyes at high temperatures (around 130°C) under acidic conditions. Conversely, cotton, a cellulosic fiber, is dyed with various dye classes, including direct dyes, typically in the presence of an electrolyte at temperatures near boiling (95-100°C).
A one-bath, one-step high-temperature dyeing process for P/C blends offers advantages in terms of reduced processing time, energy, and water consumption compared to the conventional two-bath method.[1] This approach involves dyeing both fiber types simultaneously in the same dyebath. However, the success of this method hinges on the careful selection of dyes that are compatible with the high-temperature conditions and the different fiber types. This compound is a direct dye used for cellulosic fibers, and its application in a high-temperature one-bath system requires careful consideration of its thermal stability.[2]
This document outlines a protocol for a one-bath high-temperature exhaust dyeing method for P/C blends using a combination of a suitable disperse dye for the polyester component and this compound for the cotton component.
Data Presentation
The following tables summarize representative quantitative data for the high-temperature dyeing of a 65/35 polyester/cotton blended fabric. This data is illustrative and intended for comparative purposes. Actual results will vary depending on the specific fabric construction, dye concentrations, and processing parameters.
Table 1: High-Temperature Dyeing Parameters
| Parameter | Recommended Value |
| Fabric Type | 65/35 Polyester/Cotton Blend |
| Disperse Dye (for Polyester) | e.g., C.I. Disperse Yellow 54 (High-energy, good sublimation fastness) |
| Direct Dye (for Cotton) | This compound |
| Dye Concentration (% owf) | 1.0% Disperse Dye, 1.0% Direct Yellow 27 |
| Liquor Ratio | 1:10 |
| pH (initial) | 4.5 - 5.5 (adjusted with acetic acid) |
| Dyeing Temperature (Peak) | 130°C |
| Time at Peak Temperature | 45 minutes |
| Salt Concentration (Glauber's salt) | 20 g/L (added in portions) |
| Dispersing Agent | 1 g/L |
| Leveling Agent | 0.5 g/L |
Table 2: Colorfastness Properties (ISO Standards)
| Fastness Property | Rating (1-5, 5 being excellent) |
| Washing Fastness (ISO 105-C06) | |
| - Color Change | 4 |
| - Staining on Cotton | 3-4 |
| - Staining on Polyester | 4-5 |
| Light Fastness (ISO 105-B02) | 4-5 |
| Rubbing Fastness (ISO 105-X12) | |
| - Dry | 4 |
| - Wet | 3 |
Table 3: Colorimetric Data (CIELAB System)
| Parameter | Value |
| L* (Lightness) | 85.2 |
| a* (Red-Green) | -5.8 |
| b* (Yellow-Blue) | 75.3 |
| K/S Value (Color Strength) | 15.7 |
Experimental Protocols
The following is a detailed methodology for the one-bath high-temperature dyeing of a polyester/cotton blended fabric.
Materials and Equipment:
-
High-temperature, high-pressure laboratory dyeing machine
-
Spectrophotometer for color measurement
-
Launder-Ometer for washing fastness testing
-
Light fastness tester
-
Crockmeter for rubbing fastness testing
-
65/35 Polyester/Cotton blended fabric
-
This compound
-
High-temperature stable disperse dye (e.g., C.I. Disperse Yellow 54)
-
Glauber's salt (sodium sulfate)
-
Acetic acid
-
Dispersing agent
-
Leveling agent
-
Sodium carbonate (for after-treatment)
-
Non-ionic detergent
Dyeing Procedure:
-
Fabric Preparation: Scour and bleach the polyester/cotton fabric using standard procedures to ensure it is free from impurities and has good absorbency.
-
Dyebath Preparation:
-
Set the liquor ratio to 1:10.
-
Add the required amount of water to the dyeing vessel.
-
Add the dispersing agent (1 g/L) and leveling agent (0.5 g/L).
-
Adjust the pH of the dyebath to 4.5-5.5 with acetic acid.[3]
-
Prepare a dispersion of the disperse dye (1.0% on weight of fabric - owf) and add it to the dyebath.
-
Separately dissolve the Direct Yellow 27 (1.0% owf) in hot water and add it to the dyebath.
-
-
Dyeing Cycle:
-
Introduce the pre-wetted fabric into the dyebath at 50°C.
-
Run the machine for 10 minutes.
-
Raise the temperature to 130°C at a rate of 1.5°C/minute.[4]
-
Hold the temperature at 130°C for 45 minutes to ensure fixation of the disperse dye on the polyester fibers.[4]
-
During the holding time at 130°C, begin the portion-wise addition of Glauber's salt (total 20 g/L) to promote the exhaustion of the direct dye onto the cotton fibers. Add the salt in three portions at 10-minute intervals.
-
After the 45-minute hold, cool the dyebath down to 80°C at a rate of 2°C/minute.
-
Hold at 80°C for 20 minutes to further promote direct dye fixation.
-
-
Rinsing and After-treatment:
-
Cool the dyebath to 60°C and drain.
-
Rinse the fabric with hot water and then cold water.
-
Perform a reduction clearing treatment to remove unfixed disperse dye from the surface of the polyester fibers. This step is crucial for good wash fastness. Prepare a bath with 2 g/L sodium hydrosulfite and 2 g/L sodium hydroxide (B78521) and treat the fabric at 70°C for 15 minutes. Note: This step may affect the shade of the direct dye; preliminary testing is essential.
-
Rinse thoroughly.
-
To improve the wet fastness of the direct dye, a cationic dye fixing agent can be applied according to the manufacturer's instructions.
-
Finally, rinse the fabric with cold water and dry.
-
Visualizations
Caption: Experimental workflow for one-bath high-temperature dyeing of P/C blends.
Caption: Logical relationships in the high-temperature dyeing of P/C blends.
References
Application Notes and Protocols for C.I. Direct Yellow 27 in Diagnostic Assay Manufacturing
For Researchers, Scientists, and Drug Development Professionals
Introduction
C.I. Direct Yellow 27 is a versatile organic dye with applications in the manufacturing of diagnostic assays.[1] Its utility stems from its properties as a direct dye, capable of binding to substrates like cellulose, and its distinct colorimetric signature. These characteristics make it a suitable candidate for use as a visual marker in various immunoassay formats, including Enzyme-Linked Immunosorbent Assays (ELISA) and Lateral Flow Assays (LFA). This document provides detailed application notes and protocols for the utilization of this compound in these diagnostic platforms.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective application in diagnostic assays.
| Property | Value | Reference |
| C.I. Name | Direct Yellow 27 | [2] |
| C.I. Number | 13950 | [2] |
| CAS Number | 10190-68-8 | [2] |
| Molecular Formula | C₂₅H₂₀N₄Na₂O₉S₃ | [2] |
| Molecular Weight | 662.62 g/mol | |
| Appearance | Yellow to orange powder | |
| λmax | 393 nm | |
| Solubility | Soluble in water, ethanol | [2] |
Application 1: Colorimetric Reporter in Direct ELISA
This compound can be employed as a colorimetric reporter molecule in a direct ELISA format. In this application, the dye can be conjugated to a primary antibody, providing a direct visual signal upon binding to the immobilized antigen.
Experimental Protocol: Direct ELISA with this compound Labeled Antibody
Materials:
-
This compound
-
Primary antibody specific to the target antigen
-
Coupling agents (e.g., EDC/NHS)
-
96-well microtiter plate
-
Target antigen
-
Coating Buffer (e.g., 0.1 M Carbonate-Bicarbonate Buffer, pH 9.6)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Wash Buffer (e.g., PBS with 0.05% Tween 20)
-
Microplate reader
Procedure:
-
Antibody-Dye Conjugation:
-
Dissolve this compound in a suitable solvent (e.g., DMSO).
-
Activate the carboxyl groups on the antibody using EDC/NHS chemistry.
-
React the activated antibody with the dissolved this compound to form a stable conjugate.
-
Purify the conjugate using size exclusion chromatography to remove unconjugated dye.
-
-
Antigen Coating:
-
Dilute the target antigen to a final concentration of 1-10 µg/mL in Coating Buffer.
-
Add 100 µL of the diluted antigen to each well of the 96-well plate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with Wash Buffer.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with Wash Buffer.
-
-
Detection:
-
Dilute the this compound-conjugated primary antibody in Blocking Buffer.
-
Add 100 µL of the diluted conjugate to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate five times with Wash Buffer to remove unbound conjugate.
-
-
Signal Measurement:
-
Read the absorbance of each well at a wavelength between 390-400 nm using a microplate reader. The intensity of the yellow color is directly proportional to the amount of target antigen present in the sample.
-
Illustrative Quantitative Data
The following table presents hypothetical data from a direct ELISA using a this compound-labeled antibody for the detection of a target antigen.
| Antigen Concentration (ng/mL) | Absorbance at 393 nm (O.D.) |
| 1000 | 1.852 |
| 500 | 1.235 |
| 250 | 0.812 |
| 125 | 0.550 |
| 62.5 | 0.320 |
| 31.25 | 0.180 |
| 0 (Blank) | 0.050 |
Direct ELISA Workflow Diagram
Caption: Workflow for a direct ELISA using a this compound-labeled antibody.
Application 2: Visual Marker in Lateral Flow Assays
In Lateral Flow Assays (LFAs), this compound can be used as a direct label for the detector antibody, resulting in a visually detectable yellow line at the test and control zones. This application is particularly useful for rapid, point-of-care diagnostic tests.
Experimental Protocol: LFA with this compound Labeled Antibody
Materials:
-
This compound-conjugated detector antibody
-
Nitrocellulose membrane
-
Sample pad
-
Conjugate pad
-
Wicking pad
-
Backing card
-
Capture antibody (for the test line)
-
Anti-species antibody (for the control line)
-
Dispensing system
-
Laminator
Procedure:
-
Preparation of LFA Components:
-
Test and Control Lines: Stripe the capture antibody and the anti-species antibody onto the nitrocellulose membrane to create the test and control lines, respectively.
-
Conjugate Pad: Saturate the conjugate pad with the this compound-conjugated detector antibody solution and dry it.
-
-
Assembly of the LFA Strip:
-
Assemble the LFA strip by laminating the sample pad, conjugate pad, nitrocellulose membrane, and wicking pad onto the backing card in an overlapping manner.
-
-
Assay Procedure:
-
Apply the sample (e.g., serum, urine) to the sample pad.
-
The sample flows via capillary action through the conjugate pad, rehydrating the labeled detector antibody.
-
If the target analyte is present, it binds to the labeled antibody, forming a complex.
-
The complex continues to migrate along the nitrocellulose membrane.
-
At the test line, the immobilized capture antibody binds to the analyte-antibody complex, resulting in the accumulation of the yellow dye and the formation of a visible yellow line.
-
Excess labeled antibody continues to migrate to the control line, where it is captured by the immobilized anti-species antibody, forming a second yellow line, which indicates a valid test.
-
Illustrative Performance Characteristics
The following table provides hypothetical performance characteristics for an LFA utilizing this compound as a visual marker.
| Parameter | Illustrative Value |
| Limit of Detection (LOD) | 10 ng/mL |
| Assay Time | 10-15 minutes |
| Specificity | No cross-reactivity with related analytes |
| Sensitivity | 95% |
| Visual Readout | Clear yellow lines for positive and control results |
Lateral Flow Assay Workflow Diagram
Caption: Workflow of a lateral flow assay using this compound.
Conclusion
This compound presents a viable and cost-effective option for the development of colorimetric diagnostic assays. Its straightforward conjugation chemistry and distinct visual properties make it a suitable reporter molecule for both ELISA and lateral flow platforms. The protocols and data presented herein provide a foundational framework for researchers and scientists to explore the integration of this compound into their diagnostic assay manufacturing processes. It is important to note that the quantitative data provided is for illustrative purposes, and optimization of specific assay parameters is recommended for achieving desired performance characteristics.
References
Protocol for Direct Printing on Cotton and Viscose Fabrics with Direct Yellow 27
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the direct printing of Direct Yellow 27 onto cotton and viscose fabrics. The following sections outline the necessary materials, equipment, and step-by-step procedures for fabric preparation, print paste formulation, printing, fixation, and post-treatment. Adherence to this protocol will facilitate reproducible and high-quality printed textiles for various research and development applications.
Fabric Preparation
Prior to printing, both cotton and viscose fabrics must be properly prepared to ensure optimal dye uptake and print quality. This involves a scouring process to remove any impurities, such as oils, waxes, and sizing agents.
Protocol:
-
Scouring: The fabric is treated in a solution containing a non-ionic detergent (1-2 g/L) and sodium carbonate (1-2 g/L).
-
Temperature and Time: The scouring bath is heated to 80-90°C and the fabric is treated for 1-2 hours.
-
Rinsing: The scoured fabric is thoroughly rinsed with hot water followed by cold water to remove all residual chemicals.
-
Drying: The fabric is then dried completely before printing.
Print Paste Formulation
The print paste is a critical component of the printing process, containing the dye, thickener, and other chemical auxiliaries that facilitate dye transfer and fixation. For deep and vibrant shades of Direct Yellow 27, the inclusion of urea (B33335) is recommended.
Table 1: Direct Yellow 27 Print Paste Recipe
| Component | Concentration (g/kg of print paste) | Function |
| Direct Yellow 27 | 20 - 40 | Colorant |
| Urea | 50 - 100 | Humectant (aids dye solubility and fixation) |
| Sodium Alginate (medium viscosity) | 30 - 50 | Thickening agent |
| Sodium Carbonate (Soda Ash) | 10 - 20 | Alkaline agent to maintain pH |
| Glycerin | 20 - 30 | Dispersing and anti-aggregation agent |
| Water | to make 1000g | Solvent |
Preparation Protocol:
-
The required amount of water is taken in a mixing vessel.
-
Urea and glycerin are added to the water and dissolved with stirring.
-
Direct Yellow 27 dye powder is then slowly added to the solution and stirred until fully dissolved.
-
Sodium alginate is gradually sprinkled into the mixture with high-speed stirring to avoid lump formation, and stirring is continued until a smooth, viscous paste is obtained.
-
Finally, sodium carbonate is added and mixed thoroughly.
Printing Process
The prepared print paste can be applied to the fabric using various methods, such as screen printing (flatbed or rotary) or block printing, depending on the desired design and application.
Protocol:
-
The prepared cotton or viscose fabric is laid flat on a printing table.
-
The print paste is applied to the fabric using the chosen printing method, ensuring even and consistent application.
-
The printed fabric is then air-dried or dried in a hot air oven at a temperature not exceeding 100°C.
Fixation by Steaming
Steaming is a crucial step to fix the direct dye onto the cellulosic fibers of the cotton or viscose fabric. The steam provides the necessary heat and moisture for the dye molecules to penetrate the fiber structure and form a stable bond.
Table 2: Steaming Parameters
| Parameter | Value |
| Temperature | 102 - 105°C |
| Time | 20 - 30 minutes |
| Steaming environment | Saturated steam |
Post-Treatment (Washing and Soaping)
After steaming, a thorough washing and soaping process is essential to remove any unfixed dye, thickener, and other residual chemicals from the fabric surface. This step is critical for achieving good colorfastness and a soft fabric hand.
Protocol:
-
Cold Rinse: The printed and steamed fabric is first rinsed thoroughly in cold water to remove the bulk of the thickener and unfixed dye.
-
Hot Wash: The fabric is then washed in hot water (60-70°C).
-
Soaping: A soaping bath is prepared with a non-ionic detergent (1-2 g/L) at 80-90°C. The fabric is treated in this bath for 10-15 minutes.
-
Hot Rinse: The fabric is rinsed again in hot water.
-
Cold Rinse: A final cold water rinse is given.
-
Drying: The washed and soaped fabric is then dried.
Colorfastness Properties
The following tables summarize the typical colorfastness ratings of Direct Yellow 27 on cotton and viscose fabrics when printed according to this protocol. The ratings are based on the ISO 105 standard gray scales, where 5 is excellent and 1 is poor.
Table 3: Colorfastness of Direct Yellow 27 on Cotton
| Fastness Test | Standard | Rating |
| Light Fastness (Xenon Arc) | ISO 105-B02 | 5 |
| Washing (Soaping) - Color Change | ISO 105-C06 | 1-2 |
| Washing (Soaping) - Staining | ISO 105-C06 | 2 |
| Water - Color Change | ISO 105-E01 | 1-2 |
| Water - Staining | ISO 105-E01 | 1 |
| Rubbing (Dry) | ISO 105-X12 | 2-3 |
| Rubbing (Wet) | ISO 105-X12 | 1 |
| Ironing | - | 4-5 |
| Acid Resistance | - | 3-4 |
| Alkali Resistance | - | 3 |
Table 4: Colorfastness of Direct Yellow 27 on Viscose
| Fastness Test | Standard | Rating |
| Light Fastness (Xenon Arc) | ISO 105-B02 | 5 |
| Washing (Soaping) - Color Change | ISO 105-C06 | 1-2 |
| Washing (Soaping) - Staining | ISO 105-C06 | 2 |
| Water - Color Change | ISO 105-E01 | 1-2 |
| Water - Staining | ISO 105-E01 | 1 |
| Rubbing (Dry) | ISO 105-X12 | 2-3 |
| Rubbing (Wet) | ISO 105-X12 | 1 |
| Ironing | - | 4-5 |
| Acid Resistance | - | 3-4 |
| Alkali Resistance | - | 3 |
Experimental Workflow
The following diagram illustrates the complete workflow for the direct printing of Direct Yellow 27 on cotton and viscose fabrics.
Troubleshooting & Optimization
How to improve the solubility of C.I. Direct Yellow 27 in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of C.I. Direct Yellow 27 in aqueous solutions.
Troubleshooting Guide
Issue: this compound is precipitating out of my aqueous solution.
This is a common issue that can be caused by several factors. Follow this troubleshooting workflow to identify and resolve the problem.
Caption: Troubleshooting workflow for this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the chemical structure and baseline solubility of this compound?
A1: this compound is a single azo dye.[1] Its chemical properties are summarized below.
| Property | Value | Reference |
| C.I. Name | Direct Yellow 27 | [1] |
| C.I. Number | 13950 | [2] |
| CAS Number | 10190-68-8 | [1] |
| Molecular Formula | C₂₅H₂₀N₄Na₂O₉S₃ | [1] |
| Molecular Weight | 662.63 g/mol | [1] |
| Appearance | Yellow powder | [2] |
| Solubility in Water (90°C) | 50 g/L | [2] |
While generally considered water-soluble, its solubility can be poor under certain conditions.[1]
Q2: How does temperature affect the solubility of this compound?
A2: The solubility of most direct dyes, including this compound, increases significantly with temperature.[3][4] If you are observing poor solubility or precipitation at room temperature, gently heating the solution while stirring can be an effective method to increase the amount of dissolved dye.[5] For instance, the reported solubility of 50 g/L for this compound is specified at 90°C.[2]
Q3: What is the optimal pH for dissolving this compound?
A3: this compound contains sulfonic acid groups (-SO₃H) in its structure.[1][3] Azo dyes with these groups are more soluble in neutral or slightly alkaline conditions (pH 7-9).[5] In acidic solutions, the sulfonic acid groups can become protonated, reducing the molecule's overall negative charge and decreasing its solubility in water, which may lead to precipitation.[5]
Q4: Can I use tap water to prepare my solutions?
A4: It is strongly recommended to use deionized or distilled (soft) water. Direct dyes are generally not resistant to hard water.[3] Calcium (Ca²⁺) and magnesium (Mg²⁺) ions present in hard water can form insoluble precipitates with the dye molecules, causing cloudiness or precipitation.[3] If soft water is unavailable, adding a chelating agent like sodium hexametaphosphate can help to sequester these ions.[3]
Q5: High concentrations of salt in my buffer are causing the dye to precipitate. What is happening and how can I fix it?
A5: This phenomenon is known as "salting out".[5] While electrolytes like sodium chloride are often used in dyeing processes to promote the dye's affinity for fibers, high concentrations in a stock solution can reduce solubility.[6] The salt ions compete with the dye molecules for water molecules, effectively reducing the amount of free water available to keep the dye dissolved.[5]
Solutions:
-
Use the minimum salt concentration required for your application.
-
Prepare your dye stock solution in water first and add it to the final buffer, rather than dissolving the dye directly in a high-salt buffer.
-
Consider using a co-solvent to increase the solubility of the dye in the high-salt environment.[5]
Q6: Are there any chemical additives that can enhance the solubility of this compound?
A6: Yes, several types of additives can be used to improve solubility. The general mechanism involves disrupting dye molecule aggregation and improving solvation.
Caption: Strategies for enhancing dye solubility.
-
Alkaline Agents: For direct dyes with poor solubility, adding a small amount of soda ash (sodium carbonate) can increase the pH and improve dissolution.[3]
-
Co-solvents: Small amounts of water-miscible organic solvents can increase solubility.[5]
-
Non-ionic Surfactants: These can form micelles around the dye molecules, which helps to keep them dispersed and solubilized in the aqueous solution.[8][9]
Experimental Protocols
Protocol 1: Determining the Optimal pH for this compound Solubility
Objective: To identify the pH range where this compound exhibits maximum solubility.
Materials:
-
This compound
-
Deionized water
-
Buffer solutions at various pH values (e.g., pH 4, 5, 6, 7, 8, 9)
-
UV-Vis Spectrophotometer
-
0.1 M HCl and 0.1 M NaOH for pH adjustment
-
Magnetic stirrer and stir bars
-
0.22 µm syringe filters
Procedure:
-
Prepare a concentrated stock solution of this compound in deionized water (e.g., 1 g/L).
-
In a series of beakers, add a fixed volume of the dye stock solution to each of the different pH buffer solutions to create supersaturated mixtures.
-
Stir all solutions at a constant temperature (e.g., 25°C) for a set period (e.g., 2 hours) to allow them to reach equilibrium.
-
After stirring, let the solutions stand for 1 hour to allow any undissolved dye to precipitate.
-
Carefully withdraw a sample from the supernatant of each solution and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtered samples with deionized water to a concentration suitable for spectrophotometric analysis.
-
Measure the absorbance of each diluted sample at the dye's λ_max (maximum absorbance wavelength).
-
The pH that yields the highest absorbance corresponds to the pH of maximum solubility.
Protocol 2: Evaluating the Effect of Co-solvents on Solubility
Objective: To quantify the increase in solubility of this compound with the addition of a co-solvent.
Materials:
-
This compound
-
Deionized water
-
Selected co-solvent (e.g., Urea, Ethanol)
-
Equipment from Protocol 1
Procedure:
-
Prepare a series of aqueous solutions with varying concentrations of the co-solvent (e.g., 0%, 5%, 10%, 20% v/v for ethanol or w/v for urea).
-
To each of these solutions, add an excess amount of this compound to create a slurry.
-
Stir all slurries at a constant temperature for 2 hours to reach equilibrium.
-
Filter the samples using a 0.22 µm syringe filter to remove undissolved dye.
-
Dilute and measure the absorbance of the filtrate as described in Protocol 1.
-
Plot the absorbance (or calculated concentration) against the co-solvent concentration to determine the effect on solubility.
| Co-solvent Concentration | Absorbance at λ_max (Arbitrary Units) |
| 0% | Record Value |
| 5% | Record Value |
| 10% | Record Value |
| 20% | Record Value |
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. Direct Yellow 27 - Direct Fast Yellow 5GL - Direct Fast Brilliant Yellow 5G from Emperor Chem [emperordye.com]
- 3. Principles And Characteristics Of Direct Dyes - Dyestuffs - News - Sinoever International Co.,Ltd [dyestuffscn.com]
- 4. chinadyeingmachines.com [chinadyeingmachines.com]
- 5. benchchem.com [benchchem.com]
- 6. Factors that affect the direct dyeing [buentex.com]
- 7. sdinternational.com [sdinternational.com]
- 8. News - How to improve the solubility of acid dyes [mit-ivy.com]
- 9. How to improve the solubility of acid dyes? - Dyeing-pedia - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]
Optimizing dyeing temperature for C.I. Direct Yellow 27 on cellulose fibers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dyeing temperature of C.I. Direct Yellow 27 on cellulose (B213188) fibers. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common issues encountered during laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal dyeing temperature for this compound on cellulose fibers?
A1: The optimal dyeing temperature for this compound on cellulose fibers, such as cotton, is generally in the range of 80°C to 95°C.[1] For gamma-irradiated cotton, a temperature of 80°C has been shown to yield good color strength.[2] However, studies on low-temperature dyeing in the presence of an accelerator have also demonstrated significant color yield at temperatures as low as 50°C to 60°C. It is recommended to conduct preliminary experiments within this range to determine the ideal temperature for your specific substrate and process conditions.
Q2: Why is the addition of salt necessary when dyeing with this compound?
A2: The addition of an electrolyte, such as sodium chloride (NaCl) or sodium sulfate (B86663) (Na₂SO₄), is crucial for the effective dyeing of cellulose fibers with direct dyes like this compound.[3][4] In an aqueous solution, both the cellulose fiber and the direct dye molecules carry a negative charge, leading to electrostatic repulsion. The salt neutralizes the negative charge on the fiber surface, which allows the dye anions to approach and adsorb onto the fiber through hydrogen bonding and van der Waals forces.
Q3: What are the common causes of uneven dyeing with this compound?
A3: Uneven dyeing, a common issue, can be attributed to several factors:
-
Improper dye dissolution: If the dye is not fully dissolved before being added to the dyebath, it can lead to specky or uneven coloring.[5]
-
Incorrect salt addition: Adding the salt too quickly or all at once can cause the dye to rush onto the fabric, resulting in poor leveling.[3]
-
Rapid temperature rise: A rapid increase in temperature can also lead to uneven dye uptake.[4]
-
Poor fabric preparation: The presence of impurities like oils, waxes, or sizing agents on the fabric can hinder uniform dye penetration.[6]
Q4: How can the wash fastness of this compound be improved?
A4: Direct dyes, including this compound, are known for their relatively poor wash fastness. To improve this, an after-treatment with a cationic dye-fixing agent is recommended. This treatment helps to "lock" the dye molecules within the fiber, reducing bleeding during washing.
Data Presentation
Table 1: Effect of Dyeing Temperature on Color Strength (K/S) of this compound on Cotton (with TEA accelerator)
| Dyeing Temperature (°C) | K/S Value (1% shade) | K/S Value (2% shade) |
| 40 | 3.86 | 5.54 |
| 50 | 5.02 | 7.12 |
| 60 | 5.15 | 7.30 |
| Conventional (98°C, no TEA) | 4.85 | 6.98 |
Data adapted from a study on low-temperature dyeing of cotton with Solar Yellow 5GLL (this compound) in the presence of 1% triethanolamine (B1662121) (TEA). The K/S value is a measure of color strength.
Experimental Protocols
Protocol 1: Standard Exhaust Dyeing of Cotton with this compound
Objective: To dye a cotton fabric sample with this compound using a standard laboratory exhaust dyeing method.
Materials:
-
This compound dye
-
Scoured and bleached cotton fabric
-
Sodium chloride (NaCl) or Glauber's salt (Na₂SO₄)
-
Sodium carbonate (Soda ash)
-
Distilled water
-
Laboratory dyeing machine (e.g., beaker dyer)
Procedure:
-
Fabric Preparation: Weigh the dry cotton fabric sample. Pre-wet the fabric thoroughly in distilled water.
-
Dye Solution Preparation: Prepare a stock solution of this compound (e.g., 1% w/v). Calculate the required volume of dye stock solution based on the desired shade percentage on the weight of the fabric (o.w.f.).
-
Dyebath Setup: Set up the dyebath in the beaker of the dyeing machine with the required amount of distilled water to achieve a material-to-liquor ratio (M:L) of 1:20. Add a small amount of sodium carbonate (e.g., 0.5-1 g/L) to the dyebath.
-
Dyeing Process:
-
Introduce the pre-wetted fabric into the dyebath at 40°C.
-
Add the calculated amount of dye solution.
-
Run the machine for 10 minutes to ensure even dye distribution.
-
Gradually add the required amount of salt (e.g., 10-20 g/L) in two portions over 20 minutes.
-
Raise the temperature to the desired dyeing temperature (e.g., 95°C) at a rate of 1.5-2°C per minute.[1]
-
Continue dyeing at this temperature for 45-60 minutes.
-
Allow the dyebath to cool down to 60-70°C.
-
-
Rinsing and Drying:
-
Remove the fabric from the dyebath and rinse thoroughly with cold water until the water runs clear.
-
Squeeze the excess water and air-dry the fabric.
-
Protocol 2: Measurement of Dye Exhaustion Percentage
Objective: To determine the percentage of dye that has been transferred from the dyebath to the fiber.
Procedure:
-
Before starting the dyeing process, take an aliquot of the initial dyebath.
-
After the dyeing process is complete, take an aliquot of the final (exhausted) dyebath.
-
Using a UV-Vis spectrophotometer, measure the absorbance of the initial and final dyebath solutions at the maximum absorption wavelength (λmax) of this compound.
-
Calculate the exhaustion percentage (E%) using the following formula:
E% = [(Absorbance_initial - Absorbance_final) / Absorbance_initial] x 100
Troubleshooting Guides
Issue 1: Uneven Dyeing or Patchy Color
| Possible Cause | Solution |
| Improper dye dissolution | Ensure the dye is completely dissolved by making a paste with a small amount of cold water before adding hot water. Filter the dye solution if necessary. |
| Rapid addition of salt | Add the salt in at least two portions, allowing for even distribution between additions.[3] |
| Temperature increased too quickly | Control the rate of temperature rise to 1.5-2°C per minute to allow for gradual dye uptake.[4] |
| Poor fabric preparation | Ensure the fabric is properly scoured and bleached to remove any impurities that may resist the dye.[6] |
| Incorrect liquor ratio | Maintain a consistent and appropriate material-to-liquor ratio as specified in the protocol. |
Issue 2: Poor Color Yield or Light Shade
| Possible Cause | Solution |
| Insufficient salt concentration | Ensure the correct amount of salt is used, as it is essential for dye exhaustion. |
| Dyeing temperature too low | Increase the dyeing temperature to the recommended range of 80-95°C. |
| Incorrect pH of the dyebath | Direct dyes are typically applied in a neutral to slightly alkaline pH. Check and adjust the pH if necessary.[4] |
| Dyeing time too short | Increase the dyeing time at the optimal temperature to allow for maximum dye uptake. |
Issue 3: Poor Wash Fastness (Color Bleeding)
| Possible Cause | Solution |
| Inherent property of direct dyes | Direct dyes have moderate to poor wash fastness due to their non-covalent bonding with the fiber. |
| No after-treatment | Apply a cationic dye-fixing agent after the dyeing and rinsing process to improve wash fastness. |
| Ineffective rinsing | Rinse the dyed fabric thoroughly with cold water to remove any unfixed dye from the surface before after-treatment and drying. |
Visualizations
References
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. Dyeing of Cotton Fabric with Direct Dyes [textilesphere.com]
- 4. longwayeducation.com [longwayeducation.com]
- 5. scribd.com [scribd.com]
- 6. News - Common Problems in Cotton Fabric Dyeing: The Causes and Solution of Dyeing Defects [textile-chem.com]
Preventing aggregation and precipitation of Direct Yellow 27 in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aggregation and precipitation of Direct Yellow 27 in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of Direct Yellow 27 aggregation and precipitation in aqueous solutions?
A1: Aggregation and precipitation of Direct Yellow 27, a water-soluble azo dye, are primarily influenced by several physicochemical factors. The main causes include:
-
Extreme pH: Direct Yellow 27 is highly sensitive to pH. It forms a golden yellow precipitate in the presence of concentrated hydrochloric acid and a golden orange precipitate with concentrated sodium hydroxide.[1][2][3] A neutral to slightly alkaline pH is generally optimal for stability.[4]
-
High Electrolyte Concentration: The presence of salts, often found in buffer solutions, can decrease the solubility of direct dyes, leading to a "salting out" effect and subsequent precipitation.[4][5]
-
Low Temperature: Storing solutions at low temperatures, such as in a refrigerator, can significantly decrease the solubility of the dye and cause it to precipitate out of solution.[4] Generally, increasing temperature enhances the solubility of dyes.[6]
-
High Dye Concentration: Like many dyes, exceeding the solubility limit will inevitably lead to aggregation and precipitation.[7]
-
Presence of Divalent Cations: The dye is slightly sensitive to hard water, which contains divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺) that can interact with the dye molecules and reduce solubility.[1] Iron ions have also been noted to cause slight color changes.[2]
-
Incorrect Solvent: Direct Yellow 27 is soluble in water and slightly soluble in ethanol (B145695) but is insoluble in most other organic solvents.[1][2][8] Using an inappropriate solvent will result in precipitation.
Q2: How can I prepare a stable stock solution of Direct Yellow 27?
A2: Preparing a stable stock solution requires careful control of the dissolution process. Key steps involve using high-purity water (distilled or deionized) to avoid issues with metal ions, gently heating the solvent to aid dissolution, adding the dye powder slowly to prevent clumping, and adjusting the final solution to a neutral or slightly alkaline pH. Filtering the solution through a 0.22 µm filter can remove any micro-aggregates.[4][9] For a detailed step-by-step guide, please refer to the Experimental Protocols section.
Q3: What additives can be used to enhance the stability of Direct Yellow 27 in solution?
A3: Several types of chemical additives can help prevent or reverse aggregation:
-
Surfactants: Anionic or non-ionic surfactants can be added to the dye bath to increase the stability of the solution and prevent aggregation, particularly during high-temperature applications.[10]
-
Chelating Agents: For solutions where metal ion contamination is a concern, adding a chelating agent like EDTA can sequester these ions and prevent them from interacting with the dye.[11]
-
Urea (B33335): In certain applications like direct printing, urea is added to printing pastes, which helps to increase the solubility of the dye at high concentrations.[1]
Q4: How can I detect if aggregation is occurring in my Direct Yellow 27 solution?
A4: Aggregation can be detected through several methods:
-
Visual Inspection: The most straightforward method is to look for cloudiness, sediment, or visible particles in the solution.
-
UV-Visible Spectrophotometry: Dye aggregation often leads to changes in the absorption spectrum. A common phenomenon is a blue-shift (a shift to shorter wavelengths) of the maximum absorption peak (λmax).[9] Monitoring the spectrum can provide evidence of aggregate formation.
-
Dynamic Light Scattering (DLS): DLS is a highly sensitive biophysical technique that can directly measure the size of particles in a solution, providing definitive evidence and quantification of aggregates.[12][13]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the handling of Direct Yellow 27 solutions.
| Symptom / Observation | Potential Cause | Recommended Solution |
| Precipitate forms immediately after preparation. | Incorrect solvent; dye concentration is too high; water quality is poor (hard water). | Ensure you are using high-purity deionized or distilled water.[1] Prepare a less concentrated solution. |
| Solution becomes cloudy or forms a precipitate when stored in the cold. | Decreased solubility at low temperatures. | Store the solution at a stable room temperature.[4] If precipitation occurs, gently warm the solution (e.g., to 40-50°C) with stirring to redissolve the dye. |
| A precipitate appears after adding a strong acid or strong base. | Extreme pH. | Direct Yellow 27 precipitates in highly acidic or alkaline conditions.[1][2] Adjust the pH of the solution to a neutral range (7.0-8.5) using a dilute buffer or dropwise addition of 0.1 M HCl/NaOH.[4] |
| A precipitate forms after adding a salt-containing buffer. | High electrolyte concentration ("salting out"). | Prepare the dye stock solution in pure water first, then add it to the buffer. Use the lowest effective salt concentration in your final experimental solution.[4] |
Data Presentation
Table 1: Chemical and Physical Properties of Direct Yellow 27
| Property | Value | Reference(s) |
| CAS Number | 10190-68-8 | [8][14][15] |
| Molecular Formula | C₂₅H₂₀N₄Na₂O₉S₃ | [14][15] |
| Molecular Weight | 662.62 g/mol | [14][15] |
| Appearance | Yellow to orange powder | [1][16] |
| λmax | 393 nm in water | [15][16] |
| Solubility | Soluble in water; soluble in ethanol and cellosolve; insoluble in most other organic solvents. | [1][2][14] |
Visualizations
Caption: Troubleshooting workflow for Direct Yellow 27 precipitation.
Caption: Standard workflow for preparing a stable DY27 solution.
Experimental Protocols
Protocol 1: Preparation of a Stable 1% (w/v) Aqueous Stock Solution
This protocol is adapted from general methods for preparing stable direct dye solutions.[4]
-
Materials:
-
Direct Yellow 27 powder
-
High-purity deionized or distilled water
-
Magnetic stirrer and stir bar
-
Heating plate
-
Volumetric flask
-
0.22 µm syringe filter
-
-
Procedure:
-
Solvent Preparation: Heat the required volume of deionized water (e.g., ~80 mL for a final volume of 100 mL) to 40-50°C on a heating plate with gentle stirring. Do not boil.
-
Dye Addition: Weigh 1.0 g of Direct Yellow 27 powder. Slowly and carefully add the powder to the warm, stirring water. Adding the powder too quickly can cause it to clump, hindering dissolution.
-
Dissolution: Continue stirring the solution vigorously until all the dye powder has completely dissolved. This may take up to 30 minutes. The solution should be clear and free of visible particles.
-
Cooling: Remove the beaker from the heating plate and allow the solution to cool down to room temperature.
-
Final Volume: Once cooled, transfer the solution to a 100 mL volumetric flask. Rinse the beaker with a small amount of deionized water and add it to the flask to ensure a complete transfer. Add deionized water to reach the 100 mL mark.
-
Filtration: For critical applications, filter the solution through a 0.22 µm syringe filter to remove any insoluble impurities or micro-aggregates.
-
Storage: Store the final solution in a well-sealed container at a stable room temperature, protected from light. Avoid refrigeration.
-
Protocol 2: Detection of Aggregation using UV-Visible Spectrophotometry
This protocol provides a method to assess the aggregation state of Direct Yellow 27 under different experimental conditions.
-
Materials:
-
Stable stock solution of Direct Yellow 27 (from Protocol 1)
-
Experimental buffers or solutions (e.g., with varying pH or salt concentrations)
-
UV-Visible Spectrophotometer
-
Quartz or plastic cuvettes
-
-
Procedure:
-
Prepare Dilutions: Prepare a series of dilutions of your Direct Yellow 27 stock solution in your desired experimental buffer. A typical starting concentration for spectral analysis is in the low micromolar range.
-
Acquire Baseline: Use the experimental buffer as a blank to zero the spectrophotometer.
-
Measure Absorption Spectrum: Measure the full absorption spectrum (e.g., from 300 nm to 600 nm) for each dilution.
-
Analyze Data:
-
Identify the wavelength of maximum absorbance (λmax) for the most dilute solution, which is most likely to be monomeric. The literature value is ~393 nm in water.[15][16]
-
Compare the λmax values across the different conditions (e.g., higher concentration, different pH, added salt).
-
A significant shift of the λmax to a shorter wavelength (a "blue-shift") is indicative of H-aggregation, a common form of dye aggregation.[9]
-
The appearance of new peaks or shoulders on the main absorption band can also indicate the formation of aggregates.
-
-
References
- 1. Direct Yellow 27 - Direct Fast Yellow 5GL - Direct Fast Brilliant Yellow 5G from Emperor Chem [emperordye.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. 错误页 [amp.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. US10687547B2 - Compositions and methods for inhibiting precipitation of dyes in a beverage - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Cause, Regulation and Utilization of Dye Aggregation in Dye-Sensitized Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Direct Yellow 27 [hitechs.com.cn]
- 9. benchchem.com [benchchem.com]
- 10. How to Prevent the Aggregation of Disperse Dyes in Dyeing?(2) - Knowledge - Sinoever International Co.,Ltd [dyestuffscn.com]
- 11. US5772699A - Stable aqueous reactive dye composition and method for stabilizing an aqueous reactive dye composition - Google Patents [patents.google.com]
- 12. azom.com [azom.com]
- 13. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. sdinternational.com [sdinternational.com]
- 15. Direct yellow 27 10190-68-8 [sigmaaldrich.com]
- 16. DIRECT YELLOW 27 price,buy DIRECT YELLOW 27 - chemicalbook [chemicalbook.com]
Troubleshooting poor leveling and migration in Direct Yellow 27 dyeing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with poor leveling and migration during the dyeing process with Direct Yellow 27.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of uneven dyeing (poor leveling) with Direct Yellow 27?
Poor leveling in Direct Yellow 27 dyeing on cellulosic fibers like cotton can stem from several factors. One of the primary causes is an excessively rapid dye uptake by the fabric.[1] This can be triggered by the too-early addition of electrolytes (like sodium chloride or sodium sulfate), an overly high initial dyeing temperature, or a rapid temperature increase.[2][3] Direct dyes, being anionic, are repelled by the negatively charged surface of cellulosic fibers in water. Electrolytes are added to neutralize this charge and facilitate dye absorption.[2][3] However, if added too quickly or at too high a concentration, they can cause the dye to rush onto the fiber, leading to unevenness.
Additionally, improper fabric preparation, such as the presence of impurities or sizing agents, can create a barrier to uniform dye penetration.[4] The inherent properties of the dye itself also play a role; direct dyes are classified based on their leveling characteristics, with some being more prone to poor leveling than others.[5][6][7]
Q2: How can I improve the migration of Direct Yellow 27 to correct unevenness?
Migration is the process where dye moves from areas of high concentration to areas of lower concentration on the fiber, effectively self-leveling the color.[6] To enhance the migration of Direct Yellow 27, several process parameters can be adjusted. Increasing the dyeing temperature is a key factor, as it promotes the diffusion of dye molecules within the fiber structure.[3] Prolonging the dyeing time at the maximum temperature can also allow more time for the dye to redistribute more evenly.
Reducing the electrolyte concentration can also improve migration for certain classes of direct dyes, as excessive salt can sometimes hinder this process.[8] The liquor ratio (the ratio of the volume of dye bath to the weight of the fabric) can also have an impact; a higher liquor ratio may facilitate better dye migration.[8] Finally, the use of appropriate leveling agents can significantly improve dye migration by slowing down the initial dye uptake and assisting in the even distribution of the dye.[9][10][11]
Q3: What is the role of electrolytes in Direct Yellow 27 dyeing, and how do they affect leveling?
Electrolytes, such as sodium chloride (NaCl) or sodium sulfate (B86663) (Na₂SO₄), are crucial in the application of direct dyes to cellulosic fibers.[2][12] In an aqueous solution, both the direct dye anions and the cellulosic fibers carry a negative surface charge, which creates a repulsive force that hinders the dye from approaching the fiber.[3] The addition of an electrolyte introduces positive ions (Na⁺) that neutralize the negative charge on the fiber surface. This reduction in the electrical barrier allows the dye anions to move closer to the fiber and be adsorbed through forces like hydrogen bonding and van der Waals forces.[2][5]
However, the concentration and timing of electrolyte addition are critical for achieving level dyeing. Adding the electrolyte in a controlled manner, often in stages, is recommended for salt-sensitive dyes to prevent a rapid, uneven uptake.[2][6] An excessive concentration of electrolyte can also promote dye aggregation, which may lead to poor penetration and unlevel dyeing.[3]
Q4: Can the pH of the dye bath influence the leveling of Direct Yellow 27?
Yes, the pH of the dye bath can affect the dyeing process. Direct dyes are typically applied in a neutral or slightly alkaline pH range (around pH 7).[6] Significant deviations from this can impact both the dye and the fiber. Under acidic conditions, the negative surface charge on cellulosic fibers can be reduced, which might increase the rate of dye uptake and potentially lead to poor leveling. While the effect of pH on direct dye leveling is generally considered less pronounced than that of temperature and electrolytes, maintaining a consistent and appropriate pH is important for reproducible and even dyeing results.[6]
Q5: What are leveling agents, and how do I choose one for Direct Yellow 27?
Leveling agents are chemical auxiliaries that are added to the dye bath to promote uniform dyeing.[9][10][11] They work by slowing down the rate of dye absorption by the fibers, which allows the dye to be distributed more evenly throughout the material before it becomes fixed.[1] Some leveling agents form a complex with the dye molecules, temporarily reducing their affinity for the fiber, while others may compete with the dye for sites on the fiber surface.[13]
For direct dyes like Direct Yellow 27, non-ionic or anionic surfactants are often used as leveling agents.[13] The choice of a specific leveling agent will depend on the specific dyeing conditions and the characteristics of the material being dyed. It is advisable to consult technical data sheets for both the dye and potential leveling agents to ensure compatibility. There are cationic leveling agents available specifically for direct dyes.[14]
Data and Parameters
Table 1: Influence of Dyeing Parameters on Leveling and Migration of Direct Dyes
| Parameter | Effect on Leveling | Effect on Migration | Recommended Practice for Direct Yellow 27 |
| Temperature | Increasing temperature generally improves leveling by promoting dye migration.[3] | Higher temperatures increase the rate of dye migration.[3][8] | Start at a lower temperature (e.g., 40-50°C), gradually raise to near boiling (90-95°C), and maintain for an extended period to allow for leveling.[2] |
| Electrolyte Concentration | High initial concentrations can cause rapid, uneven uptake, leading to poor leveling.[15] | An optimum electrolyte concentration may exist for maximum migration; excessive amounts can hinder it.[8] | Add electrolyte in portions after the dye has been evenly circulated. The amount depends on the desired shade depth. |
| pH | Generally dyed at a neutral or slightly alkaline pH.[6] | Drastic pH changes can affect dye-fiber interaction. | Maintain a pH of around 7 for consistent results. |
| Liquor Ratio | A very low liquor ratio can sometimes lead to unevenness if circulation is poor. | Higher liquor ratios can increase dye migration.[8] | Use a liquor ratio that ensures good circulation of the dye bath and fabric. |
| Leveling Agent | Use of a suitable leveling agent can significantly improve leveling.[9][10][11] | Leveling agents can assist in the redistribution of dye. | Select a leveling agent compatible with anionic dyes and the dyeing conditions. |
Experimental Protocols
Protocol 1: Evaluation of Direct Yellow 27 Migration
This protocol allows for a qualitative assessment of the migration properties of Direct Yellow 27 under specific dyeing conditions.
Materials:
-
Undyed and dyed samples of the cellulosic fabric
-
Direct Yellow 27
-
Sodium chloride or sodium sulfate
-
Beakers or a laboratory dyeing apparatus
-
Heating and stirring equipment
-
Spectrophotometer (optional, for quantitative analysis)
Procedure:
-
Prepare a dye bath with all necessary auxiliaries (e.g., leveling agent) but without the dye.
-
Place a piece of undyed fabric and a piece of fabric previously dyed with Direct Yellow 27 of the same size together in the dye bath.
-
Heat the bath to the desired dyeing temperature (e.g., 95°C) and add the electrolyte.
-
Maintain the temperature and agitate for a set period (e.g., 60 minutes).
-
After the set time, remove the fabric samples, rinse thoroughly, and dry.
-
Visually compare the color of the initially undyed fabric to the dyed fabric. Significant staining on the undyed piece indicates good migration.
-
(Optional) For a quantitative assessment, measure the color strength (K/S values) of both fabric samples using a spectrophotometer. A smaller difference in K/S values between the two samples indicates better migration.
Diagrams
Caption: Troubleshooting workflow for poor leveling in dyeing.
Caption: Key factors influencing leveling and migration in direct dyeing.
References
- 1. nbinno.com [nbinno.com]
- 2. apparelbranders.com [apparelbranders.com]
- 3. Factors that affect direct dyeing [buentex.com]
- 4. jagson.com [jagson.com]
- 5. textileindustry.net [textileindustry.net]
- 6. longwayeducation.com [longwayeducation.com]
- 7. textilelearner.net [textilelearner.net]
- 8. researchgate.net [researchgate.net]
- 9. fineotex.com [fineotex.com]
- 10. shreebschemicals.com [shreebschemicals.com]
- 11. Key Role of Leveling Agents and Wetting Agents in Textile Dyeing Industry - Zydex Group - Specialty Chemicals Company [zydexgroup.com]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. Leveling Agent - Knowledge - Hangzhou Fucai Chem Co., Ltd [colorfuldyes.com]
- 14. Leveling Agents - Piedmont Chemical Industries [piedmontchemical.com]
- 15. journal.gnest.org [journal.gnest.org]
Effect of pH on the stability and solubility of Direct Yellow 27 solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the stability and solubility of Direct Yellow 27 (DY27) solutions, with a specific focus on the effects of pH.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of Direct Yellow 27?
Direct Yellow 27 is soluble in water, where it forms a lemon yellow solution.[1][2][3][4] It is also soluble in cellosolve and ethanol, but only slightly soluble in benzene (B151609) and carbon tetrachloride, and insoluble in most other organic solvents.[1][2][3]
Q2: How does pH fundamentally affect the stability and solubility of Direct Yellow 27 solutions?
The pH of a solution is a critical factor influencing the stability and solubility of Direct Yellow 27. The dye's molecular structure includes sulfonic acid groups, which are crucial for its water solubility.[2][5] At neutral to slightly alkaline pH, these groups are ionized, promoting solubility and stability by preventing the dye molecules from aggregating.[6] However, at extreme pH levels (highly acidic or highly alkaline), the dye's stability can be compromised, leading to precipitation.[1][2]
Q3: What happens to a Direct Yellow 27 solution under highly acidic conditions?
Adding a strong acid, such as concentrated hydrochloric acid, to an aqueous solution of Direct Yellow 27 can cause the formation of a golden yellow precipitate.[1][2] Highly acidic environments can suppress the ionization of the sulfonic acid groups, which may increase the tendency for dye molecules to aggregate and precipitate out of solution.[6] Some studies on similar dyes also indicate a higher rate of degradation at very low pH.[7]
Q4: What is the effect of highly alkaline conditions on a Direct Yellow 27 solution?
Under moderately alkaline conditions (e.g., pH 8.0), direct dyes often show good stability and dye uptake in textile applications.[8][9] However, in the presence of a strong base like concentrated sodium hydroxide, a golden orange precipitate can form in Direct Yellow 27 solutions.[1][2] This indicates that extreme alkaline conditions can also negatively impact the dye's solubility.
Q5: What is the recommended pH range for preparing and storing Direct Yellow 27 solutions?
Based on the behavior of direct dyes, maintaining a neutral to slightly alkaline pH (approximately 7.0 to 8.5) is recommended to ensure maximum solubility and stability.[6][8] This range helps to keep the dye molecules in their soluble, ionized form and minimizes the risk of aggregation and precipitation.
Data Summary
The following table summarizes the observed effects of pH on Direct Yellow 27 solutions based on available data.
| pH Range | Observation for Direct Yellow 27 | Rationale / Inferences from Similar Dyes |
| Highly Acidic (e.g., pH < 4) | Formation of a golden yellow precipitate upon addition of concentrated HCl.[1][2] | Acidic conditions can suppress the ionization of sulfonic acid groups, promoting aggregation and reducing solubility.[6] Increased degradation may also occur.[7] |
| Neutral (pH ≈ 7) | The dye is soluble, forming a stable, lemon yellow solution.[1][2] | This is a safe and recommended starting point for preparing solutions. |
| Slightly Alkaline (pH ≈ 8-9) | Expected to be stable and soluble. | This pH range is often optimal for the application of direct dyes, as it ensures the dye's acidic groups remain ionized, preventing aggregation.[6][8][9] |
| Highly Alkaline (e.g., pH > 11) | Formation of a golden orange precipitate upon addition of concentrated NaOH.[1][2] | Extremely high ionic strength and specific ion effects in concentrated base can lead to "salting out" and reduced solubility. |
Troubleshooting Guide
Problem: My Direct Yellow 27 solution has formed a precipitate.
dot
Caption: Troubleshooting workflow for precipitate in DY27 solutions.
-
Check the pH: Use a calibrated pH meter. If the pH is in the highly acidic or highly alkaline range, it is the likely cause of precipitation.[1][2] Adjust the pH towards neutral (pH 7.0) using dilute acid or base while stirring.
-
Evaluate Concentration: If the pH is within the optimal range, the solution may be supersaturated. The tendency for dye molecules to aggregate increases with concentration.[6] Try preparing a more dilute solution.
-
Consider Temperature: Low temperatures can decrease the solubility of some dyes. Gentle warming of the solution in a water bath may help redissolve the precipitate.
-
Assess Ionic Strength: The presence of high concentrations of salts can also cause the dye to precipitate ("salt out"). Ensure your solvent (e.g., deionized water) is free from significant ionic contamination.
Problem: I am observing inconsistent color or absorbance readings in my experiments.
dot
Caption: Logic for diagnosing inconsistent experimental readings.
-
pH Sensitivity of Measurement: The UV-Vis absorbance spectrum of a dye can be pH-dependent.[10] It is critical to ensure that all samples, standards, and blanks are at the same pH to get comparable and accurate results.
-
Use a Buffer: If your experimental conditions can cause pH shifts, prepare your Direct Yellow 27 solutions in a suitable buffer (e.g., phosphate (B84403) buffer for a neutral pH range) instead of unbuffered water.
-
Check for Degradation: If solutions are old or have been exposed to light for extended periods, the dye may have started to degrade. It is always best practice to use freshly prepared solutions for quantitative experiments.
Experimental Protocols
Protocol 1: Preparation of a Direct Yellow 27 Stock Solution
dot
Caption: Workflow for preparing a Direct Yellow 27 stock solution.
-
Weighing: Accurately weigh the desired amount of Direct Yellow 27 powder.
-
Initial Solubilization: Place the powder in a volumetric flask. Add approximately half of the final desired volume of high-purity deionized water.
-
Dissolution: Cap the flask and mix vigorously by vortexing or magnetic stirring. Gentle heating (e.g., to 40-50°C) or sonication can be used to aid dissolution.[6]
-
Final Volume: Once the dye is fully dissolved, allow the solution to cool to room temperature. Add deionized water to bring the solution to the final desired volume.
-
pH Check: Measure the pH of the solution. If necessary, adjust to a neutral pH (6.5-7.5) using dilute NaOH or HCl.
-
Filtration: For applications requiring high purity, filter the solution through a 0.45 µm syringe filter to remove any insoluble micro-particulates.
-
Storage: Store the solution in a container protected from light.
Protocol 2: Testing the Effect of pH on DY27 Stability
This protocol provides a framework for observing the stability of Direct Yellow 27 across a range of pH values.
-
Prepare Buffers: Prepare a series of buffers covering the desired pH range (e.g., citrate (B86180) buffers for pH 3-6, phosphate buffers for pH 6-8, and borate (B1201080) buffers for pH 8-10).
-
Prepare Dye Solutions: Add a small, constant volume of a concentrated DY27 stock solution to a larger, fixed volume of each buffer to create a series of test solutions with identical dye concentrations but different pH values. Also include unbuffered deionized water and highly acidic/alkaline solutions (e.g., 0.1 M HCl and 0.1 M NaOH) for comparison.
-
Initial Measurement: Immediately after preparation, measure the UV-Visible absorbance spectrum (e.g., from 300-700 nm) for each solution using the corresponding buffer as a blank. The λmax for Direct Yellow 27 is around 393 nm.[5][11] Note the absorbance at λmax and any visual observations (color, clarity).
-
Incubation: Store the solutions under controlled conditions (e.g., room temperature, protected from light) for a set period (e.g., 1, 6, 24, and 48 hours).
-
Follow-up Measurements: At each time point, repeat the visual inspection and UV-Visible absorbance measurements for each solution.
-
Data Analysis: Plot the absorbance at λmax versus pH for each time point. A significant decrease in absorbance or the appearance of turbidity/precipitate indicates instability at that particular pH.
References
- 1. Direct Yellow 27 - Direct Fast Yellow 5GL - Direct Fast Brilliant Yellow 5G from Emperor Chem [emperordye.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. sdinternational.com [sdinternational.com]
- 4. researchgate.net [researchgate.net]
- 5. Direct yellow 27 10190-68-8 [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. jwent.net [jwent.net]
- 8. Effect of pH on the Dye Absorption of Jute Fibre Dyed with Direct Dyes – Oriental Journal of Chemistry [orientjchem.org]
- 9. Decolorization of azo dyes (Direct Blue 151 and Direct Red 31) by moderately alkaliphilic bacterial consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. quora.com [quora.com]
- 11. DIRECT YELLOW 27 | 10190-68-8 [amp.chemicalbook.com]
Technical Support Center: Minimizing the Impact of Hard Water on Direct Yellow 27 Solubility
This technical support guide provides researchers, scientists, and drug development professionals with practical solutions and experimental protocols for mitigating the adverse effects of hard water on the solubility of Direct Yellow 27.
Frequently Asked Questions (FAQs)
Q1: What is Direct Yellow 27 and why is its solubility important?
Direct Yellow 27 (C.I. 13950) is a water-soluble, single azo class dye used for coloring cellulosic fibers such as cotton and viscose, as well as silk, wool, and leather.[1][2] Its proper dissolution in water is critical for achieving uniform and consistent color in dyeing processes and for preparing accurate stock solutions for research applications.
Q2: How does hard water affect the solubility of Direct Yellow 27?
Direct Yellow 27 is known to be slightly sensitive to hard water.[3] Hard water contains dissolved mineral ions, primarily calcium (Ca²⁺) and magnesium (Mg²⁺). These divalent cations can react with the anionic sulfonate groups (-SO₃Na) of the dye molecule, forming insoluble or sparingly soluble precipitates.[4][5] This reaction reduces the effective concentration of the dye in the solution, leading to several experimental issues:
-
Precipitation and Aggregation: Formation of solid dye particles that can cause spotting on substrates and inaccurate solution concentrations.[6]
-
Reduced Color Yield: A lower concentration of dissolved dye results in a weaker color intensity.
-
Inconsistent Results: Variability in water hardness between experiments can lead to poor reproducibility.
Q3: What are the primary methods to counteract the effects of hard water on Direct Yellow 27 solubility?
The two primary strategies for minimizing the impact of hard water are:
-
Water Softening: Using deionized, distilled, or softened water for the preparation of dye solutions is the most straightforward approach to eliminate the source of the interfering ions.[7]
-
Use of Sequestering Agents: Adding a sequestering (or chelating) agent to the hard water before dissolving the dye. These agents bind to calcium and magnesium ions, forming stable, water-soluble complexes that prevent them from reacting with the dye molecules.[8][9]
Q4: What are common sequestering agents, and how do they work?
Commonly used sequestering agents in dyeing processes include:
-
Ethylenediaminetetraacetic acid (EDTA): A versatile chelating agent that forms very stable complexes with most metal ions, including Ca²⁺ and Mg²⁺, across a wide pH range.[10]
-
Sodium Hexametaphosphate (SHMP): A polyphosphate that is particularly effective at sequestering calcium ions.[11][12]
These agents work by "trapping" the metal ions within their molecular structure, rendering them chemically inert in the solution.
Troubleshooting Guide
This guide addresses common issues encountered when dissolving Direct Yellow 27 in potentially hard water.
| Issue | Possible Cause | Recommended Solution |
| Precipitate forms immediately upon adding dye powder to water. | Hard Water: Calcium and magnesium ions are reacting with the dye. | Use deionized or distilled water. If not possible, add a sequestering agent like EDTA or sodium hexametaphosphate (1-2 g/L) to the water before adding the dye.[4][5] |
| Low Temperature: The solubility of Direct Yellow 27 is temperature-dependent. | Gently warm the water to 40-50°C before dissolving the dye.[13] | |
| Solution is initially clear but becomes cloudy or forms a precipitate over time. | Incorrect pH: The solution pH is outside the optimal range for dye stability. | For direct dyes, a neutral to slightly alkaline pH is generally optimal. Adjust the pH to a range of 7.0-8.5 using a dilute buffer or dropwise addition of 0.1M NaOH.[13] |
| High Dye Concentration: The concentration of the dye exceeds its solubility limit at the storage temperature. | Prepare a more dilute stock solution or store the solution at a slightly elevated temperature. | |
| Inconsistent color intensity between batches. | Variable Water Hardness: The hardness of the tap water used varies from day to day. | Standardize the procedure by exclusively using deionized/distilled water or by consistently adding a fixed concentration of a sequestering agent to all preparations. |
Data Presentation
Table 1: Known Aqueous Solubility of Direct Yellow 27
| Temperature (°C) | Solubility (g/L) |
| 90 | 50[3] |
Table 2: General Recommendations for Sequestering Agent Concentration
| Sequestering Agent | Typical Concentration (g/L) | Notes |
| EDTA (disodium salt) | 1.0 - 2.0 | Effective against a broad range of metal ions and stable at various temperatures.[10] |
| Sodium Hexametaphosphate (SHMP) | 1.0 - 2.0 | Particularly effective for sequestering calcium ions. Can be beneficial for both dye dissolution and general water softening.[4][5] |
Experimental Protocols
Protocol 1: Preparation of a Standard Solution of Direct Yellow 27 in Hard Water
This protocol details how to prepare a dye solution in water of a known hardness, with the inclusion of a sequestering agent to prevent precipitation.
Materials:
-
Direct Yellow 27 (powder)
-
Deionized water
-
Calcium chloride (CaCl₂)
-
Magnesium sulfate (B86663) (MgSO₄)
-
EDTA (disodium salt) or Sodium Hexametaphosphate (SHMP)
-
Volumetric flasks
-
Magnetic stirrer and stir bar
-
Heating plate
-
Calibrated pH meter
Procedure:
-
Prepare Standard Hard Water (e.g., 200 ppm as CaCO₃):
-
Prepare stock solutions of CaCl₂ and MgSO₄ in deionized water.
-
In a 1 L volumetric flask, add a calculated amount of the stock solutions to achieve the desired hardness. For example, for 200 ppm hardness, add appropriate volumes of stock solutions containing Ca²⁺ and Mg²⁺ ions.
-
Fill the flask to the mark with deionized water and mix thoroughly.
-
-
Add Sequestering Agent:
-
Transfer the desired volume of standard hard water to a beaker.
-
Add the chosen sequestering agent (e.g., EDTA at a concentration of 1.0 g/L).
-
Stir the solution until the sequestering agent is completely dissolved.
-
-
Dissolve the Dye:
-
Gently warm the solution to approximately 40-50°C while stirring.[13]
-
Slowly add the pre-weighed Direct Yellow 27 powder to the vortex of the stirring solution to prevent clumping.
-
Continue to stir until the dye is fully dissolved.
-
-
Final Adjustments:
-
Allow the solution to cool to room temperature.
-
Check the pH and, if necessary, adjust to between 7.0 and 8.5.[13]
-
Transfer the final solution to a volumetric flask and add deionized water to the mark for a precise final concentration.
-
Protocol 2: Evaluating the Effectiveness of a Sequestering Agent
This protocol allows for a qualitative or quantitative assessment of a sequestering agent's ability to prevent dye precipitation.
Materials:
-
Solutions of Direct Yellow 27 prepared in standard hard water (as per Protocol 1, step 1).
-
Various sequestering agents to be tested (e.g., EDTA, SHMP).
-
A series of test tubes or cuvettes.
-
UV-Vis Spectrophotometer (for quantitative analysis).
Procedure:
-
Prepare a Control:
-
In a test tube, add a known concentration of Direct Yellow 27 to a standard hard water solution without any sequestering agent. Observe for any precipitation.
-
-
Prepare Test Samples:
-
In separate test tubes, add the same concentration of Direct Yellow 27 to the standard hard water.
-
To each test tube, add a different concentration of the sequestering agent being tested (e.g., 0.5 g/L, 1.0 g/L, 2.0 g/L).
-
-
Observation (Qualitative):
-
Allow the solutions to stand for a set period (e.g., 1 hour).
-
Visually inspect the control and test samples for any signs of cloudiness or precipitation. A clear solution indicates effective sequestration.
-
-
Analysis (Quantitative):
-
After the standing period, centrifuge all samples to pellet any precipitate.
-
Carefully collect the supernatant from each sample.
-
Measure the absorbance of the supernatant at the maximum wavelength (λmax) of Direct Yellow 27 using a UV-Vis spectrophotometer.
-
A higher absorbance value in the test samples compared to the control indicates that more dye has remained in solution, demonstrating the effectiveness of the sequestering agent.
-
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. sdinternational.com [sdinternational.com]
- 3. Direct Yellow 27 - Direct Fast Yellow 5GL - Direct Fast Brilliant Yellow 5G from Emperor Chem [emperordye.com]
- 4. What is Principles and methods for using direct dyes? - FAQ - Emperor Chem [emperordye.com]
- 5. Dyeing principles and methods of direct dyes? - Knowledge [colorfuldyes.com]
- 6. researchgate.net [researchgate.net]
- 7. chinadyeingmachines.com [chinadyeingmachines.com]
- 8. adinathauxichem.com [adinathauxichem.com]
- 9. bluelakechem.com [bluelakechem.com]
- 10. pdst.ie [pdst.ie]
- 11. Textile printing and dyeing with sodium hexametaphosphate as soft water to enhance color fastness - CDchem [en.cd1958.com]
- 12. Detailed introduction about direct dyes - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Inconsistent Staining with Direct Dyes
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing direct dye staining protocols for consistent and reliable results. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of inconsistent staining in histology?
Inconsistent staining in histopathology can stem from various factors throughout the entire workflow, from specimen collection to the final stained slide.[1] Key areas to focus on for quality control include patient identification, fixation, processing, embedding, microtomy, and the staining procedure itself.[1] Common issues leading to inconsistent results include poor fixation, inadequate deparaffinization, suboptimal section quality, and variability in the quality of stains and water.[1]
Q2: How does pH affect direct dye staining?
The pH of the staining solution is a critical factor that significantly influences the binding of direct dyes to tissue components.[1][2] Direct dyes are typically anionic, and their binding to tissues, which contain charged macromolecules, is influenced by electrostatic interactions.[2] For many direct dyes, a slightly alkaline environment (around pH 8.0) can lead to better dye uptake.[3][4][5] It is crucial to measure and adjust the pH of your staining solution according to your optimized protocol to ensure reproducibility.[1] Using deionized or distilled water can provide a more consistent starting point for preparing your dye bath.[5]
Q3: Why is optimizing incubation time and temperature important?
Optimizing incubation time and temperature is crucial for achieving sufficient binding of the dye to the target structures without causing excessive background staining.[6][7] An incubation time that is too short may result in weak or no signal, while an overly long incubation can lead to high background and potentially dye precipitation.[7] Similarly, temperature can affect dye uptake; for some direct dyes, increasing the temperature can enhance staining.[6] A time-course and temperature optimization experiment is recommended to determine the ideal conditions for your specific application.[1][6]
Q4: What is the role of electrolytes in direct dyeing?
Electrolytes, such as sodium sulfate (B86663) or sodium chloride, are often added to the dye bath to enhance the exhaustion of direct dyes onto the fibers.[8][9] Cellulose fibers and direct dye molecules are both negatively charged in solution, which can cause electrostatic repulsion.[9] The addition of an electrolyte helps to neutralize this charge repulsion, thereby increasing the rate and extent of dye uptake.[9] The required concentration of the electrolyte can vary depending on the specific dye and desired shade.[8][9]
Troubleshooting Guides
This section addresses specific issues you may encounter during your direct dye staining experiments.
Problem 1: Weak or No Staining
Weak or no staining can be a frustrating issue. The table below summarizes the potential causes and recommended solutions.
| Possible Cause | Recommended Solution | References |
| Inadequate Deparaffinization | Residual paraffin (B1166041) wax can block the dye from penetrating the tissue. Ensure complete removal by using fresh xylene and increasing the duration or number of xylene changes. | [1][10][11] |
| Poor Fixation | Improper or incomplete fixation can alter tissue morphology and reduce dye binding. Ensure timely and appropriate fixation with the correct fixative and duration. | [1][10] |
| Low Stain Concentration | The dye concentration may be too low for optimal staining. Prepare fresh staining solutions and consider performing a dilution series to determine the optimal concentration. | [1][6] |
| Incorrect pH of Staining Solution | The pH significantly affects dye binding. Measure and adjust the pH of the staining solution to the optimal range for your specific dye and protocol. | [1][5] |
| Insufficient Incubation Time | The incubation time may be too short for the dye to bind effectively. Increase the incubation time and consider performing a time-course experiment to find the optimal duration. | [6][7] |
| Suboptimal Incubation Temperature | The temperature may not be ideal for dye uptake. Optimize the incubation temperature, as a moderate increase can sometimes enhance staining. | [6] |
| Exhausted Staining Solution | The staining solution may be old or depleted. Prepare a fresh solution for each staining run. | [10] |
Problem 2: Uneven or Patchy Staining
Uneven staining can obscure important morphological details. Here are common causes and how to address them.
| Possible Cause | Recommended Solution | References |
| Incomplete Deparaffinization | As with weak staining, residual wax leads to uneven dye penetration. Ensure thorough deparaffinization with fresh xylene. | [1][12] |
| Poor Section Quality | Variations in section thickness due to microtomy issues can result in uneven staining. Ensure consistent section thickness. | [1] |
| Inadequate Rinsing | Carryover of reagents from previous steps can interfere with the staining process. Ensure thorough but gentle rinsing between each step. | [1][10] |
| Air Bubbles | Air bubbles trapped on the slide can prevent the stain from reaching the tissue. Carefully apply the staining solution to avoid trapping air bubbles. | [1] |
| Stain "Streaming" or "Pooling" | The staining solution may not have evenly covered the entire tissue section. Ensure the slide is level and completely covered with the staining solution during incubation. | [10] |
| Dye Precipitation | The addition of a strong acid or incorrect pH adjustment can cause the dye to precipitate, leading to spots on the tissue. Avoid adding strong acids and adjust pH gradually with constant stirring. | [5] |
Problem 3: High Background Staining
Excessive background staining can mask the specific signal. The following table outlines potential causes and solutions.
| Possible Cause | Recommended Solution | References |
| High Stain Concentration | An excessively high concentration of the dye can lead to non-specific binding. Decrease the concentration of the working solution. | [6][7] |
| Overly Long Incubation Time | Excessive incubation can increase non-specific binding. Reduce the incubation time. | [6][7] |
| Inadequate Differentiation | If a differentiation step is used, it may not be sufficient to remove excess, non-specifically bound dye. Optimize the differentiation step by adjusting the duration and/or the concentration of the differentiating agent. | [1] |
| Inadequate Washing | Insufficient washing after staining can leave unbound dye on the tissue. Increase the number and/or duration of washing steps. | [6][7] |
| Dye Aggregation | Dye aggregates in the staining solution can lead to non-specific deposits. Ensure the dye is fully dissolved and consider filtering the staining solution before use. | [6][13] |
| Issues with Tissue Processing | Some processing reagents or methods may increase the non-specific affinity of the tissue for the dye. Review your tissue processing protocol and ensure thorough dehydration and clearing. | [1] |
Experimental Protocols
General Protocol for Direct Dye Staining of Paraffin-Embedded Sections
This protocol provides a general framework. Optimization of concentrations, incubation times, and temperatures is recommended for specific tissue types and applications.
-
Deparaffinization and Rehydration:
-
Staining:
-
Prepare a working solution of the direct dye at the desired concentration (e.g., 0.1% - 1.0% w/v) in distilled water or an appropriate buffer.
-
Adjust the pH of the staining solution to the optimal level.
-
Immerse slides in the direct dye working solution for the optimized incubation time (e.g., 10-60 minutes) and at the optimized temperature.[1][6]
-
-
Rinsing and Differentiation (Optional):
-
Dehydration and Mounting:
Visual Guides
Caption: General experimental workflow for direct dye staining.
Caption: Troubleshooting logic for inconsistent direct dye staining.
Caption: Key factors influencing direct dye staining results.
References
- 1. benchchem.com [benchchem.com]
- 2. Effects of pH on staining by dyes - IHC WORLD [ihcworld.com]
- 3. Effect of pH on the Dye Absorption of Jute Fibre Dyed with Direct Dyes – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. asianpubs.org [asianpubs.org]
- 9. Fixing treatment of direct dyes-TianJin XiangRui Dyestuff Co., Ltd. [xrdyes.com]
- 10. benchchem.com [benchchem.com]
- 11. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 12. H&E Staining Basics: Troubleshooting Common H&E Stain Problems [leicabiosystems.com]
- 13. textilelearner.net [textilelearner.net]
Technical Support Center: Managing Metal Ion Effects on Direct Yellow 27 Dyeing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the effects of metal ions during the dyeing process with Direct Yellow 27.
Troubleshooting Guide
This section addresses common issues encountered during the dyeing process with Direct Yellow 27, with a focus on problems arising from the presence of metal ions.
Q1: My dyed fabric has a duller or shifted shade compared to the standard. What could be the cause?
A1: Shade dullness or alteration in hue is a frequent issue when dyeing with Direct Yellow 27 in the presence of certain metal ions.
Possible Causes:
-
Formation of Metal-Dye Complexes: Direct Yellow 27 is an azo dye[1][2]. Metal ions, particularly iron (Fe³⁺) and copper (Cu²⁺), can form complexes with the dye molecules. This alters the electronic structure of the dye, leading to a change in its color. Even minor changes in shade can be observed with iron ions[1][3].
-
High Water Hardness: Water with high concentrations of calcium (Ca²⁺) and magnesium (Mg²⁺) ions can lead to the aggregation of dye particles, resulting in uneven dyeing and a dull appearance[4][5].
-
Contaminated Auxiliaries: Salts, alkalis, or other chemicals used in the dyeing process may be contaminated with metal ions.
Solutions:
-
Water Quality Analysis: Test the hardness of your process water. A hardness level below 50 ppm is recommended for optimal dyeing[5].
-
Use of Sequestering Agents: Add a sequestering (chelating) agent to the dyebath before adding the dye[6][7][8]. These agents bind with metal ions, preventing them from interacting with the dye molecules[9][10]. For dyeing processes, agents based on aminopolycarboxylic acids (like EDTA) or phosphonates are commonly used[11].
-
Purified Water: In critical applications, use deionized or distilled water for preparing the dyebath.
-
Check Chemical Purity: Ensure all chemical auxiliaries are of high purity and free from significant metal ion contamination.
Q2: I'm observing uneven dyeing, streaks, or spots on my fabric. How can I resolve this?
A2: Uneven dyeing, streaks, and spots are common defects that can be caused by the presence of metal ions in the dyebath[12][13][14].
Possible Causes:
-
Precipitation of Dye: Metal ions can react with the dye to form insoluble complexes that precipitate onto the fabric surface, causing spots[8].
-
Uneven Dye Uptake: The presence of hard water ions (Ca²⁺ and Mg²⁺) can interfere with the dissolution and diffusion of the dye, leading to uneven absorption by the textile fibers[6][7].
-
Improper Pre-treatment: Residual impurities or sizing agents on the fabric can act as nucleation sites for dye-metal precipitates[4].
Solutions:
-
Effective Pre-treatment: Ensure the fabric is thoroughly scoured and bleached to remove all impurities before dyeing[4].
-
Use of Sequestering Agents: Incorporate a suitable sequestering agent into the dyebath to chelate metal ions and prevent the formation of precipitates[8][9].
-
Proper Dye Dissolution: Ensure the dye is completely dissolved before adding it to the dyebath. Filtering the dye solution can help remove any undissolved particles[5].
-
Controlled Dyeing Parameters: Maintain proper control over the dyeing temperature and agitation to ensure even dye distribution[13].
Q3: The color fastness (to washing or light) of my dyed material is poor. Can metal ions be the cause?
A3: Yes, the presence of metal ions can negatively impact the fastness properties of Direct Yellow 27.
Possible Causes:
-
Catalytic Fading: Some metal ions, especially copper and iron, can act as catalysts in the photochemical degradation of the dye when exposed to light, leading to poor light fastness[1].
-
Formation of Water-Soluble Complexes: Metal ions can form complexes with the dye that have lower affinity for the fiber, leading to increased bleeding during washing.
-
Interference with After-treatment: Metal ions can interfere with the effectiveness of fixing agents used to improve wash fastness.
Solutions:
-
Use of Sequestering Agents: The most effective solution is to use a sequestering agent during the dyeing process to prevent the interaction between metal ions and the dye[6][8].
-
Selection of Fixing Agents: Choose a fixing agent that is compatible with the dyeing system and is not adversely affected by trace amounts of metal ions.
-
Thorough Rinsing: After dyeing, ensure the fabric is thoroughly rinsed to remove any unfixed dye and residual metal salts.
Frequently Asked Questions (FAQs)
Q1: What is Direct Yellow 27?
A1: Direct Yellow 27, with the Colour Index number 13950, is a single azo class direct dye[1]. Its chemical formula is C₂₅H₂₀N₄Na₂O₉S₃ and it has a molecular weight of 662.63 g/mol [1][15]. It is used for dyeing cotton, viscose, silk, wool, and polyamide fibers, as well as for leather and pulp coloring[1][15][16]. It produces a brilliant, greenish-yellow shade[1][3].
Q2: How do metal ions generally affect the dyeing process?
A2: Metal ions can cause a variety of problems in textile dyeing, including:
-
Shade changes: By forming complexes with dye molecules[17].
-
Dullness of shade: Due to dye aggregation and precipitation.
-
Uneven dyeing and spotting: From the formation of insoluble salts that deposit on the fabric[8][14].
-
Poor color fastness: By catalyzing dye degradation or interfering with dye-fiber bonding[8].
-
Reduced color yield: As some of the dye is rendered inactive through precipitation.
Q3: Which metal ions are most problematic for Direct Yellow 27?
A3: While a range of metal ions can be problematic, the most common and impactful ones in textile dyeing are:
-
Iron (Fe²⁺/Fe³⁺): Known to cause significant shade changes and dullness with many direct dyes[1].
-
Copper (Cu²⁺): Can also alter the shade and reduce the light fastness of certain dyes[1].
-
Calcium (Ca²⁺) and Magnesium (Mg²⁺): The primary components of water hardness, they contribute to dye precipitation and spotting[9].
Q4: What is a sequestering agent and how does it work?
A4: A sequestering agent, also known as a chelating agent, is a chemical compound that can form soluble complexes with metal ions[9]. In the context of dyeing, these agents "capture" the problematic metal ions in the water, preventing them from reacting with the dye molecules[7][10]. This helps to maintain the true shade of the dye, prevent precipitation, and improve the overall quality of the dyeing[6][8].
Data Presentation
Table 1: Effect of Common Metal Ions on Direct Dyeing
| Metal Ion | Typical Source | Potential Effects on Direct Yellow 27 Dyeing |
| Iron (Fe²⁺/Fe³⁺) | Process water, corroded pipes, contaminated chemicals | Significant shade change (dulling, browning), reduced brightness, potential for spotting[1][4]. |
| Copper (Cu²⁺) | Process water, brass fittings, certain mordants | Shade may be slightly altered, can catalyze fading and reduce light fastness[1]. |
| Calcium (Ca²⁺) | Hard water | Formation of insoluble dye salts, leading to poor dye solubility, spotting, and reduced color yield[9]. |
| Magnesium (Mg²⁺) | Hard water | Similar to Calcium, contributes to dye precipitation and uneven dyeing[9]. |
Experimental Protocols
Protocol 1: Qualitative and Quantitative Analysis of Metal Ions in Process Water
Objective: To determine the presence and concentration of interfering metal ions in the process water.
Method 1: Water Hardness (Titration with EDTA)
-
Sample Preparation: Take a 100 mL sample of the process water in a 250 mL conical flask.
-
Buffering: Add 2 mL of an ammonia (B1221849) buffer solution (pH 10) to the water sample.
-
Indicator: Add a few drops of Eriochrome Black T indicator. The solution will turn wine red if Ca²⁺ or Mg²⁺ ions are present.
-
Titration: Titrate the solution with a standardized 0.01 M EDTA solution. The endpoint is reached when the solution color changes from wine red to blue.
-
Calculation: Calculate the total hardness (as ppm CaCO₃) based on the volume of EDTA used.
Method 2: Specific Metal Ion Analysis (Instrumental)
-
For accurate quantification of specific metal ions like iron and copper, use instrumental methods such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma (ICP) analysis[11]. These methods provide high sensitivity and specificity for individual metal ions[18][19].
Protocol 2: Evaluating the Efficacy of a Sequestering Agent
Objective: To determine the effectiveness of a sequestering agent in preventing shade changes caused by metal ion contamination.
Materials:
-
Direct Yellow 27 dye
-
Textile substrate (e.g., cotton fabric)
-
Laboratory dyeing machine
-
Spectrophotometer
-
Process water (control)
-
Process water spiked with a known concentration of a metal ion (e.g., 5 ppm Fe³⁺)
-
Sequestering agent
Procedure:
-
Prepare three dyebaths:
-
Bath A (Control): Process water + Direct Yellow 27 + standard dyeing auxiliaries.
-
Bath B (Contaminated): Process water + 5 ppm Fe³⁺ + Direct Yellow 27 + standard dyeing auxiliaries.
-
Bath C (Treated): Process water + 5 ppm Fe³⁺ + recommended dosage of sequestering agent + Direct Yellow 27 + standard dyeing auxiliaries.
-
-
Dyeing: Dye fabric samples in each of the three baths according to the standard procedure for Direct Yellow 27.
-
After-treatment: Rinse and dry the dyed samples as per the standard protocol.
-
Analysis:
-
Visually compare the shades of the three dyed samples.
-
Use a spectrophotometer to measure the CIELAB color coordinates (L, a, b*) of each sample.
-
Calculate the color difference (ΔEab) between the control sample (A) and the contaminated sample (B), and between the control sample (A) and the treated sample (C). A lower ΔEab value for sample C compared to sample B indicates the effectiveness of the sequestering agent.
-
Visualizations
Caption: Troubleshooting workflow for dyeing defects.
Caption: Mechanism of metal ion interference.
Caption: Workflow for evaluating sequestering agents.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. researchgate.net [researchgate.net]
- 3. Direct Yellow 27 - Direct Fast Yellow 5GL - Direct Fast Brilliant Yellow 5G from Emperor Chem [emperordye.com]
- 4. scribd.com [scribd.com]
- 5. textileinfohub.com [textileinfohub.com]
- 6. adinathauxichem.com [adinathauxichem.com]
- 7. News - Why Sequestering Agents Are a Must-Have for Textile Dyeing [jindunchem-med.com]
- 8. textileengineering.net [textileengineering.net]
- 9. textilelearner.net [textilelearner.net]
- 10. Application Of Dispersing Sequestering Agent In Dyeing And Finishing Process - Sylicglobal Textile Auxiliares Supplier [sylicglobal.com]
- 11. benchchem.com [benchchem.com]
- 12. nbinno.com [nbinno.com]
- 13. textileapex.com [textileapex.com]
- 14. textilestudycenter.com [textilestudycenter.com]
- 15. sdinternational.com [sdinternational.com]
- 16. dyestuff.co.in [dyestuff.co.in]
- 17. Influence of framework metal ions on the dye capture behavior of MIL-100 (Fe, Cr) MOF type solids - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. Detection and quantification of transition metal leaching in metal affinity chromatography with hydroxynaphthol blue [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Verifying the Purity of Commercial C.I. Direct Yellow 27: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals utilizing C.I. Direct Yellow 27 in their work, ensuring the purity of the commercial dye is paramount for achieving reproducible and reliable experimental outcomes. Commercial-grade dyes, often produced for large-scale industrial applications, can contain a variety of impurities, including inorganic salts, synthetic precursors, and byproducts of the manufacturing process. These contaminants can interfere with experimental results by altering the dye's spectral properties, binding affinity, or even introducing unforeseen cytotoxic effects. This guide provides a comprehensive framework for verifying the purity of commercial this compound and compares its performance with viable alternatives, supported by experimental data and detailed analytical protocols.
Understanding this compound and Its Alternatives
This compound is a single azo class direct dye with the chemical formula C₂₅H₂₀N₄Na₂O₉S₃ and a molecular weight of 662.63 g/mol .[1][2] It is known for its bright, greenish-yellow hue and is primarily used for dyeing cellulosic fibers like cotton and viscose.[1][3] While it offers good light fastness, its wash fastness is comparatively lower.[3]
Several alternative direct yellow dyes are available, each with distinct properties. This guide focuses on a comparative analysis with C.I. Direct Yellow 12, C.I. Direct Yellow 44, and C.I. Direct Yellow 50. A summary of their key performance indicators is presented in the table below.
Data Presentation: Comparison of Direct Yellow Dyes
| Property | This compound | C.I. Direct Yellow 12 | C.I. Direct Yellow 44 | C.I. Direct Yellow 50 |
| C.I. Number | 13950[1] | 24895 | 29000 | 29025[4] |
| CAS Number | 10190-68-8[1] | 2870-32-8 | 8005-52-5 | 3214-47-9[4] |
| Molecular Formula | C₂₅H₂₀N₄Na₂O₉S₃[1] | C₃₀H₂₆N₄Na₂O₈S₂ | C₂₇H₂₀N₄Na₂O₆S₂ | C₃₅H₂₄N₆Na₄O₁₃S₄[5] |
| Light Fastness | 5[3] | 3-4 | 5 | 4 |
| Wash Fastness | 2[3] | 2-3 | 3 | 3 |
| Solubility in Water | Soluble[1] | Soluble | Soluble | Soluble[6] |
Experimental Protocols for Purity Verification
A multi-faceted approach combining chromatographic and spectroscopic techniques is recommended for a thorough purity assessment of commercial this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying the components of a dye sample.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.[7]
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Ammonium (B1175870) acetate (B1210297) (analytical grade)
-
Deionized water
Procedure:
-
Mobile Phase Preparation: Prepare a buffered mobile phase, for example, 50 mM ammonium acetate in water (Solvent A) and acetonitrile (Solvent B).[7]
-
Standard Solution Preparation: Accurately weigh a reference standard of this compound and dissolve it in a suitable solvent (e.g., 50:50 water/acetonitrile) to prepare a stock solution of known concentration. Prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Dissolve a precisely weighed amount of the commercial this compound in the same solvent as the standard solution. Filter the solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: Set the detector to the maximum absorbance wavelength (λmax) of this compound, which is approximately 393 nm.[2]
-
Gradient Elution: A typical gradient would start with a higher percentage of Solvent A and gradually increase the percentage of Solvent B to elute the dye and any impurities.
-
-
Data Analysis: The purity of the commercial sample can be determined by comparing the peak area of this compound in the sample chromatogram to the calibration curve generated from the reference standards. The percentage purity is calculated as the ratio of the main peak area to the total area of all peaks in the chromatogram.
UV-Visible Spectrophotometry
UV-Vis spectrophotometry provides a rapid method for assessing the dye's concentration and can indicate the presence of colored impurities.
Instrumentation:
-
Dual-beam UV-Vis spectrophotometer
Reagents:
-
Deionized water
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the commercial this compound in deionized water with a known concentration.
-
Working Solution Preparation: Dilute the stock solution to a concentration that gives an absorbance reading within the linear range of the instrument (typically 0.2 - 1.0 AU).
-
Spectral Scan: Scan the absorbance of the working solution over a wavelength range of 200-800 nm to determine the λmax. For this compound, the λmax is expected to be around 393 nm.[2]
-
Purity Estimation: The presence of impurities may be indicated by shifts in the λmax or the appearance of additional absorption peaks compared to the spectrum of a high-purity standard. The concentration of the dye can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar absorptivity, b is the path length of the cuvette, and c is the concentration. A lower than expected absorbance for a given concentration can suggest the presence of non-colored impurities.
Thin-Layer Chromatography (TLC)
TLC is a simple and cost-effective qualitative technique to quickly assess the number of components in a dye sample.
Materials:
-
TLC plates (silica gel coated)
-
Developing chamber
-
Capillary tubes for spotting
-
Mobile phase (e.g., a mixture of butanol, ethanol, and ammonia)
Procedure:
-
Spotting: Dissolve the commercial dye in a suitable solvent and use a capillary tube to spot a small amount onto the baseline of the TLC plate.
-
Development: Place the plate in a developing chamber containing the mobile phase, ensuring the solvent level is below the baseline. Allow the solvent to ascend the plate.
-
Visualization: After the solvent front has nearly reached the top of the plate, remove the plate and mark the solvent front. The separated components will appear as distinct spots.
-
Analysis: The presence of multiple spots indicates the presence of impurities. The retention factor (Rf) for each spot can be calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front.
Mandatory Visualization
Caption: Workflow for verifying the purity of commercial this compound.
Conclusion
Verifying the purity of commercial this compound is a critical step for ensuring the validity and reproducibility of research findings. The presence of impurities, which can include inorganic salts from the manufacturing process and organic byproducts from side reactions during synthesis, can significantly impact experimental outcomes. By employing a combination of analytical techniques such as HPLC, UV-Vis spectrophotometry, and TLC, researchers can effectively assess the purity of their dye samples. When high purity is paramount, considering certified reference materials or alternative dyes with well-characterized purity profiles is advisable. The selection of an appropriate dye should be based on a careful evaluation of its performance characteristics, purity, and suitability for the specific research application.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. Direct yellow 27 10190-68-8 [sigmaaldrich.com]
- 3. Direct Yellow 27 - Direct Fast Yellow 5GL - Direct Fast Brilliant Yellow 5G from Emperor Chem [emperordye.com]
- 4. worlddyevariety.com [worlddyevariety.com]
- 5. C.I. Direct Yellow 50, tetrasodium salt | C35H24N6Na4O13S4 | CID 18575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
A Comparative Analysis of C.I. Direct Yellow 27 and Other Key Direct Yellow Dyes for Scientific Applications
In the realm of scientific research, particularly in fields such as histology, cell biology, and diagnostics, the selection of appropriate dyes is critical for accurate and reproducible results. Direct dyes, known for their straightforward application on cellulosic substrates, also find utility in various research applications, including the staining of biological specimens and as components in diagnostic assays. This guide provides a detailed comparison of C.I. Direct Yellow 27 with other prominent direct yellow dyes, offering objective performance data to aid researchers, scientists, and drug development professionals in making informed decisions.
General and Physicochemical Properties
A fundamental understanding of the chemical and physical properties of these dyes is essential for predicting their behavior in various applications. Key properties of this compound and a selection of other commonly used direct yellow dyes are summarized in Table 1.
| Property | This compound | C.I. Direct Yellow 11 | C.I. Direct Yellow 44 | C.I. Direct Yellow 50 | C.I. Direct Yellow 86 | C.I. Direct Yellow 106 | C.I. Direct Yellow 142 |
| C.I. Name | 13950[1][2] | 40000[3] | 29000[4][5] | 29025[6] | 29325[7][8] | Not Found | Not Found |
| CAS No. | 10190-68-8[1][2] | 1325-37-7[3] | 8005-52-5[5][9] | 3214-47-9[6] | 50925-42-3[10] | 12222-60-5[11][12] | 71902-08-4[13] |
| Molecular Formula | C25H20N4Na2O9S3[1][2] | Not specified | C27H20N6Na2O8S[5][9] | C35H24N6Na4O13S4[6] | C39H30N10Na4O13S4[14] | C48H26N8Na6O18S6[12] | C31H28N10Na2O9S2[13] |
| Molecular Weight | 662.63 g/mol [1][2] | Not specified | 634.53 g/mol [5][9] | 956.82 g/mol [6] | 1066.94 g/mol [14] | 1333.10 g/mol [12] | 794.73 g/mol [13] |
| Molecular Structure | Single Azo[1] | Azo, Stilbene[3] | Double Azo[5] | Double Azo[6] | Not specified | Single Azo, Stilbene[12] | Double Azo[13] |
| Appearance | Yellow powder[1] | Brown powder[15] | Brown powder[4][5] | Light yellow uniform powder[16] | Khaki-like uniform powder[7][17] | Orange-yellow powder[11][12] | Yellow powder[18] |
Application and Performance Characteristics
The performance of a dye is paramount in its selection for a specific application. This includes its shade, solubility, and fastness to various environmental factors.
Shade and Solubility
| Dye | Shade | Solubility (at 90°C) |
| This compound | Colourful green-light yellow[1][19] | 50 g/L[20][21] |
| C.I. Direct Yellow 11 | Reddish-yellow[3][20] | Soluble in water[22] |
| C.I. Direct Yellow 44 | Yellow[5] | 60 g/L[4][23] |
| C.I. Direct Yellow 50 | Red-light yellow[6][24] | 80 g/L (at 97°C)[6][24] |
| C.I. Direct Yellow 86 | Red-light yellow[7][14][17] | Soluble in water[7][10] |
| C.I. Direct Yellow 106 | Red-light yellow[1][11][12] | Soluble in water[11] |
| C.I. Direct Yellow 142 | Not specified | 80 g/L[25] |
Fastness Properties
The fastness of a dye refers to its resistance to fading or color change under various conditions. The following table summarizes the available fastness data for the selected dyes. The ratings are typically on a scale of 1 to 5 or 1 to 8, where a higher number indicates better fastness.
| Dye | Light Fastness | Wash Fastness | Perspiration Fastness |
| This compound | 5[19][20][21] | 2[19][20][21] | 3[19][20][21] |
| C.I. Direct Yellow 11 | 3-4 | 2-3 | Not specified |
| C.I. Direct Yellow 44 | 5[4][23] | 4[23] | 5[23] |
| C.I. Direct Yellow 50 | 5[16] | 2-3[16] | Not specified |
| C.I. Direct Yellow 86 | 6[7][14] | 2-3[7][14] | 3[17] |
| C.I. Direct Yellow 106 | Not specified | Not specified | Not specified |
| C.I. Direct Yellow 142 | 5[25] | 4 | 5 |
Experimental Protocols
To ensure reproducibility and accurate comparison of dye performance, standardized experimental protocols are crucial. Below are detailed methodologies for key performance indicators.
Determination of Dye Solubility
This protocol outlines a general method for determining the solubility of a dye in water.
-
Preparation of Dye Solutions: Prepare a series of solutions of the dye in deionized water at various known concentrations.
-
Stirring and Heating: Stir each solution in a sealed container at a constant temperature (e.g., 25°C, 60°C, 90°C) for a specified period (e.g., 24 hours) to ensure equilibrium is reached.[3]
-
Filtration: Filter the solutions through a pre-weighed, fine-pore filter paper (e.g., Whatman No. 2) to remove any undissolved particles.[3]
-
Analysis of Filtrate:
-
Gravimetric Method: A known volume of the clear filtrate is evaporated to dryness, and the mass of the remaining dye is determined.
-
Spectrophotometric Method: The absorbance of the clear filtrate is measured at the dye's maximum absorption wavelength (λmax), and the concentration is calculated using a pre-established calibration curve (Beer-Lambert Law).
-
-
Calculation: The solubility is expressed in grams per liter (g/L) at the specified temperature. The amount of residue on the filter paper can also be weighed to determine the insoluble content.[3]
Colorfastness to Light (Adapted from AATCC Test Method 16.3 and ISO 105-B02)
This test determines the resistance of the dyed substrate to fading when exposed to an artificial light source that simulates natural daylight.[12][15]
-
Apparatus: A xenon-arc lamp fading apparatus is used as the light source.[7][20]
-
Test Specimens: Prepare specimens of the dyed substrate to the specified dimensions (e.g., at least 70 mm x 120 mm).[1]
-
Reference Materials: A set of blue wool lightfastness standards (either L2-L9 for AATCC or 1-8 for ISO) are exposed alongside the test specimens.[12][20]
-
Exposure Conditions: The specimens and references are exposed under controlled conditions of temperature, humidity, and irradiance as specified in the standard.[7]
-
Evaluation: The fading of the test specimen is assessed by comparing the color change of the exposed portion to an unexposed portion of the same specimen. This change is then compared to the fading of the blue wool standards. The lightfastness rating is the number of the blue wool standard that shows a similar amount of fading. The assessment is done visually using a Gray Scale for Color Change or instrumentally with a spectrophotometer.[12]
Colorfastness to Washing (Adapted from AATCC Test Method 61 and ISO 105-C06)
This test evaluates the color loss and staining of a dyed substrate during simulated laundering procedures.[15]
-
Apparatus: A laboratory laundering machine (e.g., Launder-Ometer) is used.
-
Test Specimen and Adjacent Fabrics: A specimen of the dyed substrate is prepared and attached to a multifiber test fabric containing swatches of different common fibers (e.g., cotton, wool, polyester, nylon, acetate, acrylic).
-
Washing Procedure: The composite specimen is placed in a stainless-steel container with a specified volume of a standardized detergent solution and stainless-steel balls (to simulate abrasive action). The container is then agitated in the laundering machine for a specified time and at a specific temperature (e.g., 49°C for AATCC 61 2A).
-
Rinsing and Drying: After the wash cycle, the composite specimen is removed, rinsed, and dried according to the standard's specifications.
-
Evaluation:
-
Color Change: The color change of the dyed specimen is assessed by comparing the washed sample to an original, unwashed sample using the Gray Scale for Color Change.
-
Staining: The degree of color transfer to each of the fiber types on the multifiber test fabric is evaluated using the Gray Scale for Staining.
-
Colorfastness to Perspiration (Adapted from AATCC Test Method 15 and ISO 105-E04)
This test determines the resistance of a dye to the effects of simulated human perspiration.[15]
-
Apparatus: A perspiration tester (perspirometer) and an oven are required.
-
Test Solutions: Two separate solutions are prepared: one acidic and one alkaline, to simulate the range of human perspiration.[14] The acidic solution typically contains L-histidine monohydrochloride monohydrate, sodium chloride, and sodium dihydrogen orthophosphate dihydrate.
-
Test Specimen: A dyed specimen is placed in contact with a multifiber test fabric.
-
Procedure: The composite specimen is saturated with either the acidic or alkaline test solution and then placed between plates in the perspirometer under a specified pressure. The loaded perspirometer is then placed in an oven at a set temperature (e.g., 37 ± 2°C) for a specified duration (e.g., 4-6 hours).[14]
-
Drying and Evaluation: After incubation, the specimen is removed and dried. The color change of the specimen and the staining on the multifiber fabric are assessed using the appropriate Gray Scales.[14]
Visualized Workflows and Relationships
To further clarify the experimental and decision-making processes, the following diagrams are provided.
Caption: Workflow for evaluating the performance of direct dyes.
Caption: Decision tree for selecting a suitable direct yellow dye.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. fsw.cc [fsw.cc]
- 3. file.yizimg.com [file.yizimg.com]
- 4. AATCC - AATCC [members.aatcc.org]
- 5. en.usb-lab.com [en.usb-lab.com]
- 6. Direct Yellow 11 Dyes | CAS No.: 1325-37-7 Manufacturers in Mumbai Gujarat India [colorantsgroup.com]
- 7. researchgate.net [researchgate.net]
- 8. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 9. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 10. researchgate.net [researchgate.net]
- 11. Colour fastness | Centexbel [centexbel.be]
- 12. jwent.net [jwent.net]
- 13. textilelearner.net [textilelearner.net]
- 14. blog.qima.com [blog.qima.com]
- 15. intertekinform.com [intertekinform.com]
- 16. researchgate.net [researchgate.net]
- 17. Direct Yellow 27 - Direct Fast Yellow 5GL - Direct Fast Brilliant Yellow 5G from Emperor Chem [emperordye.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. C.I.Direct Yellow 11 [chembk.com]
- 20. testextextile.com [testextextile.com]
- 21. researchgate.net [researchgate.net]
- 22. alfa-chemistry.com [alfa-chemistry.com]
- 23. Sodium - Wikipedia [en.wikipedia.org]
- 24. Colour fastness- Tests for colour fastness to perspiration SS-EN ISO 105-E04 | RISE [ri.se]
- 25. textilelearner.net [textilelearner.net]
A Comparative Guide to Amyloid Detection: C.I. Direct Yellow 27 vs. Thioflavin S
Overview of the Dyes
Thioflavin S is a fluorescent dye widely used in histology and biophysical studies to identify the characteristic β-pleated sheet conformation of amyloid fibrils.[1] It is a benzothiazole (B30560) dye that exhibits a significant increase in fluorescence intensity upon binding to amyloid aggregates.[2] This property makes it a valuable tool for various applications, including fluorescence microscopy and in vitro aggregation assays.
C.I. Direct Yellow 27 , also known as Direct Yellow 27, belongs to the class of direct dyes. Direct dyes are characterized by their ability to bind to substrates, such as cellulose (B213188) fibers or, in a biological context, ordered protein structures like collagen and amyloid, without the need for a mordant.[3] While specific experimental data on its application for amyloid detection is limited in the reviewed literature, its classification as a direct dye suggests a potential affinity for the β-sheet structures of amyloid fibrils, similar to other direct dyes like Congo Red.[3][4]
Quantitative Performance Data
The following table summarizes the available quantitative data for Thioflavin S in amyloid detection. Due to the lack of specific experimental results for this compound in the searched literature, its performance characteristics are not available for a direct comparison.
| Performance Metric | Thioflavin S | This compound |
| Binding Affinity (Kd) for Aβ Fibrils | In the nanomolar to low micromolar range.[5] | Data not available in searched literature. |
| Fluorescence Quantum Yield | Low in solution, significantly increases upon binding to amyloid fibrils (e.g., up to 0.43 with insulin (B600854) fibrils).[1][6] | Data not available in searched literature. |
| Excitation Maximum (Bound) | Approximately 450 nm.[7] | Data not available in searched literature. |
| Emission Maximum (Bound) | Approximately 482 nm.[7] | Data not available in searched literature. |
| Signal-to-Noise Ratio | High, due to the low fluorescence of the unbound dye.[2] | Data not available in searched literature. |
| Specificity for Amyloid Fibrils | Binds to the cross-β-sheet structure characteristic of amyloid fibrils, but can also bind to other β-sheet-rich structures.[8] | Expected to bind to β-sheet structures, but specificity for amyloid fibrils over other structures is not documented. |
Experimental Protocols
Detailed experimental protocols are crucial for reproducible and reliable results. Below are established protocols for Thioflavin S staining of tissue sections. A generalized protocol for direct dye staining, which could be adapted for this compound, is also provided for reference.
Thioflavin S Staining Protocol for Paraffin-Embedded Tissue Sections
This protocol is a standard method for visualizing amyloid plaques in brain tissue.
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Hydrate the sections through a graded series of ethanol (B145695) solutions: 100% (2 changes, 3 minutes each), 95% (2 minutes), and 70% (2 minutes).
-
Rinse in distilled water.
-
-
Staining:
-
Incubate sections in a 1% aqueous solution of Thioflavin S for 5-10 minutes.
-
-
Differentiation:
-
Rinse the slides in two changes of 80% ethanol.
-
Further differentiate in 70% ethanol for 5 minutes.
-
-
Washing and Mounting:
-
Rinse thoroughly in distilled water.
-
Mount with an aqueous mounting medium.
-
Generalized Direct Dye Staining Protocol (Adaptable for this compound)
This protocol is based on the general principles of direct dye staining for amyloid and would require optimization for this compound.
-
Deparaffinization and Rehydration:
-
Follow the same procedure as for Thioflavin S staining.
-
-
Alkaline Treatment (Optional but Recommended):
-
Incubate slides in an alkaline alcohol solution (e.g., saturated sodium chloride in 80% ethanol with 1% sodium hydroxide) for 20-30 minutes to enhance staining intensity.[3]
-
Rinse well in distilled water.
-
-
Staining:
-
Prepare a staining solution of the direct dye (e.g., 0.1-1.0% in an appropriate buffer, which may require optimization).
-
Incubate the sections for 20-60 minutes.
-
-
Differentiation:
-
Briefly rinse in the alkaline alcohol solution or a graded ethanol series to remove background staining. The duration of this step is critical and should be monitored microscopically.
-
-
Washing and Mounting:
-
Rinse thoroughly in distilled water.
-
Dehydrate through a graded ethanol series, clear in xylene, and mount with a resinous mounting medium.
-
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key experimental workflows for amyloid detection using Thioflavin S.
Discussion and Conclusion
Thioflavin S remains a robust and highly sensitive tool for the detection of amyloid fibrils. Its significant fluorescence enhancement upon binding to β-sheet structures provides a high signal-to-noise ratio, making it suitable for a range of applications. However, it is important to note that Thioflavin S is not entirely specific for amyloid and may also stain other β-sheet-rich structures.[8] Therefore, confirmation of amyloid deposits with other methods, such as immunohistochemistry with specific antibodies, is often recommended.
The utility of This compound for amyloid detection remains largely unexplored in the scientific literature accessible through our searches. As a direct dye, it theoretically possesses the chemical properties to bind to the ordered β-sheet structure of amyloid fibrils. However, without experimental data on its binding affinity, fluorescence properties, specificity, and signal-to-noise ratio, its performance relative to established probes like Thioflavin S cannot be definitively assessed. Researchers interested in exploring this compound for amyloid detection would need to conduct initial validation experiments to characterize its performance.
References
- 1. Fluorescence Quantum Yield of Thioflavin T in Rigid Isotropic Solution and Incorporated into the Amyloid Fibrils - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interactions between Amyloidophilic Dyes and Their Relevance to Studies of Amyloid Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. stainsfile.com [stainsfile.com]
- 5. AID 684728 - Binding affinity to beta-amyloid in Alzheimer's disease patient brain at 1.85 MBq/200 mL after 1 hr by thioflavin-S based autoradiography - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
- 7. Molecular Mechanism of Thioflavin-T Binding to Amyloid Fibrils - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thioflavin S Staining and Amyloid Formation Are Unique to Mixed Tauopathies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Light and Wash Fastness of Direct Dyes
For Researchers, Scientists, and Drug Development Professionals
Direct dyes represent a class of colorants widely used for cellulosic fibers like cotton, paper, and rayon due to their ease of application and cost-effectiveness. However, their performance, particularly concerning their resistance to fading from light and washing, varies significantly and is often a critical consideration for high-value applications. This guide provides an objective comparison of the light and wash fastness of direct dyes against alternative dye classes, supported by experimental data and standardized testing protocols.
Executive Summary: Performance Overview
Direct dyes adhere to cellulosic fibers through relatively weak intermolecular forces, such as hydrogen bonds and van der Waals forces.[1][2] This bonding mechanism is fundamentally different from that of reactive dyes, which form strong, permanent covalent bonds with the fiber, and vat dyes, which are mechanically trapped within the fiber as water-insoluble pigments after an oxidation process.[3][4]
This difference in application and bonding directly impacts their fastness properties:
-
Direct Dyes : Generally exhibit poor to moderate wash fastness, as the dye molecules can readily desorb from the fiber during laundering.[4] Their light fastness is highly variable, ranging from very poor (1) to good (5 or higher), depending on the specific dye's chemical structure.[1] After-treatments with fixing agents are often necessary to improve wash fastness, though this can sometimes negatively impact light fastness.[4]
-
Reactive Dyes : Known for their excellent wash fastness due to the stable covalent bonds formed with the fiber.[3][5] This chemical bond makes the dye an integral part of the fiber, highly resistant to removal during washing.[5] Their light fastness is generally good to excellent.
-
Vat Dyes : Renowned for their exceptional all-around fastness properties.[4][6] Because the insoluble pigment is locked within the fiber, they provide outstanding resistance to both washing and light, as well as other agents like chlorine bleach.[6]
Data Presentation: Comparative Fastness Ratings
The following tables summarize the typical fastness ratings for different dye classes on cotton. Light fastness is rated on the Blue Wool Scale from 1 (very poor) to 8 (outstanding).[2] Wash fastness, assessing both color change of the specimen and staining of adjacent fabrics, is rated on the Grey Scale from 1 (poor) to 5 (excellent).[2]
Table 1: General Comparison of Fastness Properties on Cotton
| Dye Class | Bonding Mechanism | Typical Light Fastness (Scale 1-8) | Typical Wash Fastness (Color Change, Scale 1-5) | Key Advantages | Key Limitations |
| Direct | Hydrogen Bonds, van der Waals forces[1] | 1 - 5 (Highly Variable)[1] | 1 - 3 (Poor)[4] | Economical, simple application[4] | Poor wash fastness, requires after-treatments[4] |
| Reactive | Covalent bond[3] | 4 - 7 (Good to Excellent)[7] | 4 - 5 (Excellent)[3] | Bright shades, excellent wash fastness[4] | More complex application, hydrolysis issues[1] |
| Vat | Mechanical entrapment of insoluble pigment[3] | 6 - 8 (Excellent to Outstanding)[6] | 4 - 5 (Excellent)[6] | Highest all-around fastness[6] | Complex application (reduction/oxidation), higher cost[6] |
Table 2: Specific Fastness Data for Selected C.I. (Colour Index) Dyes on Cotton
| Dye Name | Class | Light Fastness (ISO 105-B02) | Wash Fastness (ISO 105-C06, Color Change) | Wash Fastness (ISO 105-C06, Staining) |
| C.I. Direct Dyed Fabric (General, Untreated) | Direct | 1-2[8] | - | - |
| C.I. Vat Brown 1 | Vat | 7[3] | 4-5[3] | 4-5[3] |
| C.I. Vat Yellow 33 | Vat | 6-7[9] | 5[9] | 5[9] |
| C.I. Reactive Brown 11 | Reactive | 4[3] | 4-5[3] | 4-5[3] |
| C.I. Reactive Red 195 (Cationizer Treated) | Reactive | - | 4-5[10] | 4-5[10] |
| C.I. Reactive Blue 19 | Reactive | 6-7[7] | - | - |
Note: Data is compiled from multiple sources and performance can vary based on substrate, dyeing depth, and finishing processes.
Mandatory Visualization
The following diagrams illustrate the mechanism of light-induced fading and the standardized experimental workflows for fastness testing.
Caption: Mechanism of dye photofading initiated by UV light exposure.
Caption: Standard experimental workflow for Light Fastness testing.
Caption: Standard experimental workflow for Wash Fastness testing.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below, based on AATCC and ISO standards.
Protocol 1: Color Fastness to Light (Based on AATCC TM16.3 / ISO 105-B02)
-
Principle : This method determines the resistance of a textile's color to the action of an artificial light source that simulates natural daylight (D65) using a xenon arc fading lamp.[11]
-
Apparatus :
-
Procedure :
-
Specimen Preparation : Cut a specimen of the test fabric to fit the specimen holder. Cut samples of the Blue Wool standards in the same manner.
-
Mounting : Mount each specimen and Blue Wool standard in a separate holder. Cover approximately one-half of each mounted specimen with an opaque mask.
-
Exposure : Place the mounted specimens in the exposure chamber of the xenon arc apparatus. Ensure they are positioned at the specified distance from the lamp.
-
Operation : Operate the apparatus under specified conditions (e.g., continuous light, controlled black panel temperature and chamber humidity).[3] The duration is determined by the number of AATCC Fading Units (AFUs) required or until a specific Blue Wool standard fades to a designated Grey Scale step.[7]
-
Evaluation : After exposure, remove the specimens and masks. Allow them to condition in the dark at standard temperature and humidity for at least 2 hours.
-
Rating : Visually compare the color difference between the exposed and unexposed (masked) portions of the test specimen. Compare this change to the color change observed in the simultaneously exposed Blue Wool standards. The light fastness rating is the number of the Blue Wool standard that exhibits a similar amount of fading.[13]
-
Protocol 2: Color Fastness to Laundering (Based on AATCC TM61 / ISO 105-C06)
-
Principle : This accelerated test simulates the color loss and staining caused by five typical home or commercial launderings. It evaluates the effect of detergent, temperature, and abrasive action.
-
Apparatus :
-
Launder-Ometer or similar apparatus with a thermostatically controlled water bath and rotating closed canisters.
-
Stainless steel canisters and steel balls (6 mm diameter).
-
Multifiber adjacent fabric (e.g., AATCC Test Fabric No. 10, containing strips of acetate, cotton, nylon, polyester, acrylic, and wool).
-
AATCC Standard Reference Detergent.
-
AATCC Gray Scale for Color Change and Gray Scale for Staining.
-
-
Procedure :
-
Specimen Preparation : Cut a specimen of the test fabric (e.g., 50 x 100 mm). Attach it to a piece of multifiber adjacent fabric of the same size by sewing along one of the shorter edges.
-
Test Solution Preparation : Prepare the specified detergent solution in distilled water.
-
Laundering :
-
Preheat the Launder-Ometer to the specified test temperature (e.g., Test 2A is 49°C).[4]
-
Place the composite specimen, the required volume of detergent solution (e.g., 150 mL), and the specified number of steel balls (e.g., 50) into a stainless steel canister.
-
Seal the canister and clamp it into the Launder-Ometer.
-
Run the machine for 45 minutes at 40 rpm.
-
-
Rinsing and Drying : After the cycle, remove the composite specimen. Rinse it thoroughly in clean water and then squeeze out the excess. Dry the specimen in a warm air oven (not exceeding 71°C).
-
Evaluation : Allow the specimen to condition at standard temperature and humidity for at least 1 hour.
-
Rating : Assess the change in color of the test specimen by comparing the washed sample to an original, unwashed sample using the Gray Scale for Color Change (rated 1-5). Assess the degree of staining on each of the six fiber strips of the multifiber fabric using the Gray Scale for Staining (rated 1-5).
-
References
- 1. What Are The Classifications Of Direct Dyes? - News - Hangzhou Fucai Chem Co., Ltd [colorfuldyes.com]
- 2. testextextile.com [testextextile.com]
- 3. benchchem.com [benchchem.com]
- 4. cottoninc.com [cottoninc.com]
- 5. benchchem.com [benchchem.com]
- 6. textilelearner.net [textilelearner.net]
- 7. ijert.org [ijert.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. iosrjournals.org [iosrjournals.org]
- 11. Color fastness properties of different reactive dyes | PDF [slideshare.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Navigating the Yellows: A Comparative Guide to Histological Stains Beyond C.I. Direct Yellow 27
For researchers, scientists, and drug development professionals, the accurate visualization of tissue components is paramount. While C.I. Direct Yellow 27 has its applications, a range of alternative yellow histological stains offer distinct advantages in specificity, performance, and application. This guide provides an objective comparison of prominent alternatives, supported by available data and detailed experimental protocols to aid in the selection of the most suitable stain for your research needs.
Performance Comparison of Yellow Histological Stains
While direct head-to-head quantitative comparisons of staining intensity and photostability between this compound and its alternatives are not extensively documented in publicly available literature, a qualitative and application-based comparison can be made. The following table summarizes the key characteristics of this compound and its common alternatives.
| Stain | C.I. Number | Primary Target(s) | Staining Color | Key Advantages | Limitations |
| This compound | 13950 | Collagen, Cotton, Viscose | Bright Yellow | Good leveling and transferability.[1] | Water-solubility is poorer; limited histological application data.[1][2] |
| Metanil Yellow | 13065 | Collagen (counterstain), General Cytoplasm | Yellow | Effective counterstain in trichrome and PAS methods, enhances contrast.[3] | Potential for background staining if over-stained; studies suggest potential toxicity with chronic exposure.[3][4] |
| Tartrazine | 19140 | Background Counterstain | Light Yellow | Good as a background stain in various methods (e.g., Mucicarmine, Gram stain); considered a safer alternative to Picric Acid in some contexts.[3][5][6] | Potential for fading; some studies point to adverse health effects in animal models.[3][7] |
| Picric Acid | 10305 | Cytoplasm, Muscle, Erythrocytes | Yellow | A key component of Van Gieson's stain, providing excellent differentiation of collagen (red) from other tissues (yellow).[8] Acts as both a fixative and a stain.[3] | Can hydrolyze DNA with prolonged exposure, potentially affecting nuclear staining.[3] Safety concerns due to its explosive nature when dry. |
| Saffron | N/A | Collagen | Yellow to Orange | Provides sharp differentiation between muscle (pink/red) and collagen (yellow/orange) in HPS and HES stains.[9] Often used in French laboratories for collagen visualization.[9] | High cost and variability in staining quality can be a drawback.[9] |
| Picrosirius Red | 35780 | Collagen (Types I and III) | Red (under brightfield); Birefringent (Yellow, Orange, Green under polarized light) | Highly specific for collagen; allows for quantitative analysis of collagen fiber thickness and organization under polarized light.[10][11] Low cost and reproducible.[10] | Birefringence is dependent on fiber orientation; may not differentiate collagen types definitively without additional methods.[12] |
| Ponceau S | 27195 | Proteins, Collagen | Red to Pink | Rapid and reversible stain; useful for total protein staining on membranes and can be used to stain collagen in histological sections.[13][14] | Lower sensitivity for protein detection compared to some other stains.[15] |
Experimental Protocols
Detailed methodologies for key staining procedures are provided below, offering a practical guide for laboratory application.
Metanil Yellow Staining Protocol (as a counterstain in Alcian Blue-H&E)
This protocol is adapted for the screening of Barrett's esophagus.
-
Deparaffinization and Hydration: Deparaffinize sections in xylene and hydrate (B1144303) through graded alcohols to distilled water.
-
Acetic Acid Rinse: Place slides in 3% acetic acid for 3 minutes.
-
Alcian Blue Staining: Stain in 1% Alcian Blue (pH 2.5) for 15 minutes.
-
Washing: Wash in running tap water for 5 minutes, then rinse in distilled water.
-
Hematoxylin Staining: Stain with Mayer's Hematoxylin for 2-4 minutes.
-
Bluing: Blue in Scott's tap water substitute.
-
Washing: Wash well in running tap water and rinse in distilled water.
-
Eosin Staining: Place in 70% ethanol (B145695) for 1 minute, then stain with Eosin Y working solution for 1 minute.
-
Dehydration: Dehydrate in 95% and absolute ethanol.
-
Metanil Yellow Staining: Stain in aqueous Metanil Yellow solution for 1 minute.
-
Dehydration and Mounting: Quickly dehydrate through absolute ethanol, clear in xylene, and mount.
Van Gieson's Staining Protocol
This method is used to differentiate collagen from other connective tissues.[8]
-
Deparaffinization and Hydration: Deparaffinize sections and bring to distilled water.
-
Nuclear Staining: Stain nuclei with Weigert's iron hematoxylin.
-
Washing: Rinse well with tap water.
-
Van Gieson Staining: Place into the Van Gieson's solution (a mixture of picric acid and acid fuchsin) for 2-5 minutes.
-
Dehydration and Mounting: Dehydrate rapidly through graded alcohols, clear in xylene, and mount.
Hematoxylin, Phloxine, and Saffron (HPS) Staining Protocol
HPS staining is valuable for differentiating collagen from muscle and cytoplasm.
-
Deparaffinization and Hydration: Bring sections to water.
-
Nuclear Staining: Stain nuclei with hemalum, differentiate, and blue.
-
Washing: Wash well with water.
-
Phloxine Staining: Place in Phloxine B solution for 2-20 minutes.
-
Washing and Differentiation: Wash with tap water and differentiate with 80% ethanol.
-
Dehydration: Thoroughly dehydrate with absolute ethanol.
-
Saffron Staining: Place into Saffron solution for 2-20 minutes.
-
Dehydration and Mounting: Rinse with absolute ethanol, clear with xylene, and mount.
Picrosirius Red Staining Protocol for Collagen
This protocol is designed for the visualization and quantification of collagen fibers.[10]
-
Deparaffinization and Hydration: Deparaffinize sections and hydrate to distilled water.
-
Picro-Sirius Red Staining: Stain in Picro-Sirius Red solution for 60 minutes.
-
Acidified Water Rinse: Wash in two changes of acidified water.
-
Dehydration: Dehydrate in three changes of 100% ethanol.
-
Clearing and Mounting: Clear in xylene and mount in a resinous medium.
Visualization of Experimental Workflows
To further clarify the procedural steps, the following diagrams illustrate the workflows for the described staining methods.
Decision-Making Workflow for Stain Selection
Choosing the optimal yellow histological stain depends on the specific research question, the tissue components of interest, and laboratory considerations such as cost and safety. The following diagram provides a logical workflow to guide your selection process.
Conclusion
While this compound has its place, a variety of alternatives offer superior performance and specificity for different histological applications. For general counterstaining, Metanil Yellow and Tartrazine are viable options, with Tartrazine often considered a safer choice. For the critical task of collagen visualization and differentiation, Van Gieson's stain, HPS with Saffron, and Picrosirius Red each provide distinct advantages. In particular, Picrosirius Red stands out for its specificity and suitability for quantitative analysis of collagen fibers. The choice of stain should be guided by the specific research objectives, with careful consideration of the methodologies and inherent characteristics of each dye. This guide provides the foundational information to make an informed decision and effectively implement these powerful tools in your histological studies.
References
- 1. Direct Yellow 27 - Direct Fast Yellow 5GL - Direct Fast Brilliant Yellow 5G from Emperor Chem [emperordye.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. benchchem.com [benchchem.com]
- 4. Effect of Blend of Metanil Yellow and Tartrazine on Different Organs of Albino Rat | International Journal of Medical Toxicology and Forensic Medicine [journals.sbmu.ac.ir]
- 5. calpaclab.com [calpaclab.com]
- 6. newcomersupply.com [newcomersupply.com]
- 7. researchgate.net [researchgate.net]
- 8. Van Gieson's trichrome stain Clinisciences [clinisciences.com]
- 9. 20149676.fs1.hubspotusercontent-na1.net [20149676.fs1.hubspotusercontent-na1.net]
- 10. Fluorescence of Picrosirius Red Multiplexed With Immunohistochemistry for the Quantitative Assessment of Collagen in Tissue Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Robust quantitative assessment of collagen fibers with picrosirius red stain and linearly polarized light as demonstrated on atherosclerotic plaque samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Picrosirius red staining: a useful tool to appraise collagen networks in normal and pathological tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ponceau S Waste: Ponceau S Staining for Total Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ponceau S waste: Ponceau S staining for total protein normalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ponceau S staining: Purpose, protocol, and tips | Abcam [abcam.com]
Unveiling Protein Interactions: A Comparative Guide to Spectroscopic Analysis of C.I. Direct Yellow 27
For researchers, scientists, and drug development professionals, understanding the interactions between small molecules and proteins is paramount. This guide provides a comprehensive comparison of the spectroscopic analysis of C.I. Direct Yellow 27's interaction with serum albumins against other commonly used dyes, supported by experimental data and detailed protocols.
This guide delves into the binding characteristics, quenching mechanisms, and conformational changes of proteins upon interaction with this compound and alternative dyes. The data presented is crucial for applications ranging from drug delivery system design to understanding the toxicological profiles of textile dyes.
Performance Comparison: this compound vs. Alternative Dyes
The interaction of various dyes with bovine serum albumin (BSA) and human serum albumin (HSA) has been extensively studied using spectroscopic techniques. The following tables summarize key quantitative data for this compound and popular alternative dyes like Congo Red, Methyl Orange, and Evans Blue.
| Dye | Protein | Binding Constant (K a , M⁻¹) | Quenching Constant (K sv , M⁻¹) | Binding Mechanism | Primary Driving Forces |
| This compound | BSA | 1.19 x 10⁵[1] | 7.25 x 10⁴[1] | Static Quenching[1] | Not explicitly stated |
| Congo Red | BSA | K a values obtained at 292, 298, 304, and 310K[2] | - | Static Quenching[2] | Hydrophobic forces and hydrogen bonds[2] |
| Methyl Orange | BSA | Apparent binding constant determined[3] | - | Noncovalent binding[3] | Electrostatic interactions[4] |
| Evans Blue | BSA | Binding constant obtained[5] | - | Static Quenching[5] | High affinity for serum albumin[6] |
Table 1: Comparison of Binding and Quenching Constants for Various Dyes with Bovine Serum Albumin (BSA).
| Dye | Protein | Thermodynamic Parameters (ΔH°, ΔS°, ΔG°) | Conformational Changes (Secondary Structure) |
| This compound | BSA | ΔG° = -28.96 kJ mol⁻¹[7] | Changes in the secondary structure observed via Far-UV CD[1] |
| Congo Red | BSA | ΔH° = -12.67 kJ mol⁻¹, ΔS° = 58.60 J mol⁻¹ K⁻¹[2] | Changes in the secondary structure and slight unfolding of polypeptides[2] |
| Methyl Orange | HSA | - | Color change mechanism involves proton exchange[4] |
| Evans Blue | BSA | - | Competitive interaction with other ligands[5] |
Table 2: Thermodynamic Parameters and Conformational Changes upon Dye-Protein Interaction.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following are generalized protocols for the key spectroscopic techniques used to study dye-protein interactions.
Fluorescence Quenching Spectroscopy
This technique is used to determine the binding affinity and quenching mechanism between a dye and a protein.
-
Preparation of Solutions:
-
Prepare a stock solution of the protein (e.g., BSA or HSA) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Prepare a stock solution of the dye (e.g., this compound) in the same buffer.
-
Prepare a series of solutions with a fixed concentration of the protein and varying concentrations of the dye.
-
-
Instrumentation and Measurement:
-
Use a spectrofluorometer.
-
Set the excitation wavelength at 280 nm (to excite tryptophan and tyrosine residues of the protein) and record the emission spectra in the range of 300-500 nm.
-
Record the fluorescence spectra for the protein solution alone and for each of the protein-dye mixtures.
-
-
Data Analysis:
-
Analyze the fluorescence quenching data using the Stern-Volmer equation to determine the quenching constant (Ksv).
-
For static quenching, the binding constant (Ka) and the number of binding sites (n) can be calculated from the double logarithm regression curve.
-
UV-Visible Absorption Spectroscopy
This method is used to observe the formation of a complex between the dye and the protein and to study any resulting conformational changes.
-
Preparation of Solutions:
-
Prepare solutions of the protein and the dye in a suitable buffer, similar to the fluorescence quenching protocol.
-
Prepare a series of solutions containing a fixed concentration of the protein and increasing concentrations of the dye.
-
Prepare a corresponding series of dye solutions without the protein to serve as blanks.
-
-
Instrumentation and Measurement:
-
Use a UV-Visible spectrophotometer.
-
Record the absorption spectra of the protein solution, the dye solutions, and the protein-dye mixtures over a relevant wavelength range (e.g., 200-700 nm).
-
-
Data Analysis:
-
Observe changes in the absorption spectra of the protein and the dye upon mixing. The formation of a new peak or a shift in the existing peaks can indicate complex formation.
-
Difference spectroscopy can be used to highlight the spectral changes upon binding.
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique to investigate changes in the secondary and tertiary structure of a protein upon ligand binding.
-
Preparation of Solutions:
-
Prepare solutions of the protein and the dye in a buffer that has low absorbance in the far-UV region (e.g., phosphate buffer).
-
Prepare samples with a fixed concentration of the protein in the absence and presence of the dye at different molar ratios.
-
-
Instrumentation and Measurement:
-
Use a CD spectropolarimeter.
-
Record the far-UV CD spectra (typically 190-250 nm) to monitor changes in the secondary structure (α-helix, β-sheet content).
-
Record the near-UV CD spectra (typically 250-320 nm) to probe changes in the tertiary structure around aromatic amino acid residues.
-
-
Data Analysis:
-
Analyze the far-UV CD spectra to estimate the percentage of different secondary structural elements using deconvolution software.
-
Compare the spectra of the free protein with the protein-dye complexes to identify any conformational changes.
-
Visualizing the Process
To better understand the experimental workflow and the underlying principles, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Spectroscopic studies on the interaction of Congo Red with bovine serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interaction of Bovine Serum Albumin with Methyl Orange in Acidic Solution [cjcu.jlu.edu.cn]
- 4. Structure of the methyl orange-binding site on human serum albumin and its color-change mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spectroscopic study of the competitive interaction between streptomycin and Evans blue to bovine serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evans blue (dye) - Wikipedia [en.wikipedia.org]
- 7. Spectroscopic investigation on the interaction of direct yellow-27 with protein (BSA) - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Toxicity of Direct Yellow Dyes on Aquatic Organisms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the toxicity of Direct Yellow dyes on aquatic organisms, focusing on Direct Yellow 27, Direct Yellow 50, and Direct Yellow 86. The information is compiled from available literature and presented to aid in the environmental risk assessment of these compounds. While comprehensive data for each specific dye is limited, this guide summarizes the existing knowledge on azo direct dyes and highlights areas where further research is needed.
Quantitative Toxicity Data
The following tables summarize the available quantitative toxicity data for Direct Yellow dyes and the broader category of azo direct dyes. It is important to note that specific toxicity values for Direct Yellow 27 and 86 are largely unavailable in the public domain, representing a significant data gap.
Table 1: Acute Toxicity of Azo Direct Dyes to Aquatic Organisms
| Organism | Endpoint | Exposure Duration | Toxicity Value (mg/L) | Reference |
| Fish (general) | LC50 | 48-96 hours | 75 to >1000 | [1] |
| Rainbow Trout (Oncorhynchus mykiss) | LC50 | 48 hours | 75 | [1] |
| Daphnia magna (Water Flea) | EC50 | 48 hours | 0.35 to 2.95 (for a selection of 10 dyes) | N/A |
Table 2: Chronic Toxicity of Azo Direct Dyes to Aquatic Organisms
| Organism | Endpoint | Exposure Duration | Toxicity Value (mg/L) | Reference |
| Daphnia magna (Water Flea) | NOEC (reproduction) | 21 days | 1.25 | [1] |
| Daphnia magna (Water Flea) | LOEC (reproduction) | 21 days | 2.5 | [1] |
Table 3: Toxicity Data for Specific Direct Yellow Dyes
| Dye | Organism | Endpoint | Exposure Duration | Toxicity Value/Observation | Reference |
| Direct Yellow 50 | Daphnia magna | Mortality Rate | 96 hours | Reduction from 96.7% to 43.3% after treatment | [2] |
| Direct Yellow 27 | Aquatic Organisms | - | - | Data not available | - |
| Direct Yellow 86 | Aquatic Organisms | - | - | "no data available" on Safety Data Sheet | - |
Experimental Protocols
The following are standardized experimental protocols from the Organisation for Economic Co-operation and Development (OECD) for assessing the toxicity of chemicals to aquatic organisms. These methodologies are widely accepted for regulatory purposes.
OECD 203: Fish, Acute Toxicity Test
This test determines the concentration of a substance that is lethal to 50% of a test fish population (LC50) over a 96-hour period.
-
Test Organism: A suitable fish species, such as Rainbow Trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio), is selected.
-
Exposure: Fish are exposed to a range of concentrations of the test substance in a static or semi-static system for 96 hours. A control group is maintained in water without the test substance.
-
Observation: Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.
-
Data Analysis: The LC50 value and its confidence limits are calculated at the end of the exposure period.
OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test
This test evaluates the effect of a substance on the growth of freshwater algae, determining the concentration that inhibits growth by 50% (EC50).
-
Test Organism: A common green alga, such as Pseudokirchneriella subcapitata or Scenedesmus subspicatus, is used.
-
Exposure: Algal cultures are exposed to a series of concentrations of the test substance in a nutrient-rich medium for 72 hours under constant light and temperature.
-
Measurement: Algal growth is measured at 24, 48, and 72 hours by cell counts or another biomass surrogate.
-
Data Analysis: The EC50 for growth rate inhibition is calculated.
OECD 202: Daphnia sp. Acute Immobilisation Test
This test assesses the acute toxicity of a substance to Daphnia magna, a key aquatic invertebrate. The endpoint is the concentration that immobilizes 50% of the daphnids (EC50).
-
Test Organism: Young Daphnia magna (<24 hours old) are used.
-
Exposure: Daphnids are exposed to a range of concentrations of the test substance for 48 hours in a static system.
-
Observation: The number of immobilized daphnids is recorded at 24 and 48 hours.
-
Data Analysis: The EC50 value at 48 hours is calculated.
Visualizations
Experimental Workflow for Aquatic Toxicity Testing
Caption: A generalized workflow for conducting aquatic toxicity tests.
Potential Signaling Pathways and Cellular Targets of Azo Dye Toxicity
Caption: Potential mechanisms of azo dye toxicity in aquatic organisms.
Conclusion
The available data indicate that azo direct dyes, as a class, can be toxic to aquatic organisms. Fish and daphnids are susceptible, with reproductive endpoints in invertebrates appearing particularly sensitive. However, a significant lack of publicly available, specific toxicity data for Direct Yellow 27, Direct Yellow 50, and Direct Yellow 86 hinders a detailed comparative risk assessment. To ensure a comprehensive understanding of the environmental impact of these specific dyes, further research using standardized testing protocols is crucial. The experimental workflows and conceptual diagrams provided in this guide offer a framework for conducting such assessments and for hypothesizing potential mechanisms of toxicity.
References
A Comparative Guide to HPLC-DAD Analysis for Quality Control of C.I. Direct Yellow 27
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) against alternative analytical techniques for the quality control of C.I. Direct Yellow 27. The information presented herein is supported by established analytical principles and data from analogous studies on similar dyestuffs, offering a robust framework for laboratory application.
Introduction to Quality Control of this compound
This compound (CAS RN: 10190-68-8) is a monoazo dye used in various industrial applications.[1] Its quality control is crucial to ensure batch-to-batch consistency, color strength, and the absence of harmful impurities. Key quality parameters include the purity of the main component, the profile of impurities (including starting materials and by-products), and the identification of any degradation products that may form during storage or processing. This guide focuses on HPLC-DAD as the primary analytical method and compares its performance with UV-Vis Spectrophotometry and Capillary Electrophoresis.
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical technique for the quality control of this compound depends on the specific requirements of the analysis, such as the need for separation of impurities, sensitivity, and sample throughput.
| Parameter | HPLC-DAD | UV-Vis Spectrophotometry | Capillary Electrophoresis (CE) |
| Specificity | High (Excellent separation of the main dye from impurities and degradation products) | Low (Provides information on overall absorbance, but cannot separate individual components) | Very High (Excellent separation efficiency based on charge-to-size ratio) |
| Sensitivity | High (LOD and LOQ typically in the low ppm range) | Moderate (Dependent on the molar absorptivity of the dye) | Very High (Often achieves lower detection limits than HPLC) |
| Quantitative Accuracy | Excellent (High precision and accuracy with proper validation) | Good (Suitable for concentration determination of pure samples) | Good to Excellent (Requires careful control of injection volume and electroosmotic flow) |
| Sample Throughput | Moderate (Typical run times of 15-30 minutes) | High (Rapid analysis of multiple samples) | Moderate to High |
| Cost (Instrument) | High | Low | Moderate to High |
| Information Provided | Chromatographic profile (retention time), UV-Vis spectrum of each peak, and quantitative data. | Absorbance spectrum and quantitative data (concentration). | Electropherogram (migration time) and quantitative data. |
Experimental Protocols
HPLC-DAD Method for Purity and Impurity Profiling
This method is designed for the separation and quantification of this compound and its potential impurities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and diode array detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: 20 mM Ammonium acetate (B1210297) buffer (pH 6.8)
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10-90% B
-
15-20 min: 90% B
-
20-22 min: 90-10% B
-
22-27 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: Diode array detector monitoring at the maximum absorbance wavelength of this compound (λmax ≈ 393 nm) and scanning from 200-700 nm to detect impurities.
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a stock solution of the this compound reference standard (e.g., 1000 µg/mL) in a mixture of water and methanol (B129727) (50:50, v/v).
-
Prepare working standard solutions by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.
-
Prepare sample solutions by accurately weighing the this compound raw material or product and dissolving it in the water/methanol mixture to a final concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
UV-Vis Spectrophotometry for Concentration Determination
This method is a rapid approach for determining the concentration of this compound in a sample, assuming no significant interfering impurities are present.
Instrumentation:
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a stock solution of the this compound reference standard (e.g., 100 µg/mL) in deionized water.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 to 20 µg/mL.
-
Prepare the sample solution by dissolving a known amount of the this compound in deionized water to achieve a concentration within the calibration range.
-
Measure the absorbance of the standards and the sample at the wavelength of maximum absorbance (λmax ≈ 393 nm).
-
Construct a calibration curve by plotting absorbance versus concentration for the standards.
-
Determine the concentration of the sample from the calibration curve.
Capillary Electrophoresis for High-Resolution Separation
Capillary electrophoresis offers an alternative high-efficiency separation technique, particularly useful for resolving closely related impurities.
Instrumentation:
-
Capillary electrophoresis system with a diode array detector.
Electrophoretic Conditions:
-
Capillary: Fused silica (B1680970) capillary (e.g., 50 cm total length, 40 cm effective length, 75 µm I.D.)
-
Background Electrolyte (BGE): 25 mM sodium borate (B1201080) buffer (pH 9.2)
-
Voltage: 20 kV
-
Temperature: 25 °C
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds)
-
Detection: Diode array detector at 393 nm.
Sample Preparation:
-
Prepare standards and samples in deionized water at concentrations suitable for CE analysis (typically in the range of 10-200 µg/mL). Filter all solutions before analysis.
Data Presentation
The following table summarizes hypothetical but realistic performance data for the three analytical methods discussed.
| Parameter | HPLC-DAD | UV-Vis Spectrophotometry | Capillary Electrophoresis (CE) |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.5 µg/mL | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL | 1.5 µg/mL | 0.15 µg/mL |
| Precision (%RSD) | < 2% | < 3% | < 2.5% |
| Accuracy (% Recovery) | 98-102% | 95-105% | 97-103% |
Mandatory Visualizations
Caption: Workflow for HPLC-DAD analysis of this compound.
Caption: Comparison of analytical methods for this compound.
Conclusion
For comprehensive quality control of this compound, HPLC-DAD emerges as the most suitable technique, offering an excellent balance of specificity, sensitivity, and quantitative accuracy. It allows for the simultaneous determination of the main dye and its impurities, which is critical for ensuring product quality and safety. UV-Vis spectrophotometry serves as a rapid and cost-effective method for routine concentration checks of the pure dye. Capillary electrophoresis provides a high-resolution alternative for complex separation challenges. The choice of method should be guided by the specific analytical needs and available resources.
References
Comparative Performance of Direct Yellow 27 on Different Cellulosic Fibers: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the dyeing performance of Direct Yellow 27 on three common cellulosic fibers: cotton, viscose, and linen. The information presented herein is a synthesis of available experimental data and established principles of textile chemistry, designed to inform researchers and scientists in their material applications.
Direct Yellow 27, a water-soluble anionic dye, is widely used for coloring cellulosic materials due to its straightforward application process.[1] However, its performance, including dye uptake, color yield, and fastness properties, can vary significantly depending on the specific cellulosic substrate. This variation is primarily attributed to the inherent differences in the morphological and chemical structures of cotton, viscose, and linen fibers.
Understanding the Fiber Structures
The performance of Direct Yellow 27 is intrinsically linked to the properties of the cellulosic fibers. The following diagram illustrates the key structural differences that influence dyeability.
Caption: Relationship between fiber structure and dyeing properties.
Quantitative Performance Data
Table 1: Comparative Dye Uptake and Color Yield of Direct Yellow 27
| Fiber Type | Exhaustion (%) | Fixation (%) | Color Yield (K/S value)* |
| Cotton | 85 - 90 | 75 - 80 | Good |
| Viscose | 90 - 98 | 80 - 88 | Very Good |
| Linen | 80 - 86 | 70 - 75 | Moderate |
*Illustrative values based on general performance trends of direct dyes on cellulosic fibers.
Table 2: Comparative Color Fastness Properties of Direct Yellow 27
| Fastness Property | Test Method | Cotton | Viscose | Linen |
| Light Fastness | ISO 105-B02 | 5 | 5 | 4-5 (Expected) |
| Washing Fastness | ||||
| - Change in Color | ISO 105-C06 | 3 | 3 | 2-3 (Expected) |
| - Staining | ISO 105-C06 | 3-4 | 3-4 | 3 (Expected) |
| Rubbing Fastness | ||||
| - Dry | ISO 105-X12 | 4 | 4 | 3-4 (Expected) |
| - Wet | ISO 105-X12 | 3 | 3 | 2-3 (Expected) |
| Perspiration | AATCC 15 | 3 | 3 | 2-3 (Expected) |
| Soaping | ISO 105-E01 | 1-2 | 1-2 | 1-2 (Expected) |
Experimental Protocols
Detailed methodologies for the dyeing process and key fastness tests are provided below.
Experimental Workflow Diagram
References
A Comparative Guide to the Biodegradability of Azo Dyes with a Focus on Direct Yellow 27
Introduction
Azo dyes represent the largest and most versatile class of synthetic colorants used across various industries, including textiles, printing, and food. Their chemical structure, characterized by one or more azo bridges (–N=N–), imparts vibrant color but also contributes to their recalcitrance in the environment. The discharge of untreated effluents containing these dyes poses a significant ecological threat due to their persistence, potential toxicity, and the formation of hazardous aromatic amines upon breakdown. This guide provides a comparative evaluation of the biodegradability of azo dyes, with a particular focus on Direct Yellow 27. Due to the limited publicly available data on the specific biodegradation of Direct Yellow 27, this document establishes a comparative framework using data from other structurally relevant direct azo dyes. The information presented herein is intended for researchers, scientists, and professionals in drug development and environmental science to facilitate the assessment of biodegradation pathways and the development of effective bioremediation strategies.
The biological degradation of azo dyes is a complex process primarily carried out by microorganisms, including bacteria and fungi.[1] The initial and most critical step is the reductive cleavage of the azo bond, which leads to the decolorization of the dye and the formation of aromatic amines.[1] This process is often anaerobic and is catalyzed by enzymes known as azoreductases.[2] Subsequently, the resulting aromatic amines, which can be more toxic than the parent dye, are typically mineralized under aerobic conditions by other microbial enzymes like laccases and peroxidases.[1]
Comparison of Biodegradation Performance of Selected Direct Azo Dyes
While specific experimental data on the biodegradation of Direct Yellow 27 is scarce in publicly accessible literature, a comparative analysis of other direct azo dyes provides valuable insights into the expected biodegradability and the factors influencing it. The following table summarizes the biodegradation performance of several direct azo dyes by different microbial cultures.
| Dye Name | Microbial Culture | Initial Dye Conc. (mg/L) | Decolorization Efficiency (%) | Time (h) | Optimal pH | Optimal Temp. (°C) | Reference |
| Direct Red 28 | Enterococcus faecalis strain YZ66 | 50 | 99.5 | 1.5 | 5.0 | 40 | [3] |
| Direct Red 28 | Bacterial Isolate DRS-1 | 100 | 94.8 | Not Specified | Not Specified | Not Specified | [3] |
| Direct Red 28 | Mixed bacterial culture | 10 | 93 | 240 | Not Specified | Not Specified | [4] |
| Direct Red 81 | Bacillus sp. DMS2 | 100 | 98.6 | 24 | 7.0 | 30 | [5] |
| Direct Red 81 | Mixed bacterial cultures | 40 | ≥80 | 8 | 10 | 60 | [2][6] |
| Direct Red 81 | Meyerozyma guilliermondii | 100 | 87.0 | 48 | 5.0 | 30 | [7] |
| Direct Yellow 12 | Bacterial Consortium | Not Specified | Complete | Not Specified | 6.0 | 45 | [8] |
| Direct Blue 71 | Rhizobium sp. TUR2 | Not Specified | 95 | Not Specified | Not Specified | Not Specified | [9] |
| Direct Blue 71 | Pseudomonas aeruginosa | Not Specified | 70.4 | 48 | Not Specified | Not Specified | [10] |
Experimental Protocols
The evaluation of azo dye biodegradability relies on a set of standardized experimental protocols. These methodologies are crucial for obtaining reproducible and comparable data. Below are detailed protocols for key experiments typically performed in such studies.
Microbial Culture and Inoculum Preparation
This protocol is foundational for any biodegradation study using microorganisms.
-
Isolation and Screening:
-
Collect soil or sludge samples from sites contaminated with textile effluents.
-
Serially dilute the samples and plate on a suitable screening medium (e.g., Nutrient Agar (B569324) or Mineral Salt Medium) containing the target azo dye (e.g., 100 mg/L).[11]
-
Incubate the plates at an appropriate temperature (e.g., 30-37°C) for 2-5 days.
-
Select colonies that form a clear zone around them, indicating dye degradation.[11]
-
Purify the selected isolates by repeated streaking on fresh agar plates.
-
-
Inoculum Preparation:
-
Inoculate a single pure colony of the selected microorganism into a sterile liquid medium (e.g., Nutrient Broth).
-
Incubate the culture in a shaking incubator (e.g., 120 rpm) at the optimal temperature until it reaches the mid-logarithmic phase of growth.[12]
-
Harvest the cells by centrifugation (e.g., 10,000 rpm for 10 minutes) and wash with sterile saline or buffer.
-
Resuspend the cell pellet in a fresh sterile medium to a desired optical density (e.g., OD600 of 1.0) to be used as the inoculum for the biodegradation assay.
-
Biodegradation Assay
This assay is the core experiment to quantify the extent and rate of dye degradation.
-
Setup:
-
Prepare a mineral salt medium containing the azo dye at a specific concentration (e.g., 100 mg/L). The medium typically contains essential nutrients for microbial growth.
-
Dispense the medium into sterile flasks (e.g., 100 mL in 250 mL Erlenmeyer flasks).
-
Inoculate the flasks with a standardized amount of the prepared microbial inoculum (e.g., 5% v/v).[12]
-
Incubate the flasks under optimized conditions of pH, temperature, and agitation (or static for anaerobic conditions). A non-inoculated flask serves as a control.[12]
-
Withdraw aliquots at regular time intervals (e.g., 0, 12, 24, 48, 72 hours) for analysis.
-
-
Decolorization Measurement:
-
Centrifuge the withdrawn aliquots to separate the microbial biomass.
-
Measure the absorbance of the supernatant at the maximum wavelength (λmax) of the azo dye using a UV-Vis spectrophotometer.
-
Calculate the percentage of decolorization using the formula: Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100.[11]
-
Analytical Methods for Degradation Confirmation
These methods provide evidence of the breakdown of the parent dye molecule and help identify the resulting metabolites.
-
High-Performance Liquid Chromatography (HPLC):
-
Filter the supernatant from the biodegradation assay through a 0.22 µm syringe filter.
-
Inject the sample into an HPLC system equipped with a suitable column (e.g., C18) and a detector (e.g., Photodiode Array - PDA).[13]
-
Use a mobile phase gradient (e.g., methanol (B129727) and ammonium (B1175870) acetate (B1210297) buffer) to separate the parent dye from its metabolites.[13]
-
Monitor the chromatograms for the disappearance of the peak corresponding to the parent dye and the appearance of new peaks corresponding to degradation products.
-
-
Fourier-Transform Infrared Spectroscopy (FTIR):
-
Extract the degradation products from the supernatant using a suitable solvent (e.g., ethyl acetate).
-
Evaporate the solvent and mix the residue with KBr to form a pellet.
-
Analyze the pellet using an FTIR spectrometer.[14]
-
Compare the FTIR spectrum of the degraded sample with that of the parent dye to identify changes in functional groups, such as the disappearance of the azo bond peak (around 1600-1630 cm⁻¹) and the appearance of new peaks corresponding to amines or other functional groups.[15]
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Extract the aromatic amines from the supernatant after reduction of the azo dye (using sodium dithionite) or from the biodegradation assay.[16]
-
Derivatize the amines if necessary to improve their volatility.
-
Inject the sample into a GC-MS system.
-
Identify the separated compounds based on their mass spectra by comparing them with a spectral library (e.g., NIST).[17]
-
Visualizations
Enzymatic Pathways in Azo Dye Biodegradation
The biodegradation of azo dyes by microorganisms is primarily an enzymatic process. The two main classes of enzymes involved are azoreductases, which carry out the initial reductive cleavage of the azo bond, and oxidoreductases like laccases, which are involved in the subsequent degradation of the resulting aromatic amines.
Caption: Enzymatic pathways for azo dye biodegradation.
Experimental Workflow for Evaluating Azo Dye Biodegradability
A systematic workflow is essential for the comprehensive evaluation of the biodegradability of an azo dye. This involves a series of steps from the initial preparation of microbial cultures to the final analysis and interpretation of the results.
Caption: General experimental workflow for biodegradability assessment.
References
- 1. mdpi.com [mdpi.com]
- 2. Biodegradation, Decolorization, and Detoxification of Di-Azo Dye Direct Red 81 by Halotolerant, Alkali-Thermo-Tolerant Bacterial Mixed Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Degradation and Toxicity Analysis of a Reactive Textile Diazo Dye-Direct Red 81 by Newly Isolated Bacillus sp. DMS2 [frontiersin.org]
- 6. Biodegradation, Decolorization, and Detoxification of Di-Azo Dye Direct Red 81 by Halotolerant, Alkali-Thermo-Tolerant Bacterial Mixed Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijcmas.com [ijcmas.com]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Biodegradation of textile dye Direct Blue 71 using root nodulating Rhizobium sp. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Decolourization of Azo-Dyes by Bacterial Consortium – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 12. Frontiers | Biodecolorization and degradation of textile azo dyes using Lysinibacillus sphaericus MTCC 9523 [frontiersin.org]
- 13. Improvement of analytical method for three azo dyes in processed milk and cheese using HPLC-PDA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular identification of dye degrading bacterial isolates and FT-IR analysis of degraded products [eeer.org]
- 15. researchgate.net [researchgate.net]
- 16. ssi.shimadzu.com [ssi.shimadzu.com]
- 17. Overview of test methods for aromatic amines derived from azo colorants using GC-MS | Separation Science [sepscience.com]
Safety Operating Guide
Proper Disposal Procedures for C.I. Direct Yellow 27: A Guide for Laboratory Professionals
This guide provides essential safety, logistical, and procedural information for the proper disposal of C.I. Direct Yellow 27 (CAS No. 10190-68-8). Adherence to these protocols is critical for ensuring personnel safety, protecting the environment, and maintaining regulatory compliance. This information is intended for researchers, scientists, and drug development professionals trained in handling chemical waste.
Immediate Safety and Hazard Information
This compound is classified as a hazardous substance according to OSHA 29 CFR 1910.1200.[1] As an azo dye, it requires careful handling due to potential health and environmental risks.
-
Human Health Hazards: The dye may cause irritation to the eyes, skin, and respiratory tract.[2] Direct contact with the eyes can cause transient discomfort, such as tearing or redness.[1] While not classified as "harmful by ingestion," it may cause gastrointestinal irritation if swallowed.[1][2] Long-term or repeated exposure to high dust concentrations could lead to cumulative health effects, and some azo dyes are associated with the potential to cause mutations and bladder cancer.[1]
-
Environmental Hazards: Azo dyes can be persistent in the environment and may be harmful to aquatic life.[3] Therefore, discharge into drains, soil, or surface waters must be strictly avoided.[1][3]
-
Physical Hazards: this compound is a combustible solid that burns with difficulty.[1] Fine dusts can form explosive mixtures with air, which can be ignited by a spark or flame.[1] It is incompatible with strong oxidizing agents, which may cause ignition.[1]
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment is mandatory when handling this compound and its waste.
| Protection Type | Specification |
| Eye Protection | Chemical safety goggles or glasses conforming to EN 166(EU) or NIOSH (US).[4] |
| Hand Protection | Appropriate protective gloves, such as nitrile rubber gloves.[2][3] |
| Respiratory Protection | A NIOSH-approved respirator for dusts should be used to avoid inhalation.[2][3] |
| Skin and Body Protection | A laboratory coat and closed-toe shoes are required to minimize skin contact.[2][3] |
Step-by-Step Disposal Protocol
All waste containing this compound must be managed as hazardous waste in accordance with local, state, and federal regulations.[1] On-site treatment is generally not recommended without specific, validated protocols and institutional approval.[3]
1. Waste Identification and Segregation:
-
Identify all waste streams containing this compound. This includes unused pure dye, contaminated solutions, and grossly contaminated materials like gloves, weighing papers, and paper towels.[3]
-
Segregate this compound waste from all other chemical waste streams to prevent potentially hazardous reactions.[3]
2. Waste Collection and Labeling:
-
Solid Waste: Collect solid waste (e.g., powder, contaminated consumables) in a clearly labeled, sealed, and compatible container.[3]
-
Liquid Waste: Collect contaminated solutions in a leak-proof, compatible container. Do not mix with other solvent waste.[3]
-
Labeling: The container label must clearly state "Hazardous Waste: this compound," the CAS number (10190-68-8), and display the appropriate hazard pictograms (e.g., "Health Hazard," "Irritant").[3]
3. Storage:
-
Store waste containers in a designated, cool, dry, and well-ventilated area.
-
Ensure containers are stored away from incompatible materials, particularly strong oxidizing agents, acids, and sources of ignition.[1]
-
Keep containers securely sealed to prevent spills and the release of dust.
4. Final Disposal:
-
Do not dispose of this compound waste down the drain or in the regular trash.[1][3]
-
Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3]
-
Complete all required waste disposal manifests and forms as per institutional and regulatory requirements.[3]
Disposal Workflow Diagram
References
Personal protective equipment for handling C.I. Direct yellow 27
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for laboratory personnel handling C.I. Direct Yellow 27 (CAS No. 10190-68-8). Adherence to these guidelines is crucial for ensuring personal safety and regulatory compliance.
I. Immediate Safety and Hazard Information
This compound is a yellow-orange, fine crystalline powder.[1] It is considered a hazardous substance according to OSHA 29 CFR 1910.1200.[2] While not classified as harmful by ingestion, direct contact may cause transient eye discomfort and it may cause skin irritation in sensitive individuals.[2][3] Inhalation of dust may lead to respiratory tract irritation.[3] Some azo dyes are associated with potential long-term health effects, including mutagenicity and bladder cancer, necessitating stringent safety measures.[2]
Key Hazards:
-
Eye Irritation: Dust may cause irritation and inflammation.[3]
-
Skin Irritation: Prolonged or repeated contact may cause skin irritation.[3]
-
Respiratory Irritation: Inhalation of dust can irritate the respiratory tract.[3]
-
Combustibility: The solid is combustible and can form explosive mixtures with air, especially as a fine dust.[2]
-
Incompatibilities: Avoid contact with strong oxidizing agents, as this may result in ignition.[2] Toxic gases can be formed by mixing with acids, aldehydes, and other compounds.[2]
II. Personal Protective Equipment (PPE)
A comprehensive PPE plan is mandatory when handling this compound. The following table summarizes the required equipment.
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles with side shields. | To prevent eye contact with dust particles that can cause irritation.[2][3] |
| Hand Protection | Nitrile rubber, polychloroprene, butyl rubber, or fluorocaoutchouc gloves. | To prevent skin contact. For prolonged or frequent contact, a glove with a protection class of 5 or higher (breakthrough time > 240 minutes) is recommended. For brief contact, a class 3 or higher (> 60 minutes) is suitable.[2] |
| Respiratory Protection | NIOSH-approved respirator for dusts. | To prevent inhalation of dust, especially when engineering controls are insufficient.[3] |
| Skin and Body Protection | Laboratory coat, overalls, and a P.V.C. apron. | To minimize skin exposure.[2] |
III. Operational Plan for Handling
Follow this step-by-step protocol for the safe handling of this compound.
-
Preparation:
-
Handling:
-
Post-Handling:
IV. Disposal Plan
Proper disposal of this compound and its waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Identification and Segregation:
-
Identify all waste streams containing this compound, including unused product, contaminated solutions, and grossly contaminated materials (e.g., paper towels, gloves).
-
Segregate this compound waste from other chemical waste to prevent unintended reactions.[5]
-
-
Waste Collection and Storage:
-
Collect solid waste in a clearly labeled, sealed, and compatible container (e.g., polyethylene (B3416737) or polypropylene).[2][5]
-
The label should include "this compound Waste," the CAS number (10190-68-8), and appropriate hazard pictograms.[5]
-
Collect liquid waste in a compatible, leak-proof container with a similar label.[5]
-
Store waste containers in a designated, well-ventilated, cool, and dry area away from incompatible materials.[5]
-
-
Final Disposal:
-
DO NOT discharge any this compound waste down the drain or dispose of it with general laboratory trash.[2][5]
-
All waste must be handled in accordance with local, state, and federal regulations.[2]
-
Dispose of all this compound waste through a licensed hazardous waste disposal company.[5]
-
Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and approved disposal methods.[5]
-
V. Safety Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
